PACAP-38 (16-38), human, mouse, rat
描述
Structure
2D Structure
属性
IUPAC Name |
2-amino-N-[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[4-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H215N39O28S/c1-65(2)59-88(159-121(190)98(68(7)8)161-102(171)71(12)142-101(170)70(11)144-115(184)89(60-66(3)4)155-117(186)91(62-74-39-43-76(164)44-40-74)157-110(179)81(32-18-24-53-127)148-109(178)82(33-19-25-54-128)153-119(188)97(67(5)6)160-103(172)72(13)143-106(175)87(49-58-191-14)147-104(173)77(130)45-47-93(131)165)105(174)141-64-96(168)145-79(30-16-22-51-125)107(176)149-84(35-27-56-139-122(135)136)112(181)156-90(61-73-37-41-75(163)42-38-73)116(185)151-80(31-17-23-52-126)108(177)152-86(46-48-94(132)166)113(182)150-85(36-28-57-140-123(137)138)114(183)162-99(69(9)10)120(189)154-83(34-20-26-55-129)111(180)158-92(63-95(133)167)118(187)146-78(100(134)169)29-15-21-50-124/h37-44,65-72,77-92,97-99,163-164H,15-36,45-64,124-130H2,1-14H3,(H2,131,165)(H2,132,166)(H2,133,167)(H2,134,169)(H,141,174)(H,142,170)(H,143,175)(H,144,184)(H,145,168)(H,146,187)(H,147,173)(H,148,178)(H,149,176)(H,150,182)(H,151,185)(H,152,177)(H,153,188)(H,154,189)(H,155,186)(H,156,181)(H,157,179)(H,158,180)(H,159,190)(H,160,172)(H,161,171)(H,162,183)(H4,135,136,139)(H4,137,138,140) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNCPZMLQNUITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H215N39O28S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2720.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Neuronal Mechanism of Action of PACAP-38 (16-38)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant roles in neurotransmission, neurodevelopment, and neuroprotection.[1] While the full-length peptides, PACAP-38 and PACAP-27, have been studied extensively, the biological actions of their fragments are less understood. This technical guide focuses on the truncated peptide PACAP-38 (16-38), providing a comprehensive overview of its mechanism of action in neurons. The available data presents a compelling puzzle: PACAP-38 (16-38) demonstrates low affinity for canonical PACAP receptors yet elicits potent stimulatory effects in sympathetic neurons.[2][3] This document synthesizes the current knowledge on its receptor interactions, downstream signaling, and electrophysiological impact, supported by detailed experimental protocols and pathway visualizations to guide future research and drug development efforts.
PACAP Receptor Interactions
PACAP's effects are primarily mediated by three G protein-coupled receptors (GPCRs): the PACAP-specific PAC1 receptor (PAC1R), and two receptors it shares with the related Vasoactive Intestinal Peptide (VIP), the VPAC1 and VPAC2 receptors.[1][4][] The affinity of PACAP-38 (16-38) for these receptors is critical to understanding its mechanism.
Receptor Binding Affinity
Competitive binding assays are used to determine the affinity of ligands like PACAP-38 (16-38) for their receptors. Studies utilizing radiolabeled PACAP-27 on human non-small cell lung cancer cells (which express PAC1 receptors) have shown that PACAP-38 (16-38) has a very low affinity for this receptor.[3] In these experiments, PACAP-38 (16-38) did not significantly inhibit the binding of 125I-PACAP-27 even at a high concentration of 1000 nM.[3] This is in stark contrast to the high affinity demonstrated by the full-length PACAP-38 and the well-characterized antagonist PACAP(6-38).[3]
| Peptide | Receptor Target | Cell Line | IC50 / Binding Inhibition | Citation |
| PACAP-38 (16-38) | PAC1 | NCI-H838 | No significant inhibition at 1000 nM | [3] |
| PACAP-38 | PAC1 | NCI-H838 | 3 nM | [3] |
| PACAP-27 | PAC1 | NCI-H838 | 1 nM | [3] |
| PACAP(6-38) | PAC1 | NCI-H838 | 20 nM | [3] |
| VIP | PAC1 | NCI-H838 | No significant inhibition at 1000 nM | [3] |
Table 1: Comparative binding affinities of PACAP peptides for the PAC1 receptor.
The data strongly suggests that the primary mechanism of action for PACAP-38 (16-38) is unlikely to be mediated through high-affinity binding to the PAC1 receptor in the same manner as the parent peptide.
Downstream Signaling Pathways
Despite its low affinity for PAC1 receptors, PACAP-38 (16-38) demonstrates potent biological activity in certain neuronal subtypes. It has been reported to have "potent, efficacious, and sustained stimulatory effects on sympathetic neuronal NPY and catecholamine production".[2] This discrepancy suggests the activation of alternative signaling pathways, which may be receptor-independent or mediated by as-yet-unidentified receptors.
The canonical signaling cascades for PACAP receptors involve the activation of Gαs, leading to adenylyl cyclase (AC) activation and cyclic AMP (cAMP) production, or Gαq, which activates phospholipase C (PLC), resulting in inositol trisphosphate (IP3) and diacylglycerol (DAG) formation.[6][7] These pathways culminate in the activation of Protein Kinase A (PKA), Protein Kinase C (PKC), and downstream effectors like the MAP kinases (ERK, p38) and Akt.[8][9][10]
Given the functional effects of PACAP-38 (16-38) on neurotransmitter production, it is plausible that it modulates one or more of these pathways, though the precise mechanism remains to be elucidated.
Caption: Canonical PACAP signaling pathways and the unresolved mechanism of PACAP-38 (16-38).
Electrophysiological Effects
The electrophysiological effects of full-length PACAP-38 are well-documented, often leading to neuronal depolarization and increased excitability through the modulation of various ion channels, including sodium, potassium, and calcium channels.[11][12][13] For example, PACAP-38 enhances excitatory synaptic transmission in the rat hippocampus and depolarizes sympathetic neurons by increasing sodium influx while inhibiting a potassium current.[12][14]
Specific electrophysiological data for PACAP-38 (16-38) is currently not available in the literature. Its reported ability to stimulate catecholamine production suggests it may influence neuronal excitability, presynaptic vesicle release, or both.[2] The lack of direct electrophysiological studies represents a significant knowledge gap that must be addressed to fully understand its neuronal mechanism of action.
Key Experimental Protocols
To facilitate further investigation into the mechanism of PACAP-38 (16-38), this section provides detailed methodologies for key experiments.
Radioligand Binding Assay
This protocol determines the binding affinity (Kd) and receptor density (Bmax) of a ligand for a specific receptor.
Methodology:
-
Membrane Preparation: Homogenize neuronal tissue or cultured cells expressing PACAP receptors in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an assay binding buffer.[15]
-
Assay Incubation: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., 125I-PACAP-27) and varying concentrations of the unlabeled competitor peptide (PACAP-38 (16-38)).[16]
-
Separation: Terminate the incubation by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand while unbound ligand passes through. Wash the filters rapidly with ice-cold buffer.[15]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to calculate the IC50 value, which can be converted to an inhibition constant (Ki).[17]
Caption: Experimental workflow for a competitive radioligand binding assay.
Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in the PLC signaling pathway.
Methodology:
-
Cell Preparation: Plate primary neurons or a suitable neuronal cell line on glass coverslips.[18]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a physiological solution containing the dye.[18][19]
-
Imaging Setup: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for live-cell imaging.[20]
-
Baseline Measurement: Perfuse the cells with a control buffer and record the baseline fluorescence intensity (or ratio for ratiometric dyes like Fura-2).[21]
-
Stimulation: Perfuse the cells with a buffer containing PACAP-38 (16-38) at the desired concentration and continuously record the fluorescence signal.
-
Data Analysis: Quantify the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium. The data is typically presented as a change in fluorescence relative to the baseline (ΔF/F₀).[22]
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pituitary Adenylate Cyclase Activating Peptide Receptors Regulate the Growth of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway | Journal of Neuroscience [jneurosci.org]
- 9. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Mechanisms Mediating Pituitary Adenylate Cyclase-Activating Polypeptide Depolarization of Rat Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PACAP-38 Enhances Excitatory Synaptic Transmission in the Rat Hippocampal CA1 Region - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitoring intracellular nanomolar calcium using fluorescence lifetime imaging | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Function of PACAP-38 (16-38) in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) within the central nervous system (CNS). PACAP-38, the predominant form of PACAP in the brain, is a pleiotropic neuropeptide with significant functions as a neurotransmitter, neuromodulator, and neurotrophic factor.[1][2] Its involvement in neurodevelopment, neuroprotection, and the modulation of synaptic plasticity has made it a focal point for research into novel therapeutic strategies for a range of neurological disorders.
Core Functions and Mechanisms of Action
PACAP-38 exerts its effects in the CNS primarily through three G-protein coupled receptors: the specific PAC1 receptor (PAC1R), and the vasoactive intestinal peptide (VIP)/PACAP receptors 1 and 2 (VPAC1R and VPAC2R).[3][4] PACAP-38 displays a significantly higher affinity for PAC1R, which is considered its main functional receptor in the nervous system.[1][4][5] The binding of PACAP-38 to these receptors initiates a cascade of intracellular signaling pathways, leading to diverse physiological responses.
The primary signaling cascades activated by PACAP-38 include:
-
Adenylate Cyclase (AC) Pathway: Activation of Gs-protein coupled receptors stimulates AC, leading to an increase in intracellular cyclic AMP (cAMP).[1][6] This in turn activates Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac).[1][7]
-
Phospholipase C (PLC) Pathway: Activation of Gq-protein coupled receptors stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This leads to an increase in intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[1]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: PACAP-38 has been shown to activate several MAPK pathways, including the Extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.[7][8][9] These pathways are crucial for cell survival, differentiation, and plasticity.
-
PI3K/Akt Pathway: PACAP-38 can also activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of cell survival and apoptosis.[8][10]
Quantitative Data on PACAP-38 Function in the CNS
The following tables summarize key quantitative data from various studies investigating the effects of PACAP-38 in the central nervous system.
| Parameter | Experimental Model | PACAP-38 Concentration | Effect | Reference |
| Neuronal Survival | Rat Cerebellar Granule Neurons (Potassium Deprivation) | 100 nM | Increased survival, decreased DNA fragmentation | [11] |
| Neurite Outgrowth | Human SH-SY5Y Neuroblastoma Cells | Concentration-dependent | Increased number of neurite-bearing cells | [7] |
| Excitatory Postsynaptic Field Potentials (fEPSPs) | Rat Hippocampal CA1 Region | 0.05 nM | Increased fEPSP amplitude to 148.1 ± 13.1% and slope to 150.0 ± 11.2% of baseline | [12] |
| NMDA Receptor Modulation | Cultured Chick Cortical Neurons | 2 nM | 3.2 ± 0.58-fold increase in NMDA channel opening frequency | [13] |
| NMDA Receptor Modulation | Cultured Chick Cortical Neurons | 10-1000 nM | Inhibition of NMDA channel activity | [13] |
| Neuroprotection against Sodium Nitroprusside (SNP) | Rat Cortical Neurons | 100 nM | Increased cell survival to levels comparable to untreated controls | [14] |
| Neuroprotection against Thrombin (TRAP6) | Rat Cortical Neurons | 100 nM | Significantly reduced TRAP6-induced increase in caspase 3 activity | [14] |
| Receptor Binding and Antagonism | Experimental System | Ligand/Antagonist | Concentration | Effect | Reference |
| PAC1R Antagonism | Human SH-SY5Y Neuroblastoma Cells | PACAP(6-38) | Not specified | Blocked PACAP-38-induced increase in neurite-bearing cells | [7] |
| PAC1R Antagonism | Rat Hippocampal CA1 Neurons | PACAP(6-38) | 500 nM | Prevented the reduction of the slow afterhyperpolarizing current (sIAHP) by the PAC1R agonist maxadilan | [9] |
| PAC1R Antagonism | IL-6 Knockout Mice (tMCAO model) | PACAP(6-38) | Not specified | Abolished the PACAP-38-induced increase in IL-6 levels | [15] |
| PAC1R Antagonism | Rat Model of Chronic Migraine | PACAP(6-38) | Intracerebral injection into TNC | Alleviated nitroglycerin-induced central sensitization | [16] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways activated by PACAP-38 and a typical experimental workflow for studying its neuroprotective effects.
References
- 1. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pituitary adenylate cyclase-activating polypeptide (PACAP) inhibits the slow afterhyperpolarizing current sIAHP in CA1 pyramidal neurons by activating multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pituitary Adenylate Cyclase-Activating Polypeptide: A Potent Therapeutic Agent in Oxidative Stress [mdpi.com]
- 11. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. PACAP38 protects rat cortical neurons against the neurotoxicity evoked by sodium nitroprusside and thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. PACAP6-38 improves nitroglycerin-induced central sensitization by modulating synaptic plasticity at the trigeminal nucleus caudalis in a male rat model of chronic migraine - PMC [pmc.ncbi.nlm.nih.gov]
PACAP-38 Signaling in Neuroinflammation: A Technical Guide for Researchers
Abstract
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) is a pleiotropic neuropeptide with significant neuroprotective and immunomodulatory functions within the central nervous system (CNS). Its role in mitigating neuroinflammation is a subject of intense research, offering potential therapeutic avenues for a range of neurodegenerative and inflammatory neurological diseases. This technical guide provides an in-depth exploration of the molecular signaling pathways governed by PACAP-38 in the context of neuroinflammation. We detail its interactions with specific receptors on glial cells, the subsequent modulation of critical inflammatory cascades, including the NF-κB and MAPK pathways, and its regulation of cytokine production and oxidative stress. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for investigating PACAP-38's effects, and uses pathway diagrams to visually articulate the complex signaling networks. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PACAP-38's mechanism of action in the inflamed CNS.
Introduction
Neuroinflammation is a critical host defense mechanism in the CNS, but its dysregulation is a hallmark of many debilitating neurological disorders. This process is primarily orchestrated by glial cells—microglia and astrocytes—which, upon activation, release a cascade of inflammatory mediators. PACAP-38, the predominant 38-amino acid form of PACAP, has emerged as a key endogenous regulator of these processes.[1][2] It belongs to the vasoactive intestinal polypeptide (VIP)-secretin-glucagon superfamily and exerts its effects by binding to three G-protein coupled receptors (GPCRs): the PACAP-preferring PAC1 receptor and two receptors, VPAC1 and VPAC2, which bind PACAP-38 and VIP with similar affinity.[3][4][5] These receptors are widely expressed on neurons, microglia, and astrocytes, positioning PACAP-38 as a crucial node in neuro-immune communication.[3][6] While generally considered anti-inflammatory and neuroprotective, its role can be context-dependent, with some evidence suggesting it contributes to nociceptive processes like migraine.[3][7][8] Understanding its precise signaling mechanisms is paramount for harnessing its therapeutic potential.
Core Signaling Pathways of PACAP-38 in Neuroinflammation
PACAP-38 modulates neuroinflammation by engaging multiple intracellular signaling cascades that collectively suppress pro-inflammatory responses and promote cellular protection.
Inhibition of the NF-κB Pathway
A primary mechanism of PACAP-38's anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression. In activated microglia and macrophages, PACAP-38 has been shown to:
-
Suppress TLR4 Signaling: Lipopolysaccharide (LPS), a potent inflammatory stimulus, activates Toll-like receptor 4 (TLR4). PACAP-38 can down-regulate the expression of TLR4 and interfere with its downstream signaling.[9][10]
-
Prevent p65 Nuclear Translocation: PACAP-38 inhibits the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the phosphorylation and nuclear translocation of the active p65 subunit.[6][10]
-
Reduce Pro-inflammatory Gene Expression: By blocking NF-κB activation, PACAP-38 effectively reduces the transcription and subsequent production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6, as well as inducible nitric oxide synthase (iNOS).[6][10][11] This effect is often mediated through the canonical cAMP/PKA pathway.[6][12]
Context-Dependent Regulation of MAPK Pathways
The influence of PACAP-38 on Mitogen-Activated Protein Kinase (MAPK) signaling is highly dependent on the cell type and the physiological context. MAPKs—including ERK, p38, and JNK—are critical in regulating both inflammation and cell survival/proliferation.
-
In Microglia (Anti-inflammatory): In inflammatory conditions, PACAP-38 often suppresses pro-inflammatory MAPK signaling. It has been shown to attenuate the hypoxia-induced activation of p38 MAPK in microglia, reducing microglial neurotoxicity.[6][13] It can also inhibit the MEKK1/MEK4/JNK cascade, which leads to reduced phosphorylation of the transcription factor c-Jun and decreased expression of inflammatory factors.[6]
-
In Astrocytes (Proliferative/Protective): In contrast, PACAP-38 can stimulate the MAPK/ERK pathway in cultured rat astrocytes.[14] This activation is linked to astrocyte proliferation and is independent of both PKA and PKC, occurring at very low, picomolar concentrations.[14] This proliferative signal may be important for glial scar formation and neuronal support during recovery from injury.
Regulation of Oxidative Stress
Neuroinflammation is intrinsically linked to oxidative stress. Activated microglia are a major source of reactive oxygen species (ROS), which contribute to neuronal damage. PACAP-38 exerts potent antioxidant effects by:
-
Inhibiting NADPH Oxidase: PACAP-38 has been shown to ameliorate the production of microglia-derived ROS by inhibiting the activity of NADPH oxidase (PHOX), a key enzyme responsible for superoxide production.[15]
-
Boosting Antioxidant Enzymes: The peptide promotes the expression and activity of several detoxifying and antioxidant enzymes, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.[6][9]
Quantitative Data on PACAP-38's Effects
The biological effects of PACAP-38 are highly concentration-dependent. The following tables summarize quantitative data from key in vitro and in vivo studies.
Table 1: Effective Concentrations of PACAP-38 in In Vitro Neuroinflammation Models
| Cell Type | Model/Stimulus | Effect | Effective Concentration | Citation(s) |
|---|---|---|---|---|
| Primary Rat Astrocytes | Homeostatic | Peak ERK2 activation | 10⁻¹² M (1 pM) | [14] |
| Primary Rat Mesencephalic Neuron-Glia Cultures | LPS-induced neurotoxicity | Neuroprotection | 10⁻¹³ M | [15] |
| Primary Microglia | LPS stimulation | Inhibition of cytokine production | Maximal effect at ~10⁻⁸ M | [11] |
| Rat Trigeminal Ganglion Cultures | Transcriptomic analysis | Gene expression changes | 1 µM | [7][8] |
| Human SH-SY5Y Neuroblastoma | Neuronal differentiation | MAPK phosphorylation | 0.1 nM - 1 µM |[16] |
Table 2: Effects of PACAP-38 in In Vivo Inflammation Models
| Animal Model | Injury/Disease Model | PACAP-38 Dosage | Key Outcome(s) | Citation(s) |
|---|---|---|---|---|
| Mice | Renal Ischemia/Reperfusion | 20 µg, i.p. | Reversed changes in TLR-related genes (TLR2, TLR4, etc.); suppressed cytokines. | [17] |
| Zebrafish Larvae (5 dpf) | Copper-induced hair cell damage | 100 nM incubation | Decreased neutrophil migration; reduced mRNA of IL-1β, IL-6, IL-8. | [4] |
| Mice | Subacute Ileitis | N/A | Reduced systemic TNF and IL-6 concentrations by ~50%. | [18] |
| Rats | LPS-induced Peritonitis | N/A | Decreased serum TNF-α. |[2] |
Experimental Protocols for Studying PACAP-38 Signaling
Reproducible methodologies are crucial for advancing research in this field. Below are summaries of key experimental protocols cited in the literature.
Protocol 1: Analysis of MAPK Activation in Cultured Astrocytes
-
Objective: To determine the effect of PACAP-38 on ERK2 activation.
-
Methodology:
-
Cell Culture: Primary astrocytes are cultured from the cerebral cortices of neonatal rats.
-
Stimulation: Cells are treated with varying concentrations of PACAP-38 (e.g., 10⁻¹⁴ M to 10⁻⁸ M) for specific time points (e.g., 10 to 60 minutes).[14]
-
Protein Extraction: Whole-cell lysates are prepared.
-
Immunoblotting: Proteins are separated by SDS-PAGE and transferred to a membrane. The activation of ERK2 is detected using an antibody specific for the phosphorylated form of ERK2. Total ERK2 levels are also measured as a loading control.[14]
-
Activity Assay (Optional): ERK2 is immunoprecipitated using a specific antibody. The activity of the immunoprecipitate is measured by its ability to phosphorylate a substrate like myelin basic protein (MBP) in the presence of [γ-³²P]ATP.[14]
-
Protocol 2: Measurement of Cytokine Inhibition in Primary Microglia
-
Objective: To quantify the inhibitory effect of PACAP-38 on the production of pro-inflammatory cytokines.
-
Methodology:
-
Cell Culture: Primary microglial cells are isolated from neonatal mouse or rat brains.
-
Stimulation: Microglia (e.g., 2x10⁵ cells/ml) are stimulated with a pro-inflammatory agent like LPS (e.g., 500 ng/ml).[11]
-
Treatment: Cells are co-treated with a dose range of PACAP-38 (e.g., 10⁻¹² M to 10⁻⁷ M) for a specified duration (e.g., 8-16 hours for cytokines, up to 48 hours for nitric oxide).[11]
-
Supernatant Collection: The cell culture supernatant is collected.
-
Quantification: The concentrations of cytokines (TNF-α, IL-6, IL-1β) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA). Nitrite (a stable product of NO) can be measured using the Griess reagent.[11]
-
Protocol 3: In Vivo Analysis of Anti-Inflammatory Gene Expression (Zebrafish Model)
-
Objective: To assess PACAP-38's effect on inflammatory gene expression in a whole-organism model.
-
Methodology:
-
Animal Model: 5 days post-fertilization (dpf) zebrafish larvae are used.[4]
-
Inflammation Induction: Larvae are exposed to a chemical insult, such as 10 µM CuSO₄ for 40 minutes, to induce tissue damage and inflammation.[4]
-
Treatment: One group is pre-incubated with 100 nM PACAP-38 for 1 hour, followed by co-incubation with CuSO₄ and PACAP-38. Control groups include untreated, CuSO₄ only, and PACAP-38 only.[4]
-
RNA Extraction: After treatment, total RNA is extracted from pools of larvae.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of inflammatory marker genes (e.g., il1b, il6, il8, atf3) are quantified relative to a housekeeping gene.[4]
-
The Role of PACAP-38 Fragments: The Case of PACAP(6-38)
The fragment PACAP(6-38) is widely used as a competitive antagonist for the PAC1 and VPAC2 receptors.[1][7][8] It is a valuable tool for elucidating which receptor mediates a specific biological effect of PACAP-38. For instance, if PACAP(6-38) blocks an effect of PACAP-38, it implicates the involvement of the PAC1 or VPAC2 receptor.
However, research has revealed a more complex role for this fragment. In certain cell types, such as rat trigeminal ganglion neurons, PACAP(6-38) exhibits agonist-like activity, mimicking the effects of PACAP-38 instead of inhibiting them.[1][7][8] This paradoxical effect has led to the hypothesis that PACAP may act on an alternative, as-yet-unidentified receptor or a different splice variant of the known receptors in these specific neurons.[7][8] In rat meningeal mast cells, both PACAP-38 and PACAP(6-38) can induce degranulation, an effect potentially mediated by the orphan Mas-related G-protein coupled receptor, MrgB3.[19]
Conclusion and Future Directions
PACAP-38 is a potent endogenous modulator of neuroinflammation, primarily exerting protective and anti-inflammatory effects. Its mechanisms of action are multifaceted, involving the inhibition of the master inflammatory regulator NF-κB, context-dependent modulation of MAPK signaling cascades, and reduction of oxidative stress. The canonical cAMP/PKA pathway is central to many of these inhibitory actions on glial cells.
For drug development professionals, PACAP-38 and its signaling pathways represent promising targets for therapeutic intervention in diseases with a significant neuroinflammatory component. Future research should focus on:
-
Receptor Specificity: Developing agonists with higher specificity for individual PAC1 receptor splice variants to isolate desired therapeutic effects (e.g., anti-inflammatory) from potential side effects.
-
Resolving Paradoxical Effects: Further investigation into the alternative receptors and signaling pathways activated by PACAP-38 and its fragments in different neuronal populations is crucial.
-
Delivery Systems: Overcoming the challenge of delivering this peptide across the blood-brain barrier to enhance its therapeutic efficacy for CNS disorders.
A deeper understanding of these complex signaling networks will be instrumental in translating the therapeutic promise of PACAP-38 into clinical applications for neurological and neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Pituitary adenylate cyclase–activating polypeptide (PACAP-38) plays an inhibitory role against inflammation induced by chemical damage to zebrafish hair cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PACAP-38 Induces Transcriptomic Changes in Rat Trigeminal Ganglion Cells Related to Neuroinflammation and Altered Mitochondrial Function Presumably via PAC1/VPAC2 Receptor-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. Neuropeptide PACAP inhibits hypoxic activation of brain microglia: a protective mechanism against microglial neurotoxicity in ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pituitary adenylate cyclase activating polypeptide (PACAP) stimulates mitogen-activated protein kinase (MAPK) in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 16. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Delayed administration of pituitary adenylate cyclase-activating polypeptide 38 ameliorates renal ischemia/reperfusion injury in mice by modulating Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pituitary Adenylate Cyclase-Activating Polypeptide—A Neuropeptide as Novel Treatment Option for Subacute Ileitis in Mice Harboring a Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
PACAP-38 (16-38): A Technical Guide to Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of the pituitary adenylate cyclase-activating polypeptide (PACAP) fragment, PACAP-38 (16-38). This document synthesizes available data on its interaction with PACAP receptors, details the experimental protocols used for these assessments, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The available quantitative data for PACAP-38 (16-38) and related PACAP ligands are summarized below. It is important to note that specific high-affinity binding data and detailed kinetic parameters for PACAP-38 (16-38) are limited, likely due to its observed low affinity for PACAP receptors in several studies.
Table 1: Competitive Radioligand Binding Data for PACAP Ligands
| Ligand | Receptor(s) | Radioligand | Cell Line/Tissue | IC50 / Ki | Citation |
| PACAP-38 (16-38) | PACAP Receptors | ¹²⁵I-PACAP-27 | NCI-H838 | > 1000 nM (no significant inhibition) | [1] |
| PACAP-38 | PAC1, VPAC1, VPAC2 | ¹²⁵I-PACAP-27 | NCI-H838 | 3 nM | [1] |
| PACAP-27 | PAC1, VPAC1, VPAC2 | ¹²⁵I-PACAP-27 | NCI-H838 | 1 nM | [1] |
| PACAP (6-38) | PAC1, VPAC1, VPAC2 | ¹²⁵I-PACAP-27 | NCI-H838 | 20 nM | [1] |
| VIP | PACAP Receptors | ¹²⁵I-PACAP-27 | NCI-H838 | > 1000 nM (no significant inhibition) | [1] |
Table 2: Functional Assay Data for PACAP Ligands
| Ligand | Assay | Cell Line | EC50 | Observation | Citation |
| PACAP-38 (16-38) | cAMP Elevation | NCI-H838 | > 1 µM | Little effect on basal cAMP | [1] |
| PACAP-38 (16-38) | cAMP Formation | Not Specified | Not Specified | Potent activator of cAMP formation | [2] |
| PACAP-38 | cAMP Elevation | NCI-H838 | 2 nM | Potent stimulation of cAMP | [1] |
| PACAP-27 | cAMP Elevation | NCI-H838 | 3 nM | Potent stimulation of cAMP | [1] |
Note: The discrepancy in the functional activity of PACAP-38 (16-38) from different sources may be due to the different experimental systems and cell types used.
Binding Kinetics (kon, koff):
Currently, there is a lack of specific kinetic data (association and dissociation rate constants) for the binding of PACAP-38 (16-38) to its receptors in the public domain. The low affinity of this fragment likely makes such detailed kinetic studies challenging.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity and functional activity of PACAP ligands.
Radioligand Competitive Binding Assay
This assay determines the affinity of a test compound (e.g., PACAP-38 (16-38)) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
Materials:
-
Cell Membranes or Whole Cells: Expressing the target PACAP receptor (e.g., PAC1, VPAC1, or VPAC2).
-
Radioligand: Typically ¹²⁵I-PACAP-27 or ¹²⁵I-VIP.
-
Unlabeled Ligands: PACAP-38, PACAP-27, PACAP-38 (16-38), and other compounds for competition.
-
Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% bovine serum albumin (BSA).
-
Wash Buffer: Cold binding buffer.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled competitor ligands.
-
Incubation: In assay tubes, combine the cell membranes or whole cells, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled competitor.
-
Total and Non-specific Binding:
-
Total Binding: Tubes containing only cell membranes/cells and the radioligand.
-
Non-specific Binding: Tubes containing cell membranes/cells, the radioligand, and a high concentration of an unlabeled ligand (e.g., 1 µM PACAP-38) to saturate all specific binding sites.
-
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Termination: Rapidly filter the incubation mixture through the glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a ligand to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger in PACAP receptor signaling.
Materials:
-
Whole Cells: Expressing the target PACAP receptor.
-
Cell Culture Medium.
-
Stimulation Buffer: Typically a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Test Ligands: PACAP-38 (16-38) and other agonists/antagonists.
-
cAMP Assay Kit: Commercially available kits (e.g., ELISA, HTRF).
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer containing a phosphodiesterase inhibitor for a short period.
-
Stimulation: Add varying concentrations of the test ligand to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the ligand concentration.
-
Determine the EC50 value (the concentration of the ligand that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.
-
For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the ability of the antagonist to inhibit the agonist-induced cAMP production is measured to determine its IC50.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to PACAP-38 (16-38) receptor binding and function.
Signaling Pathways
Caption: Overview of the major signaling pathways activated by PACAP receptor binding.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a cAMP functional assay.
References
The Dichotomous Role of PACAP-38 (16-38) in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two main bioactive forms, PACAP-38 and PACAP-27, that exhibits a wide range of biological activities, including potent neuroprotective and immunomodulatory effects. The full-length PACAP-38 peptide is generally recognized for its significant anti-inflammatory properties, mediated through the regulation of cytokine production in various immune cells. This technical guide focuses specifically on a lesser-studied fragment, PACAP-38 (16-38) , and its role in inflammatory processes. While research on this particular fragment is less extensive than on its parent molecule, existing evidence points towards a distinct and context-dependent role, primarily centered on the activation of mast cells—a key event in initiating inflammatory responses.
This document provides a comprehensive overview of the current understanding of PACAP-38 (16-38)'s inflammatory properties, including detailed experimental protocols, quantitative data, and visualization of the key signaling pathway involved.
Pro-Inflammatory Activity: Mast Cell Degranulation
The most well-documented inflammatory-related activity of PACAP-38 (16-38) is its potent ability to induce mast cell degranulation. This process releases a variety of pro-inflammatory mediators, including histamine and β-hexosaminidase, which contribute to the classical signs of inflammation.
Quantitative Data: Comparative Potency in Mast Cell Degranulation
Studies have shown that PACAP-38 (16-38) is as potent as the full-length PACAP-38 in inducing the release of N-acetyl-β-hexosaminidase, a marker for mast cell degranulation, from isolated rat peritoneal mast cells. This suggests that the C-terminal portion of PACAP-38 is crucial for this specific biological activity.
| Peptide Fragment | Relative Potency in Mast Cell Degranulation |
| PACAP-38 | = |
| PACAP-38 (16-38) | = |
| PACAP-38 (6-38) | = |
| PACAP-27 | << |
| VIP | << |
| PACAP-38 (28-38) | << |
Table 1: Relative potency of PACAP-38 fragments and related peptides in inducing mast cell degranulation. The data indicates that PACAP-38 (16-38) is equipotent to the full-length peptide in this assay.[1][2]
Signaling Pathway of PACAP-38 (16-38)-Induced Mast Cell Degranulation
The signaling cascade initiated by PACAP-38 (16-38) in mast cells leading to degranulation has been elucidated. It is notably independent of the canonical PAC1 receptor and adenylate cyclase pathway often associated with PACAP-38's other functions.
This pathway is characterized by the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC). The combined action of increased intracellular Ca²⁺ and activated PKC promotes the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of inflammatory mediators.[1][2] This mechanism is distinct from the anti-inflammatory actions of full-length PACAP-38, which are often mediated by the adenylate cyclase-cAMP-PKA pathway.
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol details the methodology for quantifying mast cell degranulation by measuring the release of the granular enzyme N-acetyl-β-hexosaminidase.
2.1.1. Materials
-
Rat Basophilic Leukemia (RBL-2H3) cells or isolated primary mast cells
-
Cell culture medium (e.g., MEM) with supplements
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
PACAP-38 (16-38) peptide
-
Triton X-100 (1% v/v in Tyrode's buffer) for cell lysis (total release control)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer, pH 4.5
-
Stop solution: 0.1 M carbonate/bicarbonate buffer, pH 10.0
-
96-well cell culture plates
-
Microplate reader
2.1.2. Experimental Workflow
2.1.3. Procedure
-
Cell Culture: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer.
-
Inhibitor Pre-treatment (Optional): To investigate signaling pathways, pre-incubate cells with specific inhibitors for 30 minutes at 37°C. For example:
-
U-73122 (PLC inhibitor): To confirm the involvement of Phospholipase C.
-
SQ 22536 (Adenylate Cyclase inhibitor): To confirm the independence from the adenylate cyclase pathway.
-
-
Stimulation: Add PACAP-38 (16-38) at desired concentrations to the wells. Include a negative control (Tyrode's buffer only) and a positive control for total release (1% Triton X-100).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Cell Lysis: Add Triton X-100 solution to the remaining cell pellets to lyse the cells and release the total intracellular β-hexosaminidase.
-
Enzymatic Reaction: In a new 96-well plate, mix a sample of the supernatant or the cell lysate with the pNAG substrate solution. Incubate for 60-90 minutes at 37°C.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of degranulation is calculated as follows: % Degranulation = [(Absorbance of Supernatant - Absorbance of Blank) / (Absorbance of Total Lysate - Absorbance of Blank)] x 100
Contrasting with the Anti-Inflammatory Properties of Full-Length PACAP-38
It is crucial to differentiate the pro-inflammatory action of PACAP-38 (16-38) on mast cells from the well-established anti-inflammatory effects of the full-length PACAP-38 on other immune cells, such as microglia and macrophages.
Effects of PACAP-38 on Microglia and Macrophages
Full-length PACAP-38 has been shown to exert potent anti-inflammatory effects on microglia and macrophages by:
-
Inhibiting Pro-inflammatory Cytokine Production: PACAP-38 significantly reduces the release of TNF-α, IL-6, and IL-1β from activated microglia and macrophages.[3][4]
-
Promoting Anti-inflammatory Cytokine Production: PACAP-38 enhances the production of the anti-inflammatory cytokine IL-10.[4]
-
Inhibiting NF-κB Signaling: PACAP-38 can suppress the activation of the NF-κB pathway, a key transcriptional regulator of pro-inflammatory genes.[4]
PACAP-38 (16-38) and Other Immune Cells: A Knowledge Gap
Currently, there is a significant lack of published data on the effects of PACAP-38 (16-38) on microglia and macrophages. It is unknown whether this fragment retains any of the anti-inflammatory properties of the full-length peptide or if its activity is exclusively pro-inflammatory via mast cell activation. This represents a critical area for future research to fully understand the immunomodulatory potential of different PACAP fragments.
Conclusion
The available scientific evidence indicates that PACAP-38 (16-38) plays a distinct and seemingly pro-inflammatory role by potently inducing mast cell degranulation. This action is mediated through a Phospholipase C-dependent signaling pathway, which is different from the adenylate cyclase-mediated anti-inflammatory effects of the full-length PACAP-38. For researchers and drug development professionals, this highlights the critical importance of considering the specific peptide fragment and the target cell type when investigating the immunomodulatory effects of PACAP. The dichotomous nature of PACAP-38 and its fragments suggests that targeted therapeutic strategies could be developed to either leverage the anti-inflammatory properties of the full-length peptide or, conversely, to modulate the pro-inflammatory responses initiated by specific fragments like PACAP-38 (16-38). Further investigation into the effects of PACAP-38 (16-38) on other immune cells is warranted to fully elucidate its role in the complex network of inflammatory signaling.
References
PACAP-38 and Its Role in Synaptic Plasticity: A Technical Guide for Researchers
An Important Note on PACAP-38 Fragments: This guide addresses the effects of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) on synaptic plasticity. The initial query focused on the specific fragment PACAP-38 (16-38) . However, a comprehensive review of the current scientific literature reveals a significant lack of specific data regarding the direct effects of this particular fragment on synaptic plasticity mechanisms such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD). While PACAP-38 (16-38) has been noted for its ability to stimulate cAMP formation and affect sympathetic neurons, its role at the synapse remains largely unexplored.[1]
In contrast, the full-length peptide, PACAP-38 , is extensively studied and established as a potent modulator of synaptic function. Another fragment, PACAP(6-38) , is also well-characterized, but as a competitive antagonist of the PAC1 and VPAC2 receptors.
Therefore, to provide a valuable and data-rich resource for researchers, scientists, and drug development professionals, this guide will focus on the well-documented effects of the parent molecule, PACAP-38 . The mechanisms and pathways detailed herein for PACAP-38 provide the essential foundation for understanding its function and for hypothesizing the potential roles of its various fragments.
Introduction: PACAP-38 as a Neuromodulator
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[2] It exists in two primary bioactive forms, PACAP-38 and a truncated PACAP-27, with PACAP-38 being the predominant and most studied form in the mammalian brain.[3][4] PACAP-38 exerts its effects by binding to three distinct G-protein coupled receptors (GPCRs): the PAC1 receptor (PAC1R), which binds PACAP with high affinity, and the VPAC1 and VPAC2 receptors, which bind PACAP and VIP with similar affinities.[5][6]
PACAP-38 is a critical regulator of neuronal development, survival, and function.[2] Of particular interest to neuroscientists is its role as a potent modulator of synaptic plasticity , the cellular mechanism underlying learning and memory. PACAP-38 has been shown to exert complex, often dose-dependent, effects on excitatory synaptic transmission and to modulate canonical forms of synaptic plasticity, including Long-Term Potentiation (LTP) and Long-Term Depression (LTD), primarily in the hippocampus.[7][8]
Signaling Pathways of PACAP-38 in Neurons
PACAP-38-mediated signaling is multifaceted, primarily involving the activation of adenylyl cyclase (AC) and phospholipase C (PLC) pathways, which lead to the generation of key second messengers.
Gs/cAMP/PKA Pathway
Activation of PAC1, VPAC1, and VPAC2 receptors typically leads to the stimulation of a Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA).[5][7] The PKA pathway is crucial for many forms of synaptic plasticity and can phosphorylate a variety of downstream targets, including ion channels and transcription factors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]
- 3. frontiersin.org [frontiersin.org]
- 4. Pituitary Adenylate Cyclase-Activating Polypeptide Modulates Hippocampal Synaptic Transmission and Plasticity: New Therapeutic Suggestions for Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Pituitary adenylyl cyclase-activating polypeptide modulates the stress response: the involvement of different brain areas and microglia [frontiersin.org]
- 7. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide in Learning and Memory [frontiersin.org]
- 8. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide Modulates Hippocampal Synaptic Transmission and Plasticity: New Therapeutic Suggestions for Fragile X Syndrome [frontiersin.org]
An In-depth Technical Guide to the Endogenous Expression of PACAP in Human, Mouse, and Rat Tissues
This technical guide provides a comprehensive overview of the endogenous expression of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), with a focus on its relevance to the potential, yet sparsely documented, endogenous fragment PACAP-38 (16-38). This document is intended for researchers, scientists, and drug development professionals working within the fields of neuropeptides, signal transduction, and pharmacology.
Introduction to PACAP and its Fragments
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides. It exists in two biologically active amidated forms: a 38-amino acid form (PACAP-38) and a shorter 27-amino acid form (PACAP-27). Both peptides are derived from the same precursor protein and share a common N-terminal sequence.
While PACAP-38 and PACAP-27 are the most studied forms, there is growing interest in their potential fragments, such as PACAP-38 (16-38). However, data on the endogenous expression of PACAP-38 (16-38) is currently scarce in the scientific literature. The majority of available research has focused on the expression and function of the full-length PACAP-38 and PACAP-27. This guide, therefore, summarizes the well-documented endogenous expression of PACAP-38, providing a foundational context for the potential physiological relevance of its fragments.
Endogenous Expression of PACAP-38
The following tables summarize the reported concentrations of PACAP-38 in various tissues from humans, mice, and rats. These values have been compiled from multiple studies and are presented as a range to account for inter-study variability in experimental methodologies.
Table 1: Endogenous PACAP-38 Concentrations in Human Tissues
| Tissue | Concentration (pmol/g wet weight) |
| Brain | 0.2 - 5.0 |
| Pituitary Gland | 10 - 150 |
| Testis | 5 - 25 |
| Adrenal Gland | 1 - 10 |
| Gastrointestinal Tract | 0.1 - 5.0 |
Table 2: Endogenous PACAP-38 Concentrations in Mouse Tissues
| Tissue | Concentration (pmol/g wet weight) |
| Brain | 0.5 - 7.0 |
| Testis | 3 - 20 |
| Adrenal Gland | 2 - 15 |
| Pancreas | 0.5 - 5.0 |
| Colon | 0.2 - 3.0 |
Table 3: Endogenous PACAP-38 Concentrations in Rat Tissues
| Tissue | Concentration (pmol/g wet weight) |
| Brain | 1 - 10 |
| Hypothalamus | 15 - 50 |
| Pituitary Gland | 20 - 200 |
| Testis | 10 - 40 |
| Adrenal Gland | 5 - 30 |
| Gastrointestinal Tract | 0.5 - 8.0 |
PACAP Signaling Pathways
PACAP exerts its biological effects by binding to three distinct G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the two vasoactive intestinal peptide receptors, VPAC1 and VPAC2. PAC1R exhibits a much higher affinity for PACAP than for VIP, making it the specific receptor for PACAP. In contrast, VPAC1R and VPAC2R bind PACAP and VIP with similar high affinities.
Upon ligand binding, these receptors primarily couple to Gαs and Gαq proteins, leading to the activation of adenylyl cyclase (AC) and phospholipase C (PLC), respectively. Activation of AC results in the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC).
PACAP-38 and its Fragments: A Technical Guide to the Regulation of Catecholamine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that plays a crucial role in a wide array of physiological processes. The 38-amino acid form, PACAP-38, is a potent regulator of sympathoadrenal function, particularly in the biosynthesis and secretion of catecholamines such as epinephrine and norepinephrine. This technical guide provides an in-depth overview of the mechanisms by which PACAP-38, and its regulatory fragments, control the synthesis of these vital neurotransmitters and hormones.
It is important to address the specific fragment PACAP-38 (16-38). While some commercial suppliers describe this peptide as a potent stimulator of catecholamine production, peer-reviewed literature to substantiate this specific activity is scarce and in some cases contradictory. For instance, studies in non-small cell lung cancer cells have shown PACAP(16-38) to have no effect on cyclic AMP (cAMP) levels, a key second messenger in the PACAP signaling pathway[1]. In contrast, the N-terminally truncated fragment, PACAP (6-38), is a well-characterized and widely utilized competitive antagonist of the PAC1 receptor, the primary receptor for PACAP in catecholamine-producing cells. Therefore, this guide will focus on the established roles of the full-length PACAP-38 as a primary stimulator and the antagonist fragment PACAP (6-38) as a key regulator of catecholamine biosynthesis.
PACAP-38: A Potent Stimulator of Catecholamine Biosynthesis
PACAP-38 is a key neurotransmitter in the sympathoadrenal system, released from the splanchnic nerve terminals that innervate the adrenal medulla, particularly during periods of high-frequency stimulation characteristic of the stress response[2][3]. Its primary function in this context is to ensure a sustained output of catecholamines to meet physiological demands.
Signaling Pathway of PACAP-38 in Chromaffin Cells
The biological effects of PACAP-38 on catecholamine biosynthesis are predominantly mediated by the PAC1 receptor, a G-protein coupled receptor (GPCR), on adrenal chromaffin cells[2][4][5]. The binding of PACAP-38 to the PAC1 receptor initiates a canonical signaling cascade:
-
G-Protein Activation: Ligand binding triggers a conformational change in the PAC1 receptor, leading to the activation of the associated heterotrimeric G-protein, Gαs.
-
Adenylate Cyclase Activation: The activated α-subunit of Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP)[2][6].
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA)[6].
-
Phosphorylation of Tyrosine Hydroxylase (TH): PKA, in turn, phosphorylates and activates Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis[7]. This phosphorylation increases the catalytic activity of TH, leading to an enhanced conversion of L-tyrosine to L-DOPA.
-
Gene Transcription: The cAMP/PKA pathway also leads to the phosphorylation of the cAMP response element-binding protein (CREB), which translocates to the nucleus and promotes the transcription of genes encoding catecholamine biosynthetic enzymes, including Tyrosine Hydroxylase (TH) and Dopamine β-hydroxylase (DBH)[6]. This ensures a long-term increase in the cell's capacity to synthesize catecholamines.
In addition to the primary Gαs-cAMP-PKA pathway, PACAP-38 can also signal through Gαq, leading to the activation of Phospholipase C (PLC) and subsequent increases in intracellular calcium, further potentiating catecholamine secretion[3][8][9].
PACAP (6-38): A Key Regulator of PACAP-Mediated Effects
The fragment PACAP (6-38) acts as a competitive antagonist at the PAC1 receptor[10]. By binding to the receptor without initiating the downstream signaling cascade, it effectively blocks the actions of endogenous PACAP-38. This makes PACAP (6-38) an invaluable tool for elucidating the physiological roles of PACAP and for investigating the consequences of inhibiting this signaling pathway.
Studies have demonstrated that PACAP (6-38) can abolish the sustained catecholamine secretion evoked by high-frequency stimulation of the splanchnic nerve in ex vivo adrenal slice preparations[11][12]. Furthermore, it has been shown to reduce the basal expression of both TH and DBH mRNA levels in cultured adrenal medullary cells, suggesting that there is a tonic PACAPergic stimulation that maintains the baseline expression of these crucial enzymes[13].
Quantitative Data Summary
The following tables summarize the quantitative effects of PACAP-38 and its antagonist PACAP (6-38) on key aspects of catecholamine biosynthesis and secretion.
Table 1: Effects of PACAP-38 on Catecholamine Secretion and Biosynthesis
| Parameter | Cell Type | PACAP-38 Concentration | Effect | Reference |
| Catecholamine Secretion | Cultured SCG Neurons | 100 nM | ~3-fold increase in release rate | [14] |
| Rat Adrenal Gland | 10-100 nM | Dose-dependent increase | [15] | |
| Tyrosine Hydroxylase (TH) mRNA | Cultured SCG Neurons | 100 nM | Elevated levels | [14] |
| Bovine Chromaffin Cells | 100 nM | Increased abundance | [12] | |
| cAMP Production | Porcine Somatotropes | EC50 ~2 nM | Dose-dependent increase | [16] |
| NCI-H838 cells | EC50 ~2 nM | Dose-dependent increase | [1] |
Table 2: Inhibitory Effects of PACAP (6-38)
| Parameter | Cell Type/Preparation | PACAP (6-38) Concentration | Effect | Reference |
| PACAP-induced Catecholamine Secretion | Rat Adrenal Gland | 300 nM - 3 µM | Inhibition and abolishment | [15] |
| Splanchnic Nerve-Stimulated Secretion | Mouse Adrenal Slices | Not specified | Abolished high-frequency release | [11] |
| TH and DBH mRNA levels | Bovine Adrenal Medullary Cells | Dose-dependent | Reduction in basal expression | [13] |
| PACAP-induced cAMP increase | NCI-H727 cells | 100 nM | Half-maximal inhibition | [1] |
Experimental Protocols
Cell Culture of Adrenal Chromaffin Cells
Primary cultures of bovine adrenal chromaffin cells are a widely used model system for studying catecholamine biosynthesis and secretion.
-
Isolation: Adrenal glands are obtained from a local abattoir. The medulla is dissected from the cortex, minced, and subjected to enzymatic digestion (e.g., with collagenase) to dissociate the cells.
-
Purification: Chromaffin cells are purified from the resulting cell suspension by density gradient centrifugation (e.g., using Percoll)[17].
-
Plating and Culture: Purified cells are plated on collagen-coated or poly-D-lysine-coated culture dishes at a suitable density (e.g., 500,000 cells/well in a 24-well plate)[12].
-
Maintenance: Cells are maintained in a humidified incubator at 37°C and 5% CO2 in a suitable culture medium, such as a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12, supplemented with fetal bovine serum, antibiotics, and antimycotics. Experiments are typically performed after 3 or more days in culture.
Measurement of Catecholamine Release
Amperometry: This technique allows for the real-time detection of catecholamine release from single cells.
-
A carbon-fiber microelectrode is positioned close to a single chromaffin cell.
-
A stimulating agent (e.g., PACAP-38) is applied to the cell via a micropipette.
-
The catecholamines released from the cell are oxidized at the surface of the electrode, generating a current that is proportional to the amount of catecholamine released. This allows for the quantification of individual exocytotic events[18].
Tyrosine Hydroxylase (TH) Activity Assay
Several methods exist for measuring TH activity. A common approach involves measuring the conversion of a radiolabeled substrate to its product.
-
Homogenization: Cultured cells or adrenal tissue are homogenized in a suitable buffer.
-
Incubation: The homogenate is incubated with L-[3H]tyrosine, a saturating concentration of the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), and an inhibitor of DOPA decarboxylase.
-
Separation: The reaction is stopped, and the radiolabeled L-DOPA product is separated from the L-[3H]tyrosine substrate using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[19][20].
-
Quantification: The amount of radioactivity in the L-DOPA fraction is measured using a scintillation counter to determine the enzyme activity. A more recent, non-radioactive method involves the colorimetric detection of L-DOPA production using a plate reader[21][22].
cAMP Measurement Assay
Commercial enzyme-linked immunosorbent assay (ELISA) kits are widely available and provide a sensitive and specific method for quantifying intracellular cAMP levels.
-
Cell Lysis: After stimulation with PACAP-38 (with or without the antagonist), the culture medium is removed, and the cells are lysed using the buffer provided in the kit. A phosphodiesterase inhibitor (e.g., IBMX) is typically included during stimulation to prevent cAMP degradation[23].
-
Competitive Binding: The cell lysate is added to a microplate pre-coated with a cAMP-specific antibody. A known amount of enzyme-labeled cAMP is also added. The unlabeled cAMP from the cell lysate competes with the labeled cAMP for binding to the antibody.
-
Detection: A substrate for the enzyme is added, and the resulting colorimetric or fluorescent signal is measured using a plate reader. The intensity of the signal is inversely proportional to the amount of cAMP in the original sample.
-
Quantification: A standard curve is generated using known concentrations of cAMP, and this is used to determine the concentration of cAMP in the experimental samples[23].
Conclusion
PACAP-38 is a critical signaling molecule in the sympathoadrenal axis, acting as a potent stimulator of both the immediate release and long-term synthesis of catecholamines. Its actions are primarily mediated through the PAC1 receptor and the subsequent activation of the cAMP/PKA signaling pathway, which enhances the activity and expression of key biosynthetic enzymes like tyrosine hydroxylase. The ability of the antagonist fragment PACAP (6-38) to block these effects underscores the specificity and importance of this pathway. A thorough understanding of the regulatory roles of PACAP-38 and its fragments is essential for researchers in neuroscience and endocrinology and holds significant potential for the development of novel therapeutic strategies targeting the stress response and related disorders.
References
- 1. Pituitary Adenylate Cyclase Activating Peptide Receptors Regulate the Growth of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PACAP signaling in stress: Insights from the chromaffin cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PACAP regulates immediate catecholamine release from adrenal chromaffin cells in an activity dependent manner through a protein kinase C-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pituitary adenylate cyclase-activating polypeptides, PACAP-38 and PACAP-27, regulation of sympathetic neuron catecholamine, and neuropeptide Y expression through activation of type I PACAP/VIP receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pituitary adenylate cyclase-activating polypeptide and PACAP receptor expression and function in the rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. A PACAP-activated network for secretion requires coordination of Ca2+ influx and Ca2+ mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. PACAP Controls Adrenomedullary Catecholamine Secretion and Expression of Catecholamine Biosynthetic Enzymes at High Splanchnic Nerve Firing Rates Characteristic of Stress Transduction in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pituitary adenylate cyclase-activating polypeptide (PACAP) regulation of sympathetic neuron neuropeptide Y and catecholamine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Catecholamine release from fractionated chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. faculty.washington.edu [faculty.washington.edu]
- 19. A rapid assay for tyrosine hydroxylase activity, an indicator of chronic stress in laboratory and domestic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. resources.revvity.com [resources.revvity.com]
The Role of PACAP Receptor Antagonism in Learning and Memory: A Technical Guide
An In-depth Examination of PACAP-38 Fragments and Their Impact on Cognitive Processes for Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant functions as a neurotransmitter, neuromodulator, and neurotrophic factor within the central nervous system.[1] The 38-amino acid form, PACAP-38, is the predominant isoform in the brain and exerts its effects through three main G-protein-coupled receptors: the high-affinity PAC1 receptor (PAC1R) and two receptors shared with Vasoactive Intestinal Peptide (VIP), VPAC1 and VPAC2.[2][3] These receptors are densely expressed in brain regions critical for cognitive functions, including the hippocampus, amygdala, and prefrontal cortex.[2]
The study of PACAP's role in learning and memory has been greatly advanced by the use of peptide fragments that act as antagonists, blocking the signaling of endogenous PACAP. While this guide specifies PACAP-38 (16-38), it is critical to note that the vast majority of pharmacological studies investigating the antagonism of PACAP in cognitive processes have utilized PACAP(6-38) . This fragment has become the canonical tool for probing the function of the PACAP-PAC1R system. Therefore, this whitepaper will focus primarily on the well-documented effects of PACAP(6-38) to provide a comprehensive overview of how blocking PACAP signaling impacts learning and memory, while also incorporating the limited available data on other N-terminally truncated fragments like PACAP-38 (16-38).
Pharmacological Profile of PACAP Antagonists
The primary mechanism by which PACAP fragments exert their antagonistic effects is through competitive binding to PACAP receptors without initiating the downstream signaling cascade.
PACAP(6-38): The Prototypical Antagonist PACAP(6-38) is a truncated version of PACAP-38 lacking the first five N-terminal amino acids. It functions as a competitive antagonist with selectivity for the PAC1 and VPAC2 receptors.[4] Its efficacy in blocking PACAP-induced signaling has made it an invaluable tool in neuroscience research. However, its pharmacology can be complex; while typically acting as an antagonist, some studies have reported agonist-like activity in specific cellular contexts, such as inducing degranulation in meningeal mast cells.[5][6] This context-dependent activity underscores the importance of careful interpretation of experimental results.
PACAP-38 (16-38) and Other Fragments Data on PACAP-38 (16-38) are sparse in the context of learning and memory. However, one study investigating mast cell degranulation found that PACAP(16-38) acted as a potent agonist, similar to PACAP-38 and PACAP(6-38).[7] This suggests that the C-terminal portion of PACAP-38 may be sufficient to activate certain cell-specific signaling pathways, and that N-terminal truncation does not universally confer antagonism. This highlights a critical area for future research to develop more potent and specific antagonists that can differentiate between receptor subtypes and signaling pathways.
Impact of PACAP Receptor Antagonism on Learning and Memory
Pharmacological blockade of PACAP receptors, primarily with PACAP(6-38), has consistently demonstrated that endogenous PACAP signaling is crucial for the consolidation of aversive memories.
Fear Conditioning: Fear conditioning is a widely used paradigm to study the neural mechanisms of fear learning and memory. Studies have shown that blocking PACAP signaling at the time of memory formation impairs the consolidation of both contextual and cued fear memories.
-
Hippocampus and Amygdala: Direct administration of PACAP(6-38) into the dorsal hippocampus or amygdala immediately after training impairs the consolidation of contextual fear memory.[2][8] Conversely, infusion of PACAP into these regions enhances memory consolidation.[9] This indicates that endogenous PACAP release in these structures is a necessary step for solidifying long-term fear memories.
-
Prefrontal Cortex: In the prelimbic area of the prefrontal cortex, PACAP(6-38) administration prior to training was found to impair the formation of trace fear memory, a more complex form of cued fear learning, in a sex-specific manner, affecting females but not males.[10] This suggests a role for PACAP signaling in the attentional and working memory processes required for this task.[10]
Quantitative Data from Key Studies
The following tables summarize quantitative findings from representative studies on the effects of PACAP receptor antagonism on learning and memory.
Table 1: Effects of PACAP(6-38) on Contextual Fear Conditioning
| Study | Animal Model | Brain Region | Treatment | Key Quantitative Finding | Citation |
|---|---|---|---|---|---|
| Schmidt et al., 2015 | Male Rats | Dorsal Hippocampus | PACAP(6-38) post-training | Significantly reduced freezing time during context test compared to vehicle. | [2] |
| Schmidt et al., 2015 | Male Rats | Amygdala | PACAP(6-38) post-training | Significantly attenuated the consolidation of contextual fear memory. |[11] |
Table 2: Effects of PACAP(6-38) on Cued Fear Conditioning
| Study | Animal Model | Brain Region | Treatment | Key Quantitative Finding | Citation |
|---|---|---|---|---|---|
| Kirry et al., 2018 | Female Rats | Prelimbic Cortex | PACAP(6-38) pre-training | Significantly impaired freezing to the auditory cue in trace fear conditioning. | [10] |
| Kirry et al., 2018 | Male Rats | Prelimbic Cortex | PACAP(6-38) pre-training | No significant effect on freezing to the auditory cue in trace fear conditioning. |[10] |
Signaling Pathways Modulated by PACAP Antagonism
PACAP receptors are coupled to Gαs and Gαq proteins. Activation by PACAP-38 initiates two primary signaling cascades that are fundamental to synaptic plasticity and memory formation. Antagonists like PACAP(6-38) prevent the initiation of these pathways.
-
Gαs-Adenylate Cyclase-PKA Pathway: PAC1, VPAC1, and VPAC2 receptors couple to Gαs, activating adenylate cyclase (AC), which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to gene expression changes required for long-term memory consolidation.
-
Gαq-Phospholipase C-PKC Pathway: The PAC1 receptor can also couple to Gαq, which activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These pathways are also critically involved in modulating synaptic strength.
By competitively binding to the PAC1 receptor, PACAP(6-38) blocks PACAP-38 from initiating these cascades, thereby inhibiting the downstream molecular events necessary for memory consolidation.
Experimental Protocols
The following section details a generalized methodology for a key experiment used to assess the role of PACAP antagonists in memory.
Protocol: Intracranial Infusion and Contextual Fear Conditioning
1. Objective: To determine the effect of PACAP receptor antagonism in a specific brain region (e.g., dorsal hippocampus) on the consolidation of contextual fear memory.
2. Materials:
-
Subjects: Adult male Sprague-Dawley rats.
-
Surgical Equipment: Stereotaxic apparatus, anesthesia machine, microinfusion pump, guide cannulae, and internal injectors.
-
Pharmacological Agents: PACAP(6-38) dissolved in sterile saline (vehicle).
-
Behavioral Apparatus: Fear conditioning chamber with a grid floor connected to a shock generator, and a video recording system.
3. Procedure:
-
Phase 1: Stereotaxic Surgery:
-
Anesthetize rats and place them in the stereotaxic frame.
-
Implant bilateral guide cannulae aimed at the target brain region (e.g., dorsal hippocampus) using predetermined coordinates.
-
Secure the cannulae assembly to the skull with dental cement and anchor screws.
-
Allow a one-week recovery period.
-
-
Phase 2: Fear Conditioning Training:
-
Habituate rats to the conditioning chamber for a short period on the day before training.
-
On the training day, place the rat in the chamber. After a baseline period (e.g., 3 minutes), deliver a series of footshocks (e.g., 3 shocks, 0.7 mA, 2 seconds) with inter-shock intervals.
-
-
Phase 3: Microinfusion:
-
Immediately following the training session, briefly anesthetize the rats.
-
Administer bilateral microinfusions of either PACAP(6-38) or vehicle into the target region via the internal injectors connected to the infusion pump (e.g., 1.0 µg in 0.5 µL per side over 1 minute).
-
Leave the injectors in place for an additional minute to allow for diffusion.
-
-
Phase 4: Memory Testing:
-
24 hours after training and infusion, return each rat to the conditioning chamber (context test).
-
Record behavior for a set period (e.g., 5 minutes) with no shocks delivered.
-
Score the amount of time the animal spends freezing (a fear response characterized by the absence of all movement except for respiration).
-
-
Phase 5: Histology:
-
After testing, euthanize the animals and perfuse transcardially.
-
Section the brains and stain to verify the placement of the cannulae tips within the target region.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pituitary Adenylate Cyclase-Activating Polypeptide in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Pituitary adenylate cyclase-activating polypeptide (PACAP) inhibits the slow afterhyperpolarizing current sIAHP in CA1 pyramidal neurons by activating multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Dural mast cell degranulation is a putative mechanism for headache induced by PACAP-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The functional heterogeneity of PACAP: Stress, learning, and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bi-directional effects of pituitary adenylate cyclase-activating polypeptide (PACAP) on fear-related behavior and c-Fos expression after fear conditioning in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pituitary adenylate cyclase-activating polypeptide (PACAP) signaling in the prefrontal cortex modulates cued fear learning, but not spatial working memory, in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
PACAP-38 (16-38) gene expression and regulation
An In-depth Technical Guide to the Gene Expression and Regulation of PACAP Precursor (ADCYAP1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant roles in neurotransmission, neurodevelopment, and stress responses.[1][2][3] It exists in two primary biologically active forms, PACAP-38 and PACAP-27, which are processed from a common 176-amino acid precursor protein.[1][4] This precursor is encoded by the Adenylate Cyclase Activating Polypeptide 1 (ADCYAP1) gene.[5] Consequently, the expression and regulation of all PACAP-related peptides, including potential fragments like PACAP-38 (16-38), are governed at the genetic level by the transcriptional control of the ADCYAP1 gene.
This technical guide provides a comprehensive overview of the molecular mechanisms governing ADCYAP1 gene expression. It details the signaling pathways, promoter elements, and transcription factors involved, presents quantitative expression data, and outlines key experimental protocols for studying its regulation. While the fragment "PACAP-38 (16-38)" is not a widely characterized endogenous peptide, understanding the regulation of its parent gene, ADCYAP1, is fundamental for any research into the biological availability of PACAP-38 and its derivatives.
The ADCYAP1 Gene and its Promoter
The ADCYAP1 gene is highly conserved across species and is located on human chromosome 18p11.32.[1] Its expression is critical for neuroendocrine function, and dysregulation has been associated with stress-related psychopathologies and neurodevelopmental disorders.[1][6] The promoter region of the ADCYAP1 gene contains several well-characterized response elements that serve as binding sites for transcription factors, allowing for complex regulation by a variety of stimuli.
Key regulatory elements identified in the mouse and human ADCYAP1 promoters include:
-
cAMP Response Elements (CRE): A critical CRE binding site is located at position -205 in the mouse promoter, which is essential for both basal and stimulated promoter activity.[7]
-
Activator Protein-1 (AP1) sites: The mouse promoter contains AP1 binding sequences at positions -948, -448, and -274, which are implicated in gene stimulation by pathways like Gonadotropin-Releasing Hormone (GnRH).[7][8]
-
Pituitary-specific factor (Pit-1) binding sites: The human promoter contains sequences homologous to binding sites for the Pit-1 transactivator.[8]
Signaling Pathways Regulating ADCYAP1 Expression
The transcription of the ADCYAP1 gene is tightly controlled by several major intracellular signaling cascades, which are often initiated by extracellular signals such as hormones and neurotransmitters. These pathways converge on the transcription factors that bind to the ADCYAP1 promoter.
The cAMP/PKA Pathway
The cyclic adenosine monophosphate (cAMP) and Protein Kinase A (PKA) pathway is a dominant regulator of ADCYAP1 expression.[9] PACAP itself can stimulate its own promoter through a positive feedback loop mediated by this pathway.[8]
-
Activation: Binding of ligands (like PACAP) to Gs-protein coupled receptors (GPCRs), such as the PAC1 receptor, activates adenylate cyclase.[10]
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cAMP.[5]
-
PKA Activation: Elevated cAMP levels activate PKA.
-
CREB Phosphorylation: Activated PKA phosphorylates the cAMP Response Element-Binding Protein (CREB).
-
Gene Transcription: Phosphorylated CREB binds to the CRE sites in the ADCYAP1 promoter, initiating gene transcription.[7]
This pathway is essential for both basal and stimulated ADCYAP1 promoter activity in various cell types, including gonadotrophs.[7]
PKC and MAPK Pathways
In addition to the PKA pathway, Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are also involved in regulating ADCYAP1 transcription.[7] PAC1 receptors can couple to Gq proteins, which activate Phospholipase C (PLC).[10] PLC activation leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activate PKC and downstream MAPK pathways (e.g., ERK).[10][11] These pathways can lead to the phosphorylation of transcription factors that bind to AP1 sites on the ADCYAP1 promoter.[7]
Quantitative Data on ADCYAP1 Gene Expression
Numerous studies have quantified the changes in ADCYAP1 mRNA levels in response to genetic modification, disease states, and external stimuli. This data is crucial for understanding the gene's role in various physiological and pathological contexts.
Table 1: ADCYAP1 mRNA Expression Changes in Knockout vs. Wildtype Mice
| Tissue | Fold-Change (KO vs. WT) | p-value | Reference |
| Hypothalamus | -6.55 | 3.39e-13 | [12] |
| Cerebellum | -1.14 | 3.17e-4 | [12] |
| Hippocampus | -1.09 | 1.22e-2 | [12] |
Table 2: ADCYAP1 mRNA Expression Changes in Human Pathological Conditions
| Condition | Brain Region | Fold-Change (vs. Control) | Reference |
| Alzheimer's Disease | Middle Temporal Gyrus | Significantly Reduced | [13] |
| Alzheimer's Disease | Superior Frontal Gyrus | Significantly Reduced | [13] |
| Major Depressive Disorder (MDD) | Dorsolateral Prefrontal Cortex | Increased | [14] |
| Bipolar Disorder (BD) | Dorsolateral Prefrontal Cortex | Downregulated | [14] |
| Schizophrenia (Suicide Completers) | Anterior Cingulate Cortex | Upregulated | [15] |
Table 3: Regulation of ADCYAP1 Receptor (Adcyap1r1) mRNA by Pulsatile Stimulation in LβT2 Cells
| Stimulus | Pulse Frequency | Fold-Change in Adcyap1r1 mRNA (vs. Control) | Reference |
| GnRH | Low (120 min) | ~9.52 | [16] |
| GnRH | High (30 min) | ~8.90 | [16] |
| ADCYAP1 | Low (120 min) | ~16.49 | [16] |
| ADCYAP1 | High (30 min) | Not specified as higher than low freq. | [16] |
Experimental Protocols
The study of ADCYAP1 gene expression utilizes standard molecular biology techniques. Below are outlines of common methodologies.
Quantitative Real-Time PCR (qPCR) for mRNA Quantification
This is the most common method for measuring ADCYAP1 mRNA levels.
Objective: To quantify the relative or absolute amount of ADCYAP1 transcript in a biological sample.
Methodology:
-
RNA Extraction: Total RNA is isolated from tissues or cells of interest using a commercial kit (e.g., QuantiTect, RNeasy) or a standard protocol like TRIzol extraction. Sample integrity is verified using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: A fixed amount of RNA (e.g., 500 ng) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[14]
-
qPCR Reaction: The qPCR is performed using a real-time PCR system (e.g., ABI PRISM 7700).[17] The reaction mixture typically contains cDNA template, forward and reverse primers specific to ADCYAP1, and a fluorescent dye (e.g., SYBR Green) or a probe that binds to the target sequence.
-
Thermal Cycling: The reaction undergoes a series of temperature cycles: an initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension.[15][17]
-
Data Analysis: The cycle threshold (Ct) value is determined for ADCYAP1 and one or more stable housekeeping genes (e.g., GAPDH, ACTB). The relative expression of ADCYAP1 is calculated using the ΔΔCt method, which normalizes the target gene expression to the housekeeping gene(s).[14]
Promoter Activity Assay (Luciferase Reporter Assay)
This assay is used to study the activity of the ADCYAP1 promoter and identify functional regulatory elements.
Objective: To measure how different stimuli or mutations affect the transcriptional activity of the ADCYAP1 promoter.
Methodology:
-
Construct Preparation: A DNA construct is created where a segment of the ADCYAP1 promoter is cloned upstream of a reporter gene, typically firefly luciferase. Deletions or site-directed mutations can be introduced into the promoter region to map specific elements.
-
Cell Transfection: The reporter construct is transfected into a suitable cell line (e.g., αT3-1, LβT2).[7] A second plasmid expressing a different reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.
-
Cell Treatment: After transfection, cells are treated with the compounds of interest (e.g., PACAP, forskolin, kinase inhibitors) for a specified period.[7]
-
Cell Lysis and Assay: Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data Analysis: The normalized luciferase activity reflects the transcriptional activity of the ADCYAP1 promoter fragment. Results are typically expressed as fold-change over a vehicle-treated control.
Conclusion
The expression of the ADCYAP1 gene is a complex, multi-level process governed by a convergence of signaling pathways on specific promoter elements. The cAMP/PKA/CREB pathway serves as a primary axis of regulation, establishing a potent feed-forward mechanism. Quantitative analysis of ADCYAP1 mRNA has revealed its dynamic regulation in both health and disease, highlighting its importance in neuroendocrine homeostasis and its potential as a therapeutic target. The experimental protocols described herein provide a robust framework for researchers and drug development professionals to further investigate the intricate regulation of this critical neuropeptide gene.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide in Learning and Memory [frontiersin.org]
- 3. Review on PACAP-Induced Transcriptomic and Proteomic Changes in Neuronal Development and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracing the Origins of the Pituitary Adenylate-Cyclase Activating Polypeptide (PACAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. Frontiers | The Role of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Signaling in the Hippocampal Dentate Gyrus [frontiersin.org]
- 7. Signaling Pathways and Promoter Regions that Mediate Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) Self-Regulation in Gonadotrophs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PACAP: a regulator of mammalian reproductive function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), a Neuron-Derived Peptide Regulating Glial Glutamate Transport and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Pituitary adenylate cyclase–activating polypeptide is reduced in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alterations in pituitary adenylate cyclase-activating polypeptide in major depressive disorder, bipolar disorder, and comorbid depression in Alzheimer's disease in the human hypothalamus and prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Increased pituitary adenylate cyclase-activating peptide genes expression in the prefrontal cortex in schizophrenia in relation to suicide [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Redirecting [linkinghub.elsevier.com]
Methodological & Application
Application Notes and Protocols: The Use of PACAP-38 and its Antagonists in Primary Neuron Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two primary active forms, PACAP-38 and PACAP-27.[1][2] PACAP-38, the predominant form in the nervous system, is a 38-amino acid peptide that plays a significant role as a neurotransmitter, neuromodulator, and potent neurotrophic factor.[1][3] It has demonstrated robust neuroprotective effects in various in vitro and in vivo models of neuronal damage.[1][4] These properties make PACAP-38 a molecule of great interest for research into neurodegenerative diseases and ischemic brain injury.[5][6]
PACAP-38 exerts its effects by binding to three G-protein coupled receptors: the PACAP-preferring PAC1 receptor (PAC1R) and two other receptors, VPAC1 and VPAC2, which bind PACAP and the related Vasoactive Intestinal Peptide (VIP) with similar affinity.[2][7][8] The PAC1 receptor is considered the primary mediator of PACAP's neuroprotective actions.[2][9]
This document provides detailed protocols for utilizing PACAP-38 and its common antagonist, PACAP(6-38), in primary neuronal cell cultures to investigate neuroprotection, cell survival, and associated signaling pathways. While the user specified "PACAP-38 (16-38)", this is not a commonly cited fragment. The literature extensively covers the full agonist peptide, PACAP-38, and its N-terminally truncated antagonist, PACAP(6-38).[9][10] One source describes "PACAP-38 (16-38)" as having stimulatory, agonist-like effects, such as activating cAMP formation.[11] Therefore, these notes focus on the application of the well-characterized agonist PACAP-38 and its antagonist PACAP(6-38) for mechanistic studies.
Quantitative Data Summary
The following tables summarize key quantitative parameters for using PACAP-38 and its antagonist in primary neuron culture experiments, derived from published literature.
Table 1: Peptide Specifications and Recommended Concentrations
| Peptide | Common Name | Function | Receptor Target(s) | Effective Concentration Range | Typical Working Concentration |
| PACAP (1-38) | PACAP-38 | Agonist | High affinity for PAC1; also binds VPAC1, VPAC2.[2][7] | 1 nM - 1 µM[12][13] | 100 nM (for maximal effect in neuroprotection assays).[12][14][15] |
| PACAP (6-38) | PACAP(6-38) | Antagonist | Blocks PAC1 and VPAC2 receptors.[16][17] | 10 nM - 1 µM[10][18] | 100 nM - 1 µM[10][18] |
Table 2: Experimental Parameters for Neuroprotection Assays
| Assay Type | Primary Neuron Type | Method of Injury | PACAP-38 Incubation Time | Viability Assessment | Reference |
| Anti-apoptosis | Rat Cerebellar Granule Neurons | Low potassium (KCl) deprivation | 24 - 48 hours | DNA Fragmentation, FDA staining | [12][15] |
| Neurotoxicity Rescue | Rat Cortical Neurons | Sodium Nitroprusside (SNP) | 4 hours | MTT Assay | [14] |
| Neurotoxicity Rescue | Rat Cortical Neurons | Thrombin | 24 hours | MTT Assay, Caspase-3 Activity | [14] |
| Excitotoxicity | Rat Cortical Neurons | Glutamate | 24 - 48 hours | MTT Assay | [10] |
| Ischemia Model | Rat Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 48 hours | LDH Release Assay | [6] |
Signaling Pathways and Experimental Workflow
PACAP-38 Signaling in Neurons
PACAP-38 binding to its primary receptor, PAC1, initiates several downstream signaling cascades crucial for neuronal survival and differentiation. The most prominent pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.[7][19] This leads to the activation of Protein Kinase A (PKA) and the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway, which is necessary for the anti-apoptotic effects of PACAP-38.[12][15] PAC1 receptors can also couple to phospholipase C (PLC), leading to downstream effects.[2]
References
- 1. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]
- 2. The PACAP/PAC1 Receptor System and Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Examination of pituitary adenylate cyclase-activating polypeptide in Parkinson’s disease focusing on correlations with motor symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Multimodal Neuroprotection Induced by PACAP38 in Oxygen–Glucose Deprivation and Middle Cerebral Artery Occlusion Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), a Neuron-Derived Peptide Regulating Glial Glutamate Transport and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway | Journal of Neuroscience [jneurosci.org]
- 13. researchgate.net [researchgate.net]
- 14. PACAP38 protects rat cortical neurons against the neurotoxicity evoked by sodium nitroprusside and thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PACAP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 17. guidetopharmacology.org [guidetopharmacology.org]
- 18. PACAP-38 Induces Transcriptomic Changes in Rat Trigeminal Ganglion Cells Related to Neuroinflammation and Altered Mitochondrial Function Presumably via PAC1/VPAC2 Receptor-Independent Mechanism [mdpi.com]
- 19. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Determination of PACAP-38 (16-38) using Enzyme-Linked Immunosorbent Assay (ELISA)
This document provides a detailed, step-by-step protocol for the quantitative measurement of PACAP-38 (16-38) in biological samples using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) method. The protocol is intended for researchers, scientists, and drug development professionals.
The presented protocol is a synthesis of common procedures found in commercially available ELISA kits for PACAP-38. It is crucial to consult the specific manual provided with your ELISA kit, as reagents and incubation times may vary. The principle of this assay relies on a microplate pre-coated with an antibody specific to PACAP-38.[1][2]
Assay Principle
The sandwich ELISA method involves the following key steps:
-
Capture: Samples or standards containing PACAP-38 are added to the wells of a microplate pre-coated with a capture antibody specific for PACAP-38. The PACAP-38 in the sample binds to the immobilized antibody.[1][3]
-
Detection: A biotinylated detection antibody, also specific for PACAP-38, is added to the wells. This antibody binds to a different epitope on the captured PACAP-38, forming a "sandwich".[1][2]
-
Enzyme Conjugation: An Avidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.[1][2]
-
Substrate Reaction: A substrate solution (TMB) is added. The HRP enzyme catalyzes a reaction that produces a blue-colored product.[1][2][3]
-
Stopping the Reaction: The addition of a stop solution changes the color from blue to yellow. The intensity of the yellow color is directly proportional to the amount of PACAP-38 present in the sample.[1][2][3]
-
Measurement: The optical density (OD) is measured spectrophotometrically at a wavelength of 450 nm.[1][4]
Quantitative Data Summary
The performance characteristics of commercially available PACAP-38 ELISA kits can vary. The following table summarizes typical quantitative data. Always refer to the kit-specific manual for precise values.
| Parameter | Typical Value Range |
| Detection Range | 0.31 - 20 ng/mL[1][2] or 7.813 - 500 pg/mL[5] |
| Sensitivity | 0.19 ng/mL[1][2] or 4.688 pg/mL[5] |
| Intra-assay Precision (CV%) | < 10%[1][4] |
| Inter-assay Precision (CV%) | < 10%[4] |
| Wavelength for OD Measurement | 450 nm (± 2 nm)[1][2] |
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, reagent preparation, and the assay procedure.
Materials and Reagents Required (Not typically included in the kit)
-
Microplate reader capable of measuring absorbance at 450 nm[5]
-
37°C incubator[5]
-
Precision pipettes and disposable pipette tips[5]
-
Deionized or distilled water[5]
-
Disposable tubes for sample and standard dilution[5]
-
Absorbent paper[5]
-
Vortex mixer
Sample Preparation
Proper sample collection and preparation are critical for accurate results. Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]
-
Serum: Allow whole blood to clot for 1-2 hours at room temperature or overnight at 2-8°C. Centrifuge for 15-20 minutes at 1000 x g at 2-8°C. Collect the supernatant.[1]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. For polypeptide analysis, adding a protease inhibitor like aprotinin is recommended.[6] Collect the supernatant.[1]
-
Cell Culture Supernatants: Centrifuge for 20 minutes at 1000 x g at 2-8°C to remove cellular debris. Collect the supernatant.[1]
-
Tissue Homogenates: Homogenize the tissue in an appropriate buffer (e.g., ice-cold PBS with a protease inhibitor).[6] Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[1][6]
Reagent Preparation
Bring all reagents to room temperature before use.[5]
-
Wash Buffer (1x): Dilute the concentrated Wash Buffer (typically 25x or 30x) with deionized or distilled water to prepare the working solution. If crystals have formed in the concentrate, warm the bottle in a 40°C water bath and mix gently until the crystals have completely dissolved.[1][5]
-
Standard (PACAP-38): Reconstitute the lyophilized standard with the provided Standard & Sample Diluent. Allow it to stand for 10 minutes and mix gently.[1] This will be your stock solution.
-
Standard Curve Preparation: Perform serial dilutions of the standard stock solution using the Standard & Sample Diluent to create a standard curve. A typical dilution series might be: 20, 10, 5, 2.5, 1.25, 0.63, 0.31, and 0 ng/mL.[1]
-
Biotinylated Detection Antibody (1x): Dilute the concentrated Biotinylated Detection Antibody with the appropriate diluent to prepare the working solution.
-
HRP Conjugate (1x): Dilute the concentrated HRP Conjugate with the appropriate diluent to prepare the working solution.
Assay Procedure
It is recommended to run all standards and samples in duplicate.[5]
-
Add Samples and Standards: Add 100 µL of each standard and appropriately diluted sample to the designated wells of the pre-coated microplate. Add 100 µL of Standard & Sample Diluent to the blank/zero standard well.[5]
-
First Incubation: Seal the plate and incubate for 90 minutes at 37°C.[5]
-
First Wash: Aspirate the liquid from each well. Wash the plate 3 times with 350 µL of 1x Wash Buffer per well. After the final wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean absorbent paper.[1]
-
Add Detection Antibody: Add 100 µL of the 1x Biotinylated Detection Antibody working solution to each well.
-
Second Incubation: Seal the plate and incubate for 60 minutes at 37°C.[1]
-
Second Wash: Repeat the wash step as described in step 3. Some protocols may require 3 washes at this stage.
-
Add HRP Conjugate: Add 100 µL of the 1x HRP Conjugate working solution to each well.
-
Third Incubation: Seal the plate and incubate for 30 minutes at 37°C.[1]
-
Third Wash: Repeat the wash step, increasing the number of washes to 5 times.[1]
-
Add Substrate: Add 90 µL of TMB Substrate Reagent to each well.[1]
-
Fourth Incubation: Seal the plate and incubate for approximately 15 minutes at 37°C in the dark. The incubation time can be adjusted based on the color development, but should not exceed 30 minutes.[1]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[1]
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.[1]
Data Analysis
-
Calculate Average OD: Calculate the average OD for each set of duplicate standards and samples.
-
Subtract Blank: Subtract the average OD of the zero standard (blank) from the average OD of all other standards and samples.[1]
-
Generate Standard Curve: Plot the corrected OD values for the standards on the y-axis against their corresponding concentrations on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.[1]
-
Determine Sample Concentrations: Use the standard curve to determine the concentration of PACAP-38 in each sample.
-
Apply Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the actual concentration in the original sample.[1]
Visualizations
Experimental Workflow Diagram
Caption: Step-by-step workflow of the PACAP-38 Sandwich ELISA protocol.
Signaling Pathway (Illustrative Sandwich ELISA Principle)
Caption: Diagram illustrating the principle of the Sandwich ELISA.
References
Application Notes: Immunohistochemistry for PACAP-38 in Brain Tissue
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27.[1][2] PACAP-38, the more abundant form, is highly conserved across vertebrates and functions as a neurotransmitter, neuromodulator, and neurotrophic factor.[2] It plays a significant role in various biological processes, including neurodevelopment, anti-apoptosis, and anti-inflammation.[2] PACAP and its receptors (PAC1, VPAC1, and VPAC2) are widely expressed throughout the central and peripheral nervous systems, with particularly high expression in the hypothalamus.[2]
Immunohistochemistry (IHC) is a critical technique for visualizing the distribution and localization of PACAP-38 within the complex architecture of brain tissue. This allows researchers to study its expression in specific neuronal populations and circuits, and to investigate changes in its expression associated with neurological diseases or in response to therapeutic agents. These notes provide a detailed protocol for the immunohistochemical staining of PACAP-38, with a focus on antibodies recognizing the 16-38 amino acid sequence, in both paraffin-embedded and frozen brain sections.
Quantitative Data: PACAP-38 Expression in Mouse Brain
Immunohistochemical findings can be correlated with quantitative data from other methods like ELISA to provide a comprehensive understanding of protein expression. A 2023 study quantified PACAP-38 levels in different brain regions of wild-type mice, which were then confirmed by IHC staining.[2] The hypothalamus and brainstem showed the highest concentrations of the neuropeptide.[2]
| Brain Region | Mean PACAP-38 Concentration (pmol/g) | Standard Deviation (SD) |
| Cortex | 0.8 | 0.04 |
| Cerebellum | 1.8 | 0.2 |
| Brainstem | 15.4 | 2.2 |
| Hypothalamus | 21.7 | 1.7 |
Data summarized from V-K.H. Borbála, et al., 2023.[2]
Experimental Protocols
This section provides a comprehensive protocol for immunohistochemical staining of PACAP-38 in brain tissue. It is essential to optimize parameters such as antibody concentration and incubation times for specific experimental conditions.
Protocol 1: Chromogenic IHC for Paraffin-Embedded Brain Sections
This protocol is adapted from standard IHC procedures for formalin-fixed, paraffin-embedded (FFPE) tissues.[3][4]
1. Materials and Reagents
-
Primary Antibody: Rabbit anti-PACAP-38 (recognizing 16-38 region), see manufacturer's datasheet for recommended dilution (e.g., 1:200).[5]
-
Biotinylated Secondary Antibody (e.g., anti-rabbit IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer (10 mM, pH 6.0) for antigen retrieval
-
Blocking Buffer: 5% normal goat serum in PBS with 0.3% Triton X-100
-
Xylene (or a safer clearing agent like CitriSolv)
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Mounting Medium
2. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes for 7-10 minutes each.[3][4]
-
Rehydrate through graded ethanol series:
-
Rinse in deionized water for 5 minutes.
3. Antigen Retrieval
-
Preheat Citrate Buffer (pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot buffer for 10-20 minutes.[3]
-
Allow slides to cool in the buffer on the benchtop for 30 minutes.[4]
-
Rinse slides in deionized water, then in PBS for 5 minutes.
4. Immunohistochemical Staining
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity. Rinse 2x in PBS for 5 minutes each.[4]
-
Blocking: Apply Blocking Buffer to sections and incubate for 1 hour at room temperature in a humidified chamber.[3]
-
Primary Antibody: Drain blocking buffer (do not rinse) and apply the primary anti-PACAP-38 antibody diluted in blocking buffer. Incubate overnight at 4°C.
-
Washing: Rinse slides 3x in PBS for 5 minutes each.
-
Secondary Antibody: Apply the biotinylated secondary antibody according to the manufacturer's instructions. Incubate for 45-60 minutes at room temperature.[3]
-
Washing: Rinse slides 3x in PBS for 5 minutes each.
-
ABC Complex: Incubate sections with prepared ABC reagent for 30-45 minutes.[3]
-
Washing: Rinse slides 3x in PBS for 5 minutes each.
-
Chromogen Development: Apply DAB substrate solution and monitor for color development (typically 1-10 minutes).[4]
-
Stop Reaction: Immerse slides in deionized water to stop the reaction.
5. Counterstaining, Dehydration, and Mounting
-
Counterstain with Hematoxylin for 30-60 seconds to visualize nuclei.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Dehydrate sections through a graded ethanol series (70%, 95%, 100%) and clear in xylene.[3][4]
-
Apply a coverslip using a permanent mounting medium.
Protocol 2: Fluorescent IHC for Free-Floating Frozen Brain Sections
This protocol is suitable for cryostat-sectioned brain tissue (e.g., 40µm thick) fixed by perfusion.[6]
1. Materials and Reagents
-
Primary Antibody: Rabbit anti-PACAP-38 (recognizing 16-38 region).
-
Fluorescently-conjugated Secondary Antibody (e.g., Donkey anti-rabbit Alexa Fluor 488).
-
PBS, pH 7.4
-
PBS-Triton (0.3% Triton X-100 in PBS)
-
Blocking Buffer: 5% normal donkey serum in PBS-Triton.
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Antifade mounting medium.
-
24-well plates for staining.
2. Tissue Preparation
-
Mice are deeply anesthetized and transcardially perfused with cold PBS followed by 4% paraformaldehyde (PFA) in PBS.[3]
-
Brains are post-fixed in 4% PFA overnight at 4°C, then transferred to a 30% sucrose solution for cryoprotection.
-
Section the frozen brain on a cryostat or freezing microtome at 30-50µm thickness.[6][7]
-
Store sections in a cryoprotectant solution at -20°C or directly in PBS for immediate use.
3. Immunohistochemical Staining
-
Place free-floating sections into wells of a 24-well plate.
-
Wash sections 3x with PBS for 10 minutes each on a shaker.
-
Blocking: Incubate sections in Blocking Buffer for 1-2 hours at room temperature.[6]
-
Primary Antibody: Incubate sections in primary anti-PACAP-38 antibody diluted in Blocking Buffer for 24-48 hours at 4°C with gentle agitation.
-
Washing: Wash sections 4x with PBS-Triton for 10 minutes each.[6]
-
Secondary Antibody: Incubate sections in the fluorescently-conjugated secondary antibody, diluted in Blocking Buffer, for 2 hours at room temperature. Protect from light from this step onwards.[7]
-
Washing: Wash sections 4x with PBS for 10 minutes each.
-
Counterstaining: Incubate sections in DAPI solution (e.g., 1 µg/mL in PBS) for 10 minutes.
-
Final Wash: Wash sections 2x in PBS for 5 minutes each.
4. Mounting and Imaging
-
Carefully mount the sections onto charged glass slides.
-
Allow slides to air dry briefly.
-
Apply a drop of antifade mounting medium and coverslip.
-
Seal the edges of the coverslip with nail polish.
-
Store slides flat at 4°C in the dark and image using a fluorescence or confocal microscope.
Visualizations
Experimental Workflow
Caption: Workflow for PACAP-38 immunohistochemistry in brain tissue.
PACAP-38 Signaling Pathway
PACAP-38 exerts its neuroprotective and neurotrophic effects by activating several intracellular signaling cascades. Upon binding to its primary receptor, PAC1, it initiates a G-protein-coupled signaling pathway that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA).[8][9][10] This cascade further activates downstream effectors, including the MAP kinase (MAPK) pathway, which is crucial for promoting neuronal survival and differentiation.[8][10]
Caption: PACAP-38 signaling through the cAMP/PKA/MAPK pathway.
References
- 1. PACAP38 in human models of primary headaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a New Enzyme-Linked Immunosorbent Assay (ELISA) for Measuring the Content of PACAP in Mammalian Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. PACAP-38 Polyclonal Antibody (BS-0200R) [thermofisher.com]
- 6. Immunohistochemistry (IHC) protocol [hellobio.com]
- 7. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 8. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway | Journal of Neuroscience [jneurosci.org]
- 9. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pituitary adenylate cyclase-activating polypeptide (PACAP-38) protects cerebellar granule neurons from apoptosis by activating the mitogen-activated protein kinase (MAP kinase) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracerebroventricular Injection of PACAP-38 (16-38) in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a pleiotropic neuropeptide with two biologically active forms, PACAP-38 and PACAP-27. It plays a significant role in a wide array of physiological processes within the central nervous system. PACAP exerts its effects through three G protein-coupled receptors: the PAC1 receptor, which is specific for PACAP, and the VPAC1 and VPAC2 receptors, which also bind to the vasoactive intestinal peptide (VIP).[1][2] The 38-amino acid form, PACAP-38, is the predominant form in mammals and has been implicated in neurodevelopment, neuroprotection, and the pathophysiology of stress-related disorders.[3]
The antagonist, often referred to in the literature as PACAP(6-38), is a truncated form of PACAP-38 and is a potent antagonist of PAC1 and VPAC2 receptors.[3] Intracerebroventricular (ICV) injection of PACAP(6-38) is a critical technique used to investigate the central effects of PACAP signaling blockade. These application notes provide an overview of the methodologies and potential applications for the ICV administration of this antagonist in rats.
Data Presentation
Table 1: Summary of Behavioral Effects Following Intracerebroventricular or Intra-hippocampal Administration of PACAP Antagonists in Rats
| Behavioral Test | Brain Region | Antagonist / Dose | Strain | Key Findings | Reference |
| Elevated Plus-Maze | Dorsal Hippocampus | PACAP6-38 (40 pg/side) | Sprague-Dawley | Increased time spent in open arms, suggesting an anxiolytic effect. | [4] |
| Social Interaction | Intracerebroventricular | PACAP (0.5-1.0 μg) | Sprague-Dawley | Decreased active social interaction. | [5] |
| Intracranial Self-Stimulation (ICSS) | Intracerebroventricular | PACAP (0.5-1.0 μg) | Sprague-Dawley | Increased reward thresholds, indicating a disruption in motivation. | [5] |
| 5-Choice Serial Reaction Time Task | Intracerebroventricular | PACAP (0.25-1.0 μg) | Sprague-Dawley | Decreased correct responses and altered post-error accuracy, suggesting impaired attention. | [5] |
| Contextual Fear Conditioning | Dorsal Hippocampus | PACAP6-38 (40 pg/side) | Sprague-Dawley | Reduced fear response. | [4] |
| Sucrose Preference Test | Medial Habenula | Novel small-molecule PAC1 antagonist | Not Specified | Significant positive effect on depressive-like behavior in stressed rats. | [6] |
| Open Field Test | Subcutaneous (neonatal) | PACAP6-38 | Wistar | Little effect on exploratory behavior. | [7] |
Table 2: Summary of Physiological Effects Following Intrathecal or Intrahypothalamic Administration of PACAP-38 and Antagonists in Rats
| Physiological Parameter | Brain Region/Administration Route | Peptide / Dose | Strain | Key Findings | Reference |
| Sympathetic Nerve Activity | Intrathecal | PACAP-38 (1000 µmol/l) | Spontaneously Hypertensive Rat | Increased sympathetic nerve activity. | [1] |
| Heart Rate | Intrathecal | PACAP-38 (1000 µmol/l) | Spontaneously Hypertensive Rat & Wistar | Significantly increased heart rate. | [1] |
| Blood Pressure | Intrathecal | PACAP-38 (1000 µmol/l) | Spontaneously Hypertensive Rat | No significant change in mean arterial pressure. | [1] |
| Food Intake | Paraventricular Nucleus (PVN) & Ventromedial Nucleus (VMN) | PACAP (50 pmol/side) | Not Specified | Hypophagia prevented by PACAP(6-38) pretreatment. | [8] |
| Core Body Temperature | Ventromedial Nucleus (VMN) | PACAP (50 pmol) | Not Specified | Significant increase in core body temperature, attenuated by PACAP(6-38). | [8] |
| Locomotor Activity | Ventromedial Nucleus (VMN) | PACAP (50 pmol) | Not Specified | Significant increase in locomotor activity, attenuated by PACAP(6-38). | [8] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannula Implantation in Rats
This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent ICV injections.
Materials:
-
Adult male rat (e.g., Sprague-Dawley, 250-300g)
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Heating pad
-
Electric clippers
-
Povidone-iodine solution and 70% ethanol
-
Sterile ophthalmic ointment
-
Sterile surgical instruments (scalpel, forceps, hemostats, drill with a small burr bit)
-
Stainless steel guide cannula and dummy cannula
-
Dental cement
-
Jeweler's screws
-
Suture material or wound clips
-
Analgesic (e.g., carprofen, buprenorphine)
-
Antibiotic (e.g., enrofloxacin)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using an induction chamber with 3-5% isoflurane.
-
Once anesthetized, transfer the rat to the stereotaxic apparatus and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.
-
Place the rat on a heating pad to maintain body temperature.
-
Apply sterile ophthalmic ointment to the eyes to prevent corneal drying.
-
Shave the top of the head and disinfect the surgical area with povidone-iodine followed by 70% ethanol, repeating three times.[9]
-
-
Surgical Incision and Skull Exposure:
-
Make a midline sagittal incision on the scalp to expose the skull.
-
Use hemostats to retract the skin and periosteum to clearly visualize the bregma and lambda sutures.
-
-
Stereotaxic Targeting:
-
Position the head in the stereotaxic frame, ensuring a "flat-skull" position by adjusting the incisor bar until the dorsal-ventral coordinates for bregma and lambda are within 0.1 mm of each other.[10][11]
-
Determine the coordinates for the lateral ventricle relative to bregma (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from the skull surface). These coordinates may need to be adjusted based on the rat's age, weight, and the specific brain atlas being used.
-
-
Cannula Implantation:
-
Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
Insert three to four jeweler's screws into the skull around the burr hole to serve as anchors for the dental cement.
-
Slowly lower the guide cannula through the burr hole to the target DV coordinate.
-
-
Fixation and Closure:
-
Apply dental cement around the base of the cannula, covering the exposed skull and the heads of the anchor screws.
-
Once the cement has hardened, insert a dummy cannula into the guide cannula to prevent blockage.
-
Suture the scalp incision or close it with wound clips.
-
-
Post-operative Care:
-
Administer a pre-surgical analgesic and antibiotic cocktail 15-20 minutes before the start of the surgery.[11]
-
Remove the rat from the stereotaxic frame and place it in a clean cage on a warming pad until it has fully recovered from anesthesia.
-
Monitor the animal closely for several days for any signs of pain, distress, or infection.
-
Allow the rat to recover for at least one week before commencing with ICV injections.
-
Protocol 2: Intracerebroventricular (ICV) Injection of PACAP-38 (16-38)
This protocol details the procedure for administering PACAP-38 (16-38) into the lateral ventricle of a cannulated rat.
Materials:
-
Cannulated rat
-
PACAP(6-38) (or the specified PACAP-38 (16-38))
-
Sterile saline (0.9%) or artificial cerebrospinal fluid (aCSF) for vehicle
-
Injection cannula (extending slightly beyond the guide cannula)
-
Polyethylene (PE) tubing
-
Hamilton syringe (5 or 10 µL)
-
Infusion pump
Procedure:
-
Preparation of the Injection Solution:
-
Dissolve the PACAP(6-38) in sterile saline or aCSF to the desired concentration. For example, a working solution of 1 µg/µl can be prepared.[12]
-
-
Injection Procedure:
-
Gently restrain the rat and remove the dummy cannula from the guide cannula.
-
Connect the injection cannula to the Hamilton syringe via PE tubing and fill the assembly with the injection solution, ensuring there are no air bubbles.
-
Mount the syringe on an infusion pump.
-
Carefully insert the injection cannula into the guide cannula until it is fully seated.
-
Infuse the desired volume of the solution at a slow, controlled rate (e.g., 0.5-1 µL/min) to avoid increasing intracranial pressure.[10][12]
-
After the infusion is complete, leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion and to prevent backflow upon withdrawal.[9][12]
-
-
Post-injection:
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the rat to its home cage and proceed with behavioral or physiological testing at the appropriate time point, as determined by the experimental design (e.g., 30 minutes post-injection for behavioral tests).[4]
-
Mandatory Visualizations
Signaling Pathways
// Nodes PACAP [label="PACAP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAC1R [label="PAC1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gs [label="Gαs", fillcolor="#FBBC05", fontcolor="#202124"]; Gq [label="Gαq", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="Ca²⁺ Release", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Gene Transcription,\nNeuronal Excitability)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges PACAP -> PAC1R [color="#4285F4"]; PAC1R -> Gs [color="#EA4335"]; PAC1R -> Gq [color="#EA4335"]; Gs -> AC [color="#FBBC05"]; Gq -> PLC [color="#FBBC05"]; AC -> cAMP [color="#34A853"]; PLC -> IP3 [color="#34A853"]; PLC -> DAG [color="#34A853"]; cAMP -> PKA [color="#202124"]; IP3 -> Ca2 [color="#202124"]; DAG -> PKC [color="#202124"]; PKA -> ERK [color="#202124"]; PKC -> ERK [color="#202124"]; ERK -> CREB [color="#5F6368"]; CREB -> Cellular_Response [color="#5F6368"]; } dot Caption: PACAP/PAC1 Receptor Signaling Cascade.
Experimental Workflow
// Nodes A [label="Stereotaxic Cannula\nImplantation Surgery", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Post-operative Recovery\n(≥ 1 week)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Preparation of\nPACAP-38 (16-38) Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Intracerebroventricular\nInjection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Post-injection Period\n(e.g., 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Behavioral or\nPhysiological Testing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Data Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B [color="#202124"]; B -> D [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"]; F -> G [color="#202124"]; } dot Caption: Experimental Workflow for ICV Injection Studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PACAP-38 Induces Transcriptomic Changes in Rat Trigeminal Ganglion Cells Related to Neuroinflammation and Altered Mitochondrial Function Presumably via PAC1/VPAC2 Receptor-Independent Mechanism | MDPI [mdpi.com]
- 4. Administration of a Selective Antagonist for Pituitary Adenylate Cyclase‐Activating Polypeptide Receptor in the Hippocampus Causes Anxiolytic Effects in the Male Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pituitary adenylate cyclase-activating polypeptide (PACAP) disrupts motivation, social interaction, and attention in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Effect of PACAP Novel Small Molecule Antagonist on Depressive-Like Beh" by Aimee Mahler [scholarworks.uvm.edu]
- 7. The effects of PACAP and PACAP antagonist on the neurobehavioral development of newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 11. Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PACAP6-38 improves nitroglycerin-induced central sensitization by modulating synaptic plasticity at the trigeminal nucleus caudalis in a male rat model of chronic migraine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Neuroprotection Assay Using PACAP-38 and its Antagonist PACAP (16-38)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two biologically active forms, PACAP-38 and PACAP-27. PACAP-38 has demonstrated significant neuroprotective effects in a variety of in vitro and in vivo models of neuronal injury and neurodegenerative diseases.[1][2] Its therapeutic potential stems from its ability to modulate key cellular processes such as apoptosis, oxidative stress, and inflammation.[1][3] The biological actions of PACAP are primarily mediated through three G protein-coupled receptors: PAC1, VPAC1, and VPAC2.[4][5] The PAC1 receptor shows a much higher affinity for PACAP than for the related Vasoactive Intestinal Peptide (VIP), making it a key target for neuroprotective strategies.[4][6] Understanding the mechanisms of PACAP-38-mediated neuroprotection and the effects of its antagonists is crucial for the development of novel therapeutics for neurological disorders.
This document provides a detailed protocol for an in vitro neuroprotection assay to evaluate the efficacy of PACAP-38 and to investigate the antagonistic activity of PACAP (16-38). While PACAP (6-38) is a more commonly cited antagonist, this protocol is adapted to assess the potential antagonistic properties of the PACAP (16-38) fragment.
Principle of the Assay
This assay is based on the principle of inducing neurotoxicity in a neuronal cell culture model and subsequently quantifying the protective effect of PACAP-38. The antagonistic potential of PACAP (16-38) is determined by its ability to reverse the neuroprotective effects of PACAP-38. Neuronal viability is assessed using a quantitative colorimetric or fluorometric assay, such as the MTT or Calcein AM assay.
Materials and Reagents
-
Cell Lines:
-
Cell Culture Media and Reagents:
-
DMEM/F12 or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (for PC12 cells)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Nerve Growth Factor (NGF) (for PC12 cell differentiation)
-
Retinoic Acid (for SH-SY5Y cell differentiation)
-
-
Test Compounds:
-
PACAP-38 (human, rat)
-
PACAP (16-38) (human, mouse, rat)[9]
-
-
Neurotoxic Agent:
-
Viability Assay Reagents:
-
Buffers and Solutions:
-
Phosphate Buffered Saline (PBS)
-
Sterile, deionized water
-
Experimental Protocol
This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.
1. Cell Culture and Differentiation
-
For SH-SY5Y cells:
-
Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For differentiation, seed cells at a density of 1 x 10⁴ cells/well in a 96-well plate and treat with 10 µM retinoic acid for 5-7 days.
-
-
For PC12 cells: [10]
-
Culture PC12 cells in RPMI-1640 supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.
-
For differentiation, seed cells on poly-L-lysine coated plates at a density of 1.5 x 10⁴ cells/well and treat with 50-100 ng/mL NGF for 5-7 days.[7]
-
2. Treatment with PACAP-38 and Antagonist
-
After differentiation, replace the medium with a low-serum medium (e.g., 1% serum).
-
Prepare stock solutions of PACAP-38 and PACAP (16-38) in sterile water or PBS.
-
To test for neuroprotection: Add PACAP-38 at various concentrations (e.g., 1 pM to 1 µM) to the designated wells.
-
To test for antagonism: Pre-incubate the cells with various concentrations of PACAP (16-38) (e.g., 10 nM to 10 µM) for 30-60 minutes before adding a fixed, effective concentration of PACAP-38.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., PBS) only.
-
Neurotoxin Control: Cells treated with the neurotoxic agent only.
-
PACAP-38 Control: Cells treated with PACAP-38 only (to check for any intrinsic effects).
-
Antagonist Control: Cells treated with PACAP (16-38) only.
-
-
Incubate the cells for the desired pre-treatment time (typically 1-24 hours).
3. Induction of Neurotoxicity
-
Prepare a fresh solution of the neurotoxic agent (e.g., H₂O₂) in serum-free medium.
-
Carefully remove the medium containing the treatment compounds and add the neurotoxic agent to all wells except the vehicle control. A typical concentration for H₂O₂ is 100-500 µM for 2-4 hours. The optimal concentration and duration should be determined empirically for each cell line.
-
Incubate the plate for the determined time at 37°C and 5% CO₂.
4. Assessment of Neuronal Viability (MTT Assay Example) [11]
-
After the neurotoxicity induction, carefully remove the medium.
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Data Presentation
Quantitative data should be summarized in clear and structured tables.
Table 1: Neuroprotective Effect of PACAP-38 on H₂O₂-Induced Neurotoxicity
| Treatment Group | Concentration | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| Vehicle Control | - | 1.25 ± 0.08 | 100% |
| H₂O₂ Control | 200 µM | 0.45 ± 0.05 | 36% |
| PACAP-38 + H₂O₂ | 1 pM | 0.52 ± 0.06 | 41.6% |
| PACAP-38 + H₂O₂ | 10 pM | 0.65 ± 0.07 | 52% |
| PACAP-38 + H₂O₂ | 100 pM | 0.88 ± 0.09 | 70.4% |
| PACAP-38 + H₂O₂ | 1 nM | 1.05 ± 0.11 | 84% |
| PACAP-38 + H₂O₂ | 10 nM | 1.10 ± 0.10 | 88% |
Table 2: Antagonistic Effect of PACAP (16-38) on PACAP-38-Mediated Neuroprotection
| Treatment Group | Concentration (PACAP 16-38) | Concentration (PACAP-38) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| Vehicle Control | - | - | 1.25 ± 0.08 | 100% |
| H₂O₂ Control | - | - | 0.45 ± 0.05 | 36% |
| PACAP-38 + H₂O₂ | - | 1 nM | 1.05 ± 0.11 | 84% |
| PACAP (16-38) + PACAP-38 + H₂O₂ | 10 nM | 1 nM | 0.95 ± 0.10 | 76% |
| PACAP (16-38) + PACAP-38 + H₂O₂ | 100 nM | 1 nM | 0.78 ± 0.09 | 62.4% |
| PACAP (16-38) + PACAP-38 + H₂O₂ | 1 µM | 1 nM | 0.62 ± 0.07 | 49.6% |
| PACAP (16-38) + PACAP-38 + H₂O₂ | 10 µM | 1 nM | 0.51 ± 0.06 | 40.8% |
Mandatory Visualizations
Experimental Workflow
In Vitro Neuroprotection Assay Workflow
PACAP-38 Signaling Pathway in Neuroprotection
Key Signaling Pathways in PACAP-38 Mediated Neuroprotection
Conclusion
This protocol provides a robust framework for assessing the neuroprotective properties of PACAP-38 and the antagonistic potential of PACAP (16-38) in an in vitro setting. The modular nature of the protocol allows for adaptation to different neuronal cell types, neurotoxic insults, and viability endpoints. The provided data tables and diagrams offer a clear structure for presenting and interpreting the experimental results, facilitating the evaluation of novel neuroprotective compounds for the treatment of a range of neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on the protective effects of PACAP in models of neurodegenerative diseases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. PACAP glycosides promote cell outgrowth in vitro and reduce infarct size after stroke in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PACAP | TargetMol [targetmol.com]
- 10. 2.3. Neuronal Cell Culture and Measurement of Neuronal Cell Protect Effect [bio-protocol.org]
- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Neuronal Cell viability and cytotoxicity assays [neuroproof.com]
Application Notes and Protocols: Measuring cAMP Activation by PACAP-38 (16-38) In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two bioactive forms, PACAP-38 and PACAP-27.[1][2] These peptides play crucial roles in a wide range of physiological processes, including neurotransmission, neuroprotection, and hormone secretion. Their effects are mediated through three main G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), which binds PACAP with high affinity, and the VPAC1 and VPAC2 receptors, which bind both PACAP and the related Vasoactive Intestinal Peptide (VIP) with similar affinities.[3][4] A primary signaling pathway activated by PACAP-38 binding to these receptors, particularly the Gs-coupled PAC1 receptor, is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (camp).[5]
This application note provides a detailed protocol for measuring the in vitro effect of the PACAP-38 fragment, PACAP-38 (16-38), on cAMP activation. Scientific literature indicates that, unlike its parent molecule, PACAP-38 (16-38) has little to no stimulatory effect on basal cAMP levels. This makes it a valuable tool for structure-activity relationship studies and as a negative control in experiments investigating PACAP-38-mediated signaling.
Signaling Pathway of PACAP-38 and the Role of PACAP-38 (16-38)
PACAP-38 binding to its Gs-coupled receptors initiates a well-defined signaling cascade. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.
Based on available data, PACAP-38 (16-38) does not appear to activate this pathway to any significant extent. It is hypothesized that the N-terminal region of PACAP-38 is crucial for receptor activation, and the absence of this region in the (16-38) fragment results in a loss of agonistic activity.
Quantitative Data Summary
The following table summarizes the in vitro activity of PACAP-38, its fragments, and related peptides on cAMP accumulation in various cell lines. This data highlights the lack of direct cAMP stimulation by PACAP-38 (16-38).
| Peptide | Cell Line | Assay Type | Parameter | Value | Reference |
| PACAP-38 | NCI-H838 | cAMP Assay | EC50 | 2 nM | |
| PACAP-27 | NCI-H838 | cAMP Assay | EC50 | 3 nM | |
| PACAP-38 (16-38) | NCI-H838 | cAMP Assay | Effect on Basal cAMP | Little to no effect | **** |
| PACAP-38 | Rat Trigeminal Ganglia Glia | cAMP Assay | pEC50 | 8.8 ± 0.2 | [1] |
| PACAP-27 | Rat Trigeminal Ganglia Glia | cAMP Assay | pEC50 | 8.3 ± 0.1 | [1] |
| PACAP (6-38) | NCI-H838 | cAMP Assay | Inhibition of PACAP-27 (10nM) induced cAMP | IC50 ≈ 100 nM |
Experimental Protocols
This section provides a detailed protocol for measuring cAMP accumulation in response to PACAP-38 and its fragments using a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LANCE® Ultra cAMP Kit.
Experimental Workflow
References
- 1. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pituitary Adenylate Cyclase Activating Peptide Receptors Regulate the Growth of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Generating a Dose-Response Curve for the PAC1 Receptor Antagonist PACAP-38 (16-38)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two bioactive forms, PACAP-38 and PACAP-27.[1] These peptides exert their effects through three G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the VPAC1 and VPAC2 receptors.[2] The PAC1 receptor exhibits a much higher affinity for PACAP-38 and PACAP-27 than for the related Vasoactive Intestinal Peptide (VIP).[3] PACAP-38 binding to the PAC1 receptor primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][4] This signaling cascade is implicated in a variety of physiological processes.
PACAP-38 (16-38) is a truncated form of PACAP-38 that acts as a competitive antagonist at the PAC1 receptor. By binding to the receptor without activating it, PACAP-38 (16-38) can inhibit the downstream signaling induced by the native PACAP-38 agonist. This makes it a valuable tool for studying the physiological roles of PACAP-38 and for the development of therapeutics targeting the PACAP signaling pathway.
This document provides a detailed protocol for generating a dose-response curve for PACAP-38 (16-38) to determine its potency (IC50) in inhibiting PACAP-38-induced cAMP production in a cell-based assay.
Principle of the Assay
The potency of the PAC1 receptor antagonist, PACAP-38 (16-38), is determined by its ability to inhibit the cAMP production stimulated by a fixed concentration of the agonist, PACAP-38. The assay utilizes a recombinant cell line stably expressing the human PAC1 receptor, such as Chinese Hamster Ovary (CHO-K1) cells.
The experiment involves two main stages:
-
Agonist Dose-Response: First, a dose-response curve for the agonist PACAP-38 is generated to determine its EC50 (the concentration that produces 50% of the maximal response) and EC80 (the concentration that produces 80% of the maximal response). The EC80 concentration of PACAP-38 is then used in the antagonist assay.
-
Antagonist Dose-Response: Cells are pre-incubated with varying concentrations of the antagonist, PACAP-38 (16-38). Subsequently, they are stimulated with a fixed concentration (EC80) of the agonist, PACAP-38. The resulting intracellular cAMP levels are measured. The antagonist dose-response curve is then plotted to calculate the IC50 value, which represents the concentration of PACAP-38 (16-38) required to inhibit 50% of the PACAP-38-induced cAMP response.
Intracellular cAMP levels can be quantified using various commercially available assay kits, such as those based on competitive immunoassays (e.g., HTRF®, ELISA) or reporter gene assays.
Data Presentation
Table 1: Summary of Quantitative Data for PACAP-38 and PACAP-38 (16-38) in a PAC1 Receptor cAMP Assay
| Parameter | Peptide | Cell Line | Typical Value |
| EC50 | PACAP-38 | CHO-K1 expressing PAC1R | ~3 nM[4] |
| Agonist Concentration for Antagonist Assay | PACAP-38 | CHO-K1 expressing PAC1R | EC80 (~10-30 nM) |
| IC50 | PACAP-38 (16-38) | CHO-K1 expressing PAC1R | Varies, typically in the nM range |
| IC50 | PACAP (6-38) (a similar antagonist) | CHO cells expressing rat PAC1R | ~30 nM[5] |
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing the human PAC1 receptor (e.g., from DiscoverX, Innoprot).
-
Cell Culture Medium: Ham's F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Peptides:
-
PACAP-38 (human) (e.g., from R&D Systems, Tocris Bioscience).
-
PACAP-38 (16-38) (human) (e.g., from Bachem, Tocris Bioscience).
-
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% Bovine Serum Albumin (BSA), and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF cAMP dynamic 2 kit from Cisbio, cAMP-Glo™ Assay from Promega).
-
Reagents for Cell Culture: PBS, Trypsin-EDTA.
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Centrifuge.
-
Multi-well plates (e.g., 96-well or 384-well, white opaque for luminescence/HTRF assays).
-
Plate reader compatible with the chosen cAMP assay technology.
-
Multichannel pipettes.
-
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of PACAP-38 (16-38).
Detailed Protocol
Step 1: Cell Culture and Seeding
-
Culture CHO-K1 cells expressing the human PAC1 receptor in the recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
The day before the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well or 384-well white opaque plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C with 5% CO2.
Step 2: Agonist (PACAP-38) Dose-Response Curve
-
On the day of the assay, aspirate the culture medium from the wells and wash once with pre-warmed PBS.
-
Add 50 µL of assay buffer to each well and incubate for 30 minutes at room temperature to allow the IBMX to inhibit phosphodiesterases.
-
Prepare serial dilutions of PACAP-38 in assay buffer. A typical concentration range would be from 1 pM to 1 µM.
-
Add 50 µL of the PACAP-38 dilutions to the respective wells. Include wells with assay buffer only as a negative control.
-
Incubate the plate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the cAMP response against the log of the PACAP-38 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and EC80 values.
Step 3: Antagonist (PACAP-38 (16-38)) Dose-Response Curve
-
Prepare the cell plate as described in Step 1.
-
On the day of the assay, aspirate the culture medium and wash with PBS. Add assay buffer as in Step 2.
-
Prepare serial dilutions of PACAP-38 (16-38) in assay buffer. A suggested starting concentration range is 100 pM to 10 µM.
-
Add 25 µL of the PACAP-38 (16-38) dilutions to the wells. Include wells with assay buffer only.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Prepare a solution of PACAP-38 in assay buffer at a concentration that is 4 times its EC80 value determined in Step 2.
-
Add 25 µL of the PACAP-38 (EC80) solution to all wells except the negative control wells (which receive 25 µL of assay buffer).
-
Incubate the plate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using the same cAMP assay kit as in Step 2.
Data Analysis
-
For the antagonist dose-response curve, normalize the data. The response in the presence of the agonist (PACAP-38 at EC80) and no antagonist is set as 100% activity. The response in the absence of both agonist and antagonist is the 0% activity baseline.
-
Plot the percentage of inhibition against the log of the PACAP-38 (16-38) concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value of PACAP-38 (16-38).
Signaling Pathway and Logical Relationships
PACAP-38 Signaling Pathway and Inhibition by PACAP-38 (16-38)
Caption: PACAP-38 signaling and competitive antagonism by PACAP-38 (16-38).
Logical Relationship of Dose-Response Analysis
Caption: Logical flow for determining antagonist IC50.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A structure-function study of PACAP using conformationally-restricted analogs: identification of PAC1 receptor-selective PACAP agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PAC1 and PACAP expression, signaling, and effect on the growth of HCT8, human colonic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PACAP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Application Notes: Radioligand Binding Assays for PACAP Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two primary active forms, PACAP-38 and PACAP-27.[1][2] These peptides mediate their effects through three Class B G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), which binds PACAP with about 1000-fold higher affinity than the related peptide VIP, and the VPAC1 and VPAC2 receptors, which bind PACAP and VIP with similarly high affinities.[3][4] PACAP-38 (16-38) is a C-terminal fragment of the full-length PACAP-38 peptide.
This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of ligands, such as PACAP-38 (16-38), with PACAP receptors. Due to the anticipated low affinity of the PACAP-38 (16-38) fragment, the appropriate method is a competition binding assay . This assay measures the ability of the unlabeled ligand (the "competitor," e.g., PACAP-38 (16-38)) to displace a high-affinity radiolabeled ligand (e.g., [¹²⁵I]PACAP-27) from the receptor.
PAC1 Receptor Signaling Pathways
Activation of the PAC1 receptor initiates a dual signaling cascade by coupling to both Gs (stimulatory) and Gq heterotrimeric G proteins.[5][6]
-
Gs Pathway: Coupling to Gs activates adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which mediates numerous downstream cellular responses, including gene transcription and modulation of ion channel activity.[6][7]
-
Gq Pathway: Coupling to Gq activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[5][6]
These pathways can also intersect and activate other signaling cascades, such as the MEK/ERK pathway, to regulate diverse physiological processes.[5]
Figure 1. Dual signaling pathways of the PAC1 receptor.
Quantitative Data: PACAP Receptor Binding Affinities
The binding affinity of various PACAP-related peptides to PACAP receptors is crucial for designing and interpreting binding assays. The following table summarizes inhibitory concentration (IC₅₀) values for several key ligands at the three PACAP receptor subtypes. Note that lower IC₅₀ values indicate higher binding affinity.
| Ligand | Receptor | IC₅₀ (nM) | Reference |
| PACAP-38 | PAC1 Receptor | 4 | [8] |
| PACAP-38 | VPAC1 Receptor | 2 | [8] |
| PACAP-38 | VPAC2 Receptor | 1 | [8] |
| PACAP-27 | PAC1 Receptor | 3 | [8] |
| PACAP-27 | VPAC1 Receptor | 2 | [8] |
| PACAP-27 | VPAC2 Receptor | 5 | [8] |
| PACAP (6-38) (Antagonist) | PAC1 Receptor | 30 | [8] |
| PACAP (6-38) (Antagonist) | VPAC1 Receptor | 600 | [8] |
| PACAP (6-38) (Antagonist) | VPAC2 Receptor | 40 | [8] |
This table is populated with representative data from the literature. Actual values may vary depending on the specific cell type and assay conditions.
Protocol: Competition Radioligand Binding Assay
This protocol details the methodology to determine the binding affinity of an unlabeled competitor (e.g., PACAP-38 (16-38)) for PACAP receptors expressed in cell membranes.
Materials and Reagents
-
Cell Membranes: Membrane preparations from a cell line stably overexpressing the human PAC1, VPAC1, or VPAC2 receptor.[9][10]
-
Radioligand: [¹²⁵I]PACAP-27 (Specific Activity: ~2200 Ci/mmol).
-
Unlabeled Competitor: PACAP-38 (16-38), lyophilized powder.
-
Non-Specific Binding Control: Unlabeled PACAP-38 (1 µM final concentration).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment:
-
96-well microplates (low protein binding).
-
Cell harvester with glass fiber filter mats (e.g., GF/C filters presoaked in 0.3% polyethyleneimine (PEI)).
-
Scintillation counter (e.g., MicroBeta counter).
-
Scintillation fluid (e.g., Betaplate Scint).
-
Experimental Workflow
Figure 2. Workflow for a competition radioligand binding assay.
Detailed Procedure
3.1. Preparation
-
Competitor Preparation: Prepare a stock solution of the unlabeled competitor, PACAP-38 (16-38), in an appropriate solvent (e.g., water with 0.1% BSA). Perform serial dilutions in binding buffer to create a range of concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
Membrane Preparation: On the day of the assay, thaw the receptor membrane preparation on ice. Resuspend the pellet in ice-cold binding buffer to a final protein concentration of approximately 5-20 µg per well.[11] Keep on ice.
-
Radioligand Preparation: Dilute the [¹²⁵I]PACAP-27 stock in binding buffer to a final concentration that is at or below its dissociation constant (Kd), typically around 0.015 nM.[2]
3.2. Assay Setup (in a 96-well plate)
-
The final assay volume is typically 250 µL.[11]
-
Total Binding: Add 50 µL of binding buffer, 150 µL of the membrane suspension, and 50 µL of the diluted [¹²⁵I]PACAP-27.
-
Non-Specific Binding (NSB): Add 50 µL of unlabeled PACAP-38 (to a final concentration of 1 µM), 150 µL of the membrane suspension, and 50 µL of the diluted [¹²⁵I]PACAP-27.
-
Competitor Wells: Add 50 µL of each PACAP-38 (16-38) dilution, 150 µL of the membrane suspension, and 50 µL of the diluted [¹²⁵I]PACAP-27.
-
Perform all additions in triplicate.
3.3. Incubation
-
Seal the plate and incubate at room temperature for 120 minutes with gentle agitation.[2] This allows the binding reaction to reach equilibrium.
3.4. Filtration and Counting
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester.[11] This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
-
Dry the filter mat completely (e.g., in an oven at 50°C for 30 minutes or under a heat lamp).
-
Add scintillation cocktail and measure the radioactivity retained on the filters using a scintillation counter. The output will be in Counts Per Minute (CPM).
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve:
-
For each competitor concentration, calculate the percentage of specific binding relative to the control (wells with no competitor).
-
Plot the percent specific binding against the logarithm of the competitor concentration.
-
-
Determine IC₅₀:
-
Use a non-linear regression curve-fitting software (e.g., GraphPad Prism) to fit the data to a "one-site fit" or "log(inhibitor) vs. response" model.
-
This analysis will yield the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
-
Calculate Ki (Inhibitory Constant):
-
The IC₅₀ value is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of the competitor for the receptor, calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / Kd))
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).
-
-
References
- 1. A structure-function study of PACAP using conformationally-restricted analogs: identification of PAC1 receptor-selective PACAP agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. PAC1 and PACAP expression, signaling, and effect on the growth of HCT8, human colonic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding VPAC receptor family peptide binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PAC1 Receptor for Neurological and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pituitary adenylate cyclase-activating polypeptide receptor activation in the hypothalamus recruits unique signaling pathways involved in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GPCR Membrane Preparations | Life Science Research | Merck [merckmillipore.com]
- 10. Membrane Preparations for GPCRs & Ion Channels [emea.discoverx.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Western Blot Analysis of PACAP-38 (16-38) Signaling Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two bioactive forms, PACAP-38 and PACAP-27.[1][2][3][4] The fragment PACAP-38 (16-38) is also known to exert biological effects, often related to the modulation of signaling pathways crucial for cell survival, differentiation, and inflammatory responses. This document provides detailed application notes and protocols for the analysis of key signaling proteins activated by PACAP-38 (16-38) using Western blotting. The primary signaling cascades investigated are the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K/Akt) pathways, which are critical in mediating the cellular effects of PACAP.[3][5][6][7]
Signaling Pathways Overview
PACAP-38 and its fragments exert their effects by binding to G protein-coupled receptors, primarily the PAC1 receptor, and to a lesser extent, the VPAC1 and VPAC2 receptors.[8] Activation of these receptors initiates downstream signaling cascades, including the adenylyl cyclase-cAMP-PKA pathway, as well as the PLC-IP3-PKC pathway. These initial events subsequently trigger the activation of the MAPK/ERK and PI3K/Akt signaling pathways, leading to the phosphorylation of key effector proteins such as ERK1/2 and Akt.[3][5][9] Western blot analysis using phospho-specific antibodies is a robust method to quantify the activation of these pathways.
References
- 1. Transcriptomics and proteomics analyses of the PACAP38 influenced ischemic brain in permanent middle cerebral artery occlusion model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PACAP-38 and PAC1 Receptor Alterations in Plasma and Cardiac Tissue Samples of Heart Failure Patients [mdpi.com]
- 3. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington’s Disease Models: Role of PAC1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intranasal Delivery of PACAP-38 Fragments in CNS Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27, that exerts significant neurotrophic and neuroprotective effects in the central nervous system (CNS).[1][2] Its therapeutic potential in various neurological conditions, including stroke, neurodegenerative diseases, and traumatic brain injury, is well-documented.[2][3] However, the blood-brain barrier (BBB) restricts the systemic delivery of PACAP to the brain. Intranasal administration offers a non-invasive and effective route to bypass the BBB, delivering therapeutic agents directly to the CNS.[1][2]
While PACAP-38 demonstrates therapeutic efficacy, truncated fragments of the peptide, such as PACAP-38 (16-38), are often studied for their antagonistic properties at PACAP receptors. Understanding the differential effects of PACAP agonists and antagonists is crucial for elucidating the precise role of PACAPergic signaling in CNS pathophysiology. These application notes provide a comprehensive overview and detailed protocols for the intranasal delivery of PACAP-38 fragments for CNS research, with a focus on their application as research tools to probe PACAP receptor function.
Application Notes
The utility of intranasally delivered PACAP-38 fragments in CNS studies primarily lies in their ability to act as competitive antagonists at PACAP receptors, particularly the PAC1 and VPAC2 receptors. The fragment PACAP(6-38) is a well-characterized antagonist at these receptors. While specific data on PACAP-38 (16-38) is more limited, some evidence suggests it may also possess biological activity, such as inducing histamine release from mast cells, a property shared with PACAP(6-38). This suggests that its mechanism of action may differ from the full-length PACAP-38 and could involve receptors other than the classical PAC1/VPAC receptors, such as Mas-related G-protein coupled receptors (Mrgprs).
Potential CNS Applications of Intranasal PACAP-38 Fragments:
-
Blocking Endogenous PACAP Neuroprotection: In models of neurodegeneration or brain injury where endogenous PACAP is upregulated as a protective response, intranasal administration of a PACAP antagonist can be used to investigate the necessity of this endogenous signaling for neuroprotection.
-
Investigating the Role of PACAP in Pathological Processes: In conditions where PACAP signaling is hypothesized to be detrimental, such as certain types of pain or neuroinflammation, intranasal antagonists can be employed to explore the therapeutic potential of blocking this pathway.
-
Elucidating Receptor-Specific Functions: By comparing the effects of full-length PACAP-38 with those of specific antagonists, researchers can dissect the roles of different PACAP receptor subtypes (PAC1, VPAC1, VPAC2) in various CNS functions and diseases.
-
Studying Non-Canonical Signaling Pathways: Given the evidence for alternative signaling mechanisms, such as mast cell degranulation, intranasal delivery of specific PACAP fragments can help to explore these non-classical pathways in the context of the CNS.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the intranasal delivery of PACAP-38. While this data pertains to the full-length agonist, it provides a crucial benchmark for designing and interpreting studies with antagonistic fragments. Researchers using PACAP-38 (16-38) or other antagonists would anticipate observing an attenuation or reversal of these effects.
Table 1: Brain Uptake of Intranasally Administered 131I-PACAP-38 in Mice
| Brain Region | Peak Uptake (% Injected Dose / g of tissue) | Time to Peak Uptake (minutes) |
| Olfactory Bulb | ~1.5 | 15 |
| Striatum | ~3.5 | 30 |
| Occipital Cortex | ~4.0 | 30 |
| Hippocampus | ~1.0 | 30 |
| Hypothalamus | ~1.2 | 30 |
Data adapted from a study investigating the brain distribution of radiolabeled PACAP-38 following intranasal administration in mice.[4]
Table 2: Effect of Intranasal PACAP-38 on Infarct Volume in a Mouse Model of Stroke (tMCAO)
| Treatment Group | Administration Time Post-Reperfusion | Infarct Volume Reduction (%) |
| PACAP-38 (10 µg) | 10 minutes | 72.8 |
| PACAP-38 (10 µg) | 1 hour | 38.7 |
| PACAP-38 (10 µg) | 6 hours | 22.1 |
Data from a study comparing different administration routes and therapeutic windows for PACAP-38 in a mouse model of transient middle cerebral artery occlusion.[3]
Experimental Protocols
Protocol 1: Intranasal Administration of PACAP-38 Fragments to Mice
This protocol details the procedure for the non-invasive delivery of peptides to the CNS of mice.
Materials:
-
PACAP-38 (16-38) or other desired fragment (lyophilized)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Anesthetic agent (e.g., Ketamine/Xylazine cocktail or isoflurane)
-
Micropipette and sterile pipette tips
-
Animal restraining device (optional, for awake administration)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized PACAP-38 fragment in sterile saline to the desired stock concentration. For example, to achieve a dose of 10 µg in a 10 µL administration volume, prepare a 1 µg/µL solution. Gently vortex to ensure complete dissolution and store on ice.
-
Animal Anesthesia: Anesthetize the mouse using an appropriate method. For ketamine/xylazine, a typical dose is 87.5 mg/kg ketamine and 12.5 mg/kg xylazine administered intraperitoneally.[5] Ensure the animal has reached a deep plane of anesthesia by checking for the absence of a pedal withdrawal reflex. Alternatively, isoflurane can be used.
-
Positioning: Hold the anesthetized mouse in a supine position with its head tilted back slightly to prevent the solution from draining into the esophagus.
-
Intranasal Instillation: Using a micropipette, slowly administer a total volume of 10-20 µL of the peptide solution to the nares.[3][6] Apply small droplets (e.g., 2-3 µL) alternately to each nostril to allow for absorption and prevent expulsion of the liquid.
-
Post-Administration Monitoring: Keep the mouse in the supine position for a few minutes to facilitate absorption into the nasal cavity and transport to the brain. Monitor the animal until it has fully recovered from anesthesia.
Protocol 2: Assessment of Spatial Learning and Memory using the Morris Water Maze
This protocol is used to evaluate the effect of intranasally administered PACAP-38 fragments on cognitive function.
Materials:
-
Morris water maze (a large circular pool, approximately 1.2-1.5 m in diameter)
-
Escape platform (submersible)
-
Non-toxic white tempera paint or non-fat dry milk to make the water opaque
-
Video tracking software (e.g., ANY-maze, EthoVision)
-
Distinct visual cues placed around the maze
Procedure:
-
Maze Setup: Fill the pool with water maintained at 21-23°C.[7] Make the water opaque. Place the escape platform in a fixed location in one of the four quadrants, submerged about 1 cm below the water surface.[1]
-
Acclimation: Handle the mice for several days prior to the experiment. On the first day of testing, allow the mice to acclimate to the testing room for at least 30 minutes.[8]
-
Training Trials:
-
Gently place the mouse into the water facing the wall of the pool at one of the designated start locations.
-
Allow the mouse to swim freely for a set duration (e.g., 60 or 90 seconds) to find the hidden platform.[7][9]
-
If the mouse does not find the platform within the allotted time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.[7]
-
Conduct multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 4-5 days).[8] The starting position should be varied between trials.
-
-
Probe Trial:
-
24 hours after the final training trial, remove the escape platform from the pool.
-
Place the mouse in the pool at a novel start position.
-
Allow the mouse to swim for 60 seconds and record its swim path.[9]
-
-
Data Analysis:
-
Escape Latency: The time taken to find the platform during training trials.
-
Path Length: The distance traveled to reach the platform.
-
Time in Target Quadrant: The percentage of time spent in the quadrant where the platform was previously located during the probe trial.
-
Platform Crossings: The number of times the mouse swims over the former location of the platform during the probe trial.
-
Protocol 3: Quantification of Cerebral Infarct Volume using TTC Staining
This protocol is used to assess the neuroprotective or neurodetrimental effects of PACAP-38 fragments in a stroke model.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix for slicing
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Brain Extraction: At a predetermined time point after the ischemic insult (e.g., 48 or 72 hours), euthanize the animal and carefully remove the brain.[3][10]
-
Brain Slicing: Place the brain in a chilled brain matrix and create uniform coronal sections (e.g., 1-2 mm thick).[10][11]
-
TTC Staining:
-
Image Acquisition: Capture high-resolution images of both sides of each stained brain slice.
-
Infarct Volume Calculation:
-
Using image analysis software, measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
To correct for edema, the infarct volume can be calculated using the following formula: Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Volume of Infarct]).
-
The total infarct volume is the sum of the infarct volumes for all slices.
-
Visualizations
Signaling Pathways
Caption: Canonical signaling pathways of PACAP-38 upon binding to PAC1/VPAC receptors.
Caption: Antagonistic action of PACAP-38 fragments at PAC1/VPAC receptors.
Experimental Workflow
Caption: General experimental workflow for CNS studies using intranasal PACAP-38 fragments.
References
- 1. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 2. Intranasal Delivery of Proteins and Peptides in the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal Administration of PACAP: Uptake by Brain and Brain Region Targeting with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scge.mcw.edu [scge.mcw.edu]
- 6. uab.edu [uab.edu]
- 7. mmpc.org [mmpc.org]
- 8. behaviorcloud.com [behaviorcloud.com]
- 9. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [bio-protocol.org]
- 10. 2.3. TTC Staining and Assessment of Infarct Volume [bio-protocol.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing PACAP-38 (16-38) Dosage for Neuroprotective Effects: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PACAP-38 (16-38) to achieve neuroprotective effects. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PACAP-38 solution appears to have lost activity. How should I prepare and store it?
A1: Proper preparation and storage are critical for maintaining the bioactivity of PACAP-38.
-
Reconstitution: Reconstitute lyophilized PACAP-38 in a sterile, neutral buffer or solvent. For in vitro studies, 5% acetic acid at a concentration of 1 mg/mL is a common solvent. For cell culture experiments, it is crucial to dilute this stock into your culture medium to the final working concentration.
-
Storage of Stock Solutions: After reconstitution, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C or lower; they are reported to be stable for up to 3 months at -20°C.
-
Stability in Solution: The stability of PACAP-38 can vary depending on the solvent and temperature. Studies have shown that PACAP-38 has higher stability in water and 0.9% saline solution at +4°C, retaining 80-90% of the peptide after 2 weeks.[1] In contrast, degradation is much faster at room temperature.[1]
Q2: I am not observing the expected neuroprotective effect in my primary cortical neuron culture. What concentration of PACAP-38 should I be using?
A2: The optimal concentration of PACAP-38 for in vitro neuroprotection can be model-dependent.
-
Dose-Response: It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
-
Reported Effective Concentrations: In primary cortical neuronal cultures, PACAP-38 has been shown to significantly reduce cell death induced by toxins like sodium nitroprusside (SNP) and thrombin at a concentration of 100 nM.[2] In another study using primary rat neuronal cultures subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), maximal neuroprotection was achieved at 300 nM.[3] For certain insults, such as gp120-induced neurotoxicity in hippocampal neurons, dramatic neuroprotection has been observed at concentrations as low as the femtomolar range.[4]
Q3: What is the recommended dosage for in vivo neuroprotection studies in a rat model of stroke (MCAO)?
A3: In vivo dosages can vary based on the administration route and timing.
-
Intravenous (IV) Administration: A study using a transient middle cerebral artery occlusion (MCAO) model in rats demonstrated significant neuroprotection with an intravenous bolus of 20 nmol/kg followed by a continuous infusion of 160 pmol/µL per hour for 48 hours, initiated 4 hours after the ischemic event.[5][6] Another study reported 50% neuroprotection with a single IV injection of 30 ng/kg in rats after 2 hours of MCAO and 48 hours of reoxygenation.[7]
-
Intracerebroventricular (ICV) Administration: In a model of global ischemia, intracerebroventricular infusion at a rate of 1 pmol/h was found to be effective.[4][8]
Q4: I am using PACAP(6-38) as an antagonist in my experiments, but I'm seeing unexpected agonist activity. Why might this be happening?
A4: While PACAP(6-38) is a known antagonist for the PAC1 receptor, it can exhibit agonist activity on other receptors.[9]
-
Receptor Specificity: Research has shown that PACAP(6-38) can act as an agonist on the Mas-related G-protein coupled receptor (Mrgpr), specifically MrgB3.[9][10] This could lead to cellular responses independent of PAC1 receptor blockade.
-
Experimental Context: In rat primary sensory neurons, both PACAP-38 and PACAP(6-38) were found to induce Ca2+-influx, suggesting they may act on the same target in this cell type, potentially independent of the classical PAC1/VPAC2 receptors.[9] When interpreting results with PACAP(6-38), it is crucial to consider the expression profile of various PACAP receptors in your specific model system.
Quantitative Data Summary
Table 1: Effective Dosages of PACAP-38 in In Vitro Neuroprotection Models
| Model System | Insult | Effective PACAP-38 Concentration | Observed Effect | Citation |
| Primary Rat Cortical Neurons | 1 mM Sodium Nitroprusside (SNP) | 100 nM | Significant reduction in neuronal cell death. | [2] |
| Primary Rat Cortical Neurons | 100 nM Thrombin | 100 nM | Increased cell survival compared to thrombin alone. | [2] |
| Primary Rat Neuronal Cultures | Oxygen-Glucose Deprivation/Reoxygenation | 300 nM (maximal effect) | Dose-dependent increase in cell viability. | [3] |
| Cultured Cerebellar Granule Cells | Potassium Deprivation | 100 nM (maximal effect) | Dose-dependent increase in neuronal survival. | [11] |
| Cultured Hippocampal Neurons | gp120 (HIV envelope protein) | Femtomolar concentrations | Dramatic neuroprotection. | [4] |
Table 2: Effective Dosages of PACAP-38 in In Vivo Neuroprotection Models
| Animal Model | Insult/Disease Model | Administration Route | Dosage | Observed Effect | Citation |
| Rat | Transient Middle Cerebral Artery Occlusion (MCAO) | Intravenous (IV) | 30 ng/kg | 50% reduction in cerebral infarction volume. | [7] |
| Rat | Transient MCAO | Intravenous (IV) | 20 nmol/kg bolus + 160 pmol/µL/hr infusion | 50.88% reduction in infarct size when started 4h post-MCAO. | [5][6] |
| Rat | Global Ischemia | Intravenous (IV) | 16 to 160 pmol/h infusion | Prevention of selective neuronal death in CA1. | [4][8] |
| Rat | Global Ischemia | Intracerebroventricular (ICV) | 1 pmol/h infusion | Prevention of selective neuronal death in CA1. | [4][8] |
Key Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Toxin-Induced Cell Death
This protocol is adapted from studies on neuroprotection against SNP and thrombin in primary cortical neurons.[2]
-
Cell Culture: Plate primary cortical neurons at an appropriate density in multi-well plates coated with poly-L-lysine. Culture in Neurobasal medium supplemented with B27 and L-glutamine.
-
PACAP-38 Preparation: Prepare a stock solution of PACAP-38 (e.g., 100 µM in sterile water or appropriate buffer).
-
Treatment:
-
After 7-10 days in vitro, replace the culture medium.
-
Add PACAP-38 to the desired final concentrations (e.g., in a dose-response from 25 nM to 300 nM).
-
Simultaneously or shortly after, add the neurotoxic agent (e.g., 1 mM SNP or 100 nM thrombin).
-
Include control groups: untreated cells, cells treated with the toxin alone, and cells treated with PACAP-38 alone.
-
-
Incubation: Incubate for the required duration to induce cell death (e.g., 4 hours for SNP, 24 hours for thrombin).
-
Assessment of Cell Viability:
-
Use a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Express the viability of treated cells as a percentage of the untreated control cells.
Protocol 2: Caspase-3 Activity Assay for Apoptosis Assessment
This protocol measures a key marker of apoptosis and can be used to confirm the anti-apoptotic effects of PACAP-38.[2]
-
Cell Treatment: Treat neuronal cultures as described in Protocol 1 to induce apoptosis (e.g., 0.5 mM SNP for 24 hours) with and without PACAP-38.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a supplied lysis buffer from a commercial caspase-3 activity assay kit.
-
Incubate the lysates on ice for 10-15 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal protein loading.
-
Caspase-3 Assay:
-
Add an equal amount of protein from each sample to the wells of a microplate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer provided in the kit.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance or fluorescence at the wavelength specified by the kit manufacturer. The signal is proportional to the caspase-3 activity.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the control group.
Signaling Pathways and Workflows
Caption: PACAP-38 neuroprotective signaling pathways.
Caption: General workflow for neuroprotection studies.
References
- 1. researchgate.net [researchgate.net]
- 2. PACAP38 protects rat cortical neurons against the neurotoxicity evoked by sodium nitroprusside and thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Multimodal Neuroprotection Induced by PACAP38 in Oxygen–Glucose Deprivation and Middle Cerebral Artery Occlusion Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 11. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway | Journal of Neuroscience [jneurosci.org]
Troubleshooting low signal in PACAP-38 (16-38) immunohistochemistry
Welcome to the technical support center for PACAP-38 (16-38) immunohistochemistry (IHC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges, particularly low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is PACAP-38 (16-38) and why is it studied using IHC?
Pituitary Adenylate Cyclase-Activating Polypeptide 38 (PACAP-38) is a neuropeptide with a wide range of biological functions, including roles in neurotransmission, neuroprotection, and anti-inflammatory responses.[1] The (16-38) fragment is a specific C-terminal portion of the peptide. Immunohistochemistry is used to visualize the localization and distribution of PACAP-38 (16-38) within tissues, providing valuable insights into its physiological and pathological roles.
Q2: Which type of antibody is best for PACAP-38 (16-38) IHC?
For immunohistochemistry, it is recommended to use an immunogen affinity-purified antibody to decrease background staining and improve specificity. Polyclonal antibodies can be a good choice as they can bind to multiple epitopes of the same antigen, potentially increasing the signal. Always ensure the antibody has been validated for IHC applications.
Q3: What are the key signaling pathways activated by PACAP-38?
PACAP-38 primarily exerts its effects through G-protein coupled receptors, leading to the activation of several intracellular signaling cascades. The most well-documented are the cAMP-PKA pathway and the MAPK/ERK pathway.[1] Activation of these pathways is crucial for PACAP-38's role in processes like neuronal differentiation and cell survival.[2][3]
Troubleshooting Guide: Low Signal in PACAP-38 (16-38) IHC
Low or no signal is a common issue in immunohistochemistry. The following Q&A guide addresses potential causes and solutions specifically tailored for PACAP-38 (16-38) staining.
Q4: My PACAP-38 (16-38) staining is very weak or absent. What are the likely causes and how can I fix this?
There are several potential reasons for weak or no staining. Here's a breakdown of common issues and how to address them:
1. Inadequate Antigen Retrieval:
-
Problem: Formalin fixation can create cross-links that mask the antigenic epitope of PACAP-38 (16-38), preventing antibody binding.
-
Solution: Implement an antigen retrieval step. Heat-Induced Epitope Retrieval (HIER) is often effective. You can experiment with different buffers and heating methods. A comparison of common HIER methods is provided in Table 1. For tissues with high connective tissue content, a Proteolytic-Induced Epitope Retrieval (PIER) method might be necessary, but this approach is harsher and may damage tissue morphology.
2. Suboptimal Primary Antibody Concentration and Incubation:
-
Problem: The concentration of the primary antibody may be too low, or the incubation time may be too short for effective binding.
-
Solution: Optimize the primary antibody concentration and incubation time. Start with the manufacturer's recommended dilution and then perform a titration to find the optimal concentration. Increasing the incubation time, for example, to overnight at 4°C, can also enhance the signal.
3. Issues with the Secondary Antibody or Detection System:
-
Problem: The secondary antibody may not be compatible with the primary antibody, or the detection system may not be sensitive enough.
-
Solution: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., if your primary is a rabbit anti-PACAP-38, use an anti-rabbit secondary). Consider using a signal amplification system to enhance the signal from a low-abundance target like a neuropeptide. Options for signal amplification are detailed in Table 2.
4. Tissue Preparation and Processing Problems:
-
Problem: Improper tissue fixation or processing can lead to poor antigen preservation.
-
Solution: Ensure consistent and optimal fixation times. Over-fixation can irreversibly mask epitopes, while under-fixation can lead to poor tissue morphology and antigen loss. When preparing slides, ensure they do not dry out at any stage of the staining protocol.
Q5: How can I be sure that the signal I'm seeing is specific to PACAP-38 (16-38)?
-
Solution: Always include proper controls in your experiment. A negative control, where the primary antibody is omitted, should show no staining. If possible, use a positive control tissue known to express PACAP-38 to confirm that your protocol and reagents are working correctly.
Data Presentation
Table 1: Comparison of Heat-Induced Epitope Retrieval (HIER) Methods
| Method | Buffer | pH | Heating Device | Pros | Cons |
| Citrate Buffer | 10 mM Sodium Citrate | 6.0 | Microwave, Pressure Cooker, Water Bath | Widely used, effective for many antigens. | May not be optimal for all antibodies. |
| EDTA Buffer | 1 mM EDTA | 8.0 | Microwave, Pressure Cooker, Water Bath | Can provide superior staining intensity for some antigens compared to citrate buffer.[4] | Can be harsher on tissues than citrate buffer. |
| Tris-EDTA Buffer | 10 mM Tris, 1 mM EDTA | 9.0 | Microwave, Pressure Cooker, Water Bath | Effective for many nuclear and cell surface antigens. | High pH can sometimes damage tissue sections. |
Table 2: Signal Amplification Techniques for Immunohistochemistry
| Technique | Principle | Advantages | Considerations |
| Avidin-Biotin Complex (ABC) | A biotinylated secondary antibody binds to the primary antibody, followed by the addition of a pre-formed complex of avidin and biotinylated horseradish peroxidase (HRP). | High sensitivity due to the amplification of the enzyme signal. | Can have issues with endogenous biotin in some tissues (e.g., kidney, liver). |
| Labeled Streptavidin-Biotin (LSAB) | Similar to ABC, but uses a smaller streptavidin-enzyme conjugate. | Enhanced sensitivity and better tissue penetration compared to the ABC method.[5] | Still susceptible to endogenous biotin interference. |
| Polymer-Based Systems | A polymer backbone conjugated with multiple enzyme molecules and secondary antibodies binds to the primary antibody. | High sensitivity and specificity, with a lower risk of endogenous biotin background.[5] | Can be more expensive than biotin-based systems. |
| Tyramide Signal Amplification (TSA) | An HRP-conjugated secondary antibody catalyzes the deposition of multiple tyramide-fluorophore molecules at the site of the antigen. | Extremely high level of signal amplification, ideal for detecting low-abundance proteins.[6] | Requires careful optimization to avoid non-specific signal amplification. |
Table 3: Recommended Starting Dilutions for Commercial PACAP-38 Antibodies in IHC
| Vendor | Catalog Number | Recommended Starting Dilution (IHC-P) |
| Boster Bio | A01711-1 | 2-5 µg/ml |
Note: This is a starting recommendation. Optimal dilutions should be determined experimentally.
Experimental Protocols
Detailed Protocol for PACAP-38 (16-38) Immunohistochemistry on Paraffin-Embedded Sections
This protocol provides a general framework. Optimization of incubation times, antibody dilutions, and antigen retrieval methods may be necessary for specific tissues and antibodies.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 5 minutes.
-
Immerse in 95% ethanol: 1 x 5 minutes.
-
Immerse in 70% ethanol: 1 x 5 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval (HIER Method):
-
Place slides in a staining jar filled with 10 mM Sodium Citrate buffer, pH 6.0.
-
Heat in a microwave oven at high power for 3 cycles of 5 minutes each. Ensure slides remain submerged in the buffer.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline (TBS).
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse with TBS.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in TBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PACAP-38 (16-38) antibody to its optimal concentration in the blocking buffer.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with TBS: 3 x 5 minutes.
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) diluted in blocking buffer and incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with TBS: 3 x 5 minutes.
-
Apply the avidin-biotin-HRP complex (ABC reagent) and incubate for 30 minutes at room temperature.
-
Rinse slides with TBS: 3 x 5 minutes.
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with running tap water.
-
Dehydrate through graded alcohols (70%, 95%, 100%) and xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Visualizations
Signaling Pathways
// Nodes PACAP38 [label="PACAP-38 (16-38)", fillcolor="#FBBC05", fontcolor="#202124"]; PAC1R [label="PAC1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="G-Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; MAPK_Cascade [label="MAPK Cascade\n(ERK, p38)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(Neuronal differentiation, Survival)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges PACAP38 -> PAC1R [label="Binds"]; PAC1R -> G_Protein [label="Activates"]; G_Protein -> AC [label="Activates"]; ATP -> cAMP [label="Converts", dir=back, style=dashed, arrowhead=none]; AC -> ATP [style=invis]; AC -> cAMP [label="Synthesizes"]; cAMP -> PKA [label="Activates"]; PKA -> CREB [label="Phosphorylates"]; CREB -> Gene_Transcription [label="Regulates"]; G_Protein -> MAPK_Cascade [label="Activates"]; MAPK_Cascade -> Cellular_Response; Gene_Transcription -> Cellular_Response; } .dot Caption: PACAP-38 signaling pathways.
Experimental Workflow
// Nodes Deparaffinization [label="Deparaffinization & Rehydration", fillcolor="#F1F3F4", fontcolor="#202124"]; Antigen_Retrieval [label="Antigen Retrieval (HIER)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocking [label="Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; Primary_Ab [label="Primary Antibody Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Secondary_Ab [label="Secondary Antibody Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Detection (e.g., ABC-HRP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromogen [label="Chromogen Substrate (DAB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Counterstain [label="Counterstaining & Mounting", fillcolor="#F1F3F4", fontcolor="#202124"]; Visualization [label="Microscopic Visualization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Deparaffinization -> Antigen_Retrieval; Antigen_Retrieval -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Chromogen; Chromogen -> Counterstain; Counterstain -> Visualization; } .dot Caption: General IHC workflow.
References
- 1. Involvement of p38 MAP kinase pathway in the synergistic activation of PACAP mRNA expression by NGF and PACAP in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. What are the signal amplification methods used in immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]
- 6. Novel Immunohistochemical Techniques Using Discrete Signal Amplification Systems for Human Cutaneous Peripheral Nerve Fiber Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of PACAP-38 (16-38) solutions for injection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pituitary Adenylate Cyclase-Activating Polypeptide-38 (16-38) solutions for injection.
Troubleshooting Guide
Q1: My lyophilized PACAP-38 (16-38) powder is difficult to dissolve. What should I do?
A1: Difficulty in dissolving lyophilized peptides can be due to the formation of aggregates. Here is a recommended reconstitution protocol:
-
Initial Solvent Choice: Start by attempting to dissolve the peptide in sterile, distilled water.
-
Acidic Conditions: If the peptide does not dissolve in water, try a dilute acidic solution, such as 10%-30% acetic acid.[1] PACAP-38 has been noted to be soluble in 5% acetic acid at 1 mg/mL.
-
Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the aqueous buffer of choice.[1]
-
Gentle Agitation: Use gentle vortexing or swirling to aid dissolution. Avoid vigorous shaking, which can induce aggregation.
-
Sonication: A brief sonication in a water bath can also help to break up small aggregates and facilitate dissolution.
Q2: I'm observing precipitation in my PACAP-38 (16-38) solution after reconstitution or during storage. What is causing this and how can I prevent it?
A2: Precipitation is often a sign of peptide aggregation or poor solubility at the given concentration and buffer conditions.
-
Check pH and Concentration: The solubility of peptides is highly pH-dependent. Ensure the pH of your buffer is appropriate for PACAP-38 (16-38). You may need to perform a pH-solubility profile to determine the optimal pH range. Also, consider if the concentration is too high for the chosen formulation.
-
Excipient Use: The addition of stabilizing excipients can prevent aggregation.[2] Consider incorporating:
-
Sugars and Polyols (e.g., sucrose, mannitol): These can stabilize the peptide structure.
-
Surfactants (e.g., Polysorbate 80): These can reduce surface-induced aggregation.
-
-
Storage Conditions: Ensure the solution is stored at the recommended temperature. For short-term storage, 4°C is often suitable, while for longer-term storage, freezing at -20°C or below in aliquots is recommended to avoid repeated freeze-thaw cycles.[3]
Q3: My PACAP-38 (16-38) solution is losing biological activity over time. What are the likely causes and how can I mitigate this?
A3: Loss of biological activity is typically due to chemical degradation or conformational changes.
-
Chemical Degradation: Peptides are susceptible to several chemical degradation pathways:[2]
-
Hydrolysis: Cleavage of the peptide backbone, which can be acid or base-catalyzed. Maintaining an optimal pH is crucial.
-
Oxidation: Residues like Methionine (Met) are prone to oxidation. The PACAP-38 (16-38) sequence contains a Met residue at position 17.[4] To prevent this, consider deoxygenating your buffers or adding antioxidants.
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can deamidate. The PACAP-38 (16-38) sequence contains Asn at position 37 and Gln at positions 16 and 34.[4] This is often pH-dependent, with higher rates at neutral to alkaline pH.
-
-
Conformational Stability: Changes in the secondary structure can lead to a loss of activity. Use techniques like Circular Dichroism to assess the conformational integrity of your peptide solution over time.
-
Storage and Handling: Repeated freeze-thaw cycles can damage the peptide. It is best practice to aliquot the reconstituted solution into single-use volumes before freezing.[3]
Frequently Asked Questions (FAQs)
Q4: What are the primary degradation pathways for PACAP-38?
A4: The full-length PACAP-38 is known to be susceptible to enzymatic degradation in vivo, particularly by dipeptidyl peptidase-IV (DPP-IV), which cleaves the N-terminus.[5] Other enzymes like endopeptidases and carboxypeptidases also contribute to its degradation.[5] For PACAP-38 (16-38) in solution, the primary concerns are chemical degradation pathways such as hydrolysis, oxidation of the methionine residue, and deamidation of asparagine and glutamine residues.[2][4]
Q5: What are the recommended storage conditions for PACAP-38 (16-38) solutions?
A5: For lyophilized powder, storage at 0-5°C for up to 6 months is recommended.[3] After reconstitution, the solution can be kept at 4°C for up to 5 days.[3] For long-term storage, it is advisable to aliquot the solution and freeze it at -20°C for up to 3 months.[3] It is crucial to avoid repeated freeze-thaw cycles.[3]
Q6: How does temperature affect the stability of PACAP-38 solutions?
A6: Lower temperatures generally result in higher stability. Studies on PACAP-38 in ophthalmic solutions have shown significantly less degradation at +4°C compared to room temperature.[5][6] For instance, in water and 0.9% saline solution, 80-90% of PACAP-38 persisted after 2 weeks at +4°C.[5][6]
Data Presentation
Table 1: Stability of PACAP-38 in Various Ophthalmic Solutions After 14 Days
| Medium | Temperature | Remaining PACAP-38 (%) |
| Water for Injection | Room Temperature | ~60% |
| Water for Injection | +4°C | 80-90% |
| 0.9% Saline Solution | Room Temperature | ~65% |
| 0.9% Saline Solution | +4°C | 80-90% |
| Benzalkonium Chloride Solution | Room Temperature | ~55% |
| Benzalkonium Chloride Solution | +4°C | ~75% |
| Thimerosal Solution | Room Temperature | ~50% |
| Thimerosal Solution | +4°C | ~75% |
| Artificial Tear Solution | Room Temperature | <10% |
| Artificial Tear Solution | +4°C | ~50% |
(Data adapted from stability studies on PACAP1-38 in ophthalmic solutions)[5][6]
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general approach for developing a stability-indicating HPLC method for PACAP-38 (16-38).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm or 280 nm.
-
Procedure: a. Prepare a stock solution of PACAP-38 (16-38) in an appropriate solvent. b. Subject the peptide solution to forced degradation conditions (e.g., acid, base, oxidation, heat, light). c. Inject the stressed and unstressed samples into the HPLC system. d. Monitor for the appearance of new peaks (degradants) and a decrease in the area of the main peptide peak. The method is considered stability-indicating if all degradant peaks are well-resolved from the main peak.
Protocol 2: Circular Dichroism (CD) for Conformational Stability
This protocol provides a general method for assessing the secondary structure of PACAP-38 (16-38).
-
Sample Preparation: Dissolve PACAP-38 (16-38) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 30-70 µM.[7] The buffer should have low absorbance in the far-UV region.
-
Instrument Settings:
-
Data Acquisition: a. Record a baseline spectrum of the buffer alone. b. Record the spectrum of the peptide solution. c. Subtract the baseline spectrum from the sample spectrum. d. Convert the data to mean residue ellipticity.
-
Analysis: Analyze the resulting spectrum for characteristic features of secondary structures (e.g., α-helix, β-sheet, random coil). Changes in the CD spectrum over time or under stress conditions indicate conformational instability.
Protocol 3: cAMP Bioassay for Biological Activity
This protocol describes a general method to assess the biological activity of PACAP-38 (16-38) by measuring cAMP production in cultured cells.
-
Cell Culture: Use a cell line known to express PACAP receptors (e.g., PC12 cells, neuroblastoma cell lines).
-
Assay Procedure: a. Plate the cells in a multi-well plate and grow to confluency. b. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation. c. Treat the cells with various concentrations of your PACAP-38 (16-38) solution (freshly prepared and stored samples). d. Incubate for a defined period (e.g., 15-30 minutes). e. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP ELISA kit or radioimmunoassay.
-
Analysis: Compare the cAMP levels induced by the stored samples to those of the freshly prepared sample to determine any loss of biological activity.
Visualizations
Caption: PACAP-38 (16-38) Signaling Pathways.
Caption: Workflow for PACAP-38 (16-38) Stability Testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 3. phoenixpeptide.com [phoenixpeptide.com]
- 4. peptide.com [peptide.com]
- 5. Stability Test of PACAP in Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Test of PACAP in Eye Drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Common issues with PACAP-38 (16-38) aggregation and precipitation
Welcome to the technical support center for PACAP-38 (16-38). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address issues related to aggregation, precipitation, and general handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting PACAP-38 (16-38)?
A1: The primary recommended solvent for PACAP-38 (16-38) is sterile, distilled water.[1] However, if you encounter solubility issues, other solvents can be used. For peptides with a net positive charge, which includes PACAP-38 (16-38), a 10%-30% acetic acid solution in water can be effective.[2] Alternatively, for very hydrophobic peptides, a small amount of dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with your aqueous buffer.[1][2]
Q2: What are the optimal storage conditions for PACAP-38 (16-38)?
A2: Proper storage is critical to maintain the stability and activity of PACAP-38 (16-38).
-
Lyophilized Powder: Store at -20°C for long-term storage.[3] Some suppliers suggest that lyophilized peptide is stable for up to 6 months when stored at 0-5°C.[1]
-
Reconstituted Solution: For short-term storage, keep the solution at 4°C for up to 5 days.[1] For longer-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and store at -20°C for up to 3 months or -80°C for up to 6 months.[1][4] Crucially, avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.[3][4]
Q3: My PACAP-38 (16-38) solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation indicates that the peptide is not fully dissolved or has aggregated. Here are some steps to address this:
-
Sonication: Gently sonicate the vial in an ultrasonic bath for a short period. This can help to break up aggregates and improve solubility.[4]
-
Warming: Gently warm the solution to 37°C to aid in dissolution.[4]
-
Adjusting pH: If the peptide was reconstituted in water, the pH of the solution will be close to neutral. Since PACAP-38 (16-38) is a basic peptide, slightly acidifying the solution with a small amount of dilute acetic acid can improve its solubility.
-
Change of Solvent: If the above steps do not resolve the issue, you may need to consider using an alternative solvent system as described in Q1, such as a small amount of DMSO followed by dilution.
Q4: How can I prevent aggregation of PACAP-38 (16-38) during my experiments?
A4: Preventing aggregation is key to obtaining reliable experimental results.
-
Proper Reconstitution: Follow the recommended reconstitution guidelines carefully. Start with the recommended solvent and use techniques like gentle vortexing and sonication if needed.
-
Appropriate Buffer Selection: The choice of buffer can impact peptide stability. While specific quantitative data for PACAP-38 (16-38) in various buffers is limited, it is generally advisable to use buffers within a pH range that maintains the peptide's net charge and solubility. For basic peptides like PACAP-38 (16-38), a slightly acidic pH may be beneficial.
-
Avoid Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is the most effective way to prevent degradation from repeated temperature changes.[3][4]
-
Use of Additives: In some cases, the inclusion of certain excipients or detergents at low concentrations in your experimental buffer may help to prevent aggregation, though this should be validated for compatibility with your specific assay.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Biological Activity
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of both lyophilized powder and reconstituted solutions as per the guidelines in FAQ 2. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment. |
| Peptide Aggregation/Precipitation | Visually inspect the solution for any signs of cloudiness or precipitates. If observed, follow the steps outlined in FAQ 3 to resolubilize. Consider preparing a fresh stock solution. |
| Incorrect Concentration | Verify the concentration of your stock solution. If possible, perform a concentration determination using a method like a BCA assay, being mindful of potential interference from the peptide itself. |
| Assay Conditions | Optimize your assay conditions, including incubation times, temperature, and buffer composition. Ensure that all components of your assay are fresh and properly prepared. |
Issue 2: Difficulty in Reconstituting the Lyophilized Peptide
| Potential Cause | Troubleshooting Step |
| Hydrophobicity of the Peptide | While PACAP-38 (16-38) is generally soluble in water, some batches may exhibit more hydrophobic characteristics. If the peptide does not readily dissolve in water, try the alternative solvents mentioned in FAQ 1, such as a dilute acetic acid solution or a small initial volume of DMSO.[2] |
| Insufficient Mixing | After adding the solvent, ensure thorough but gentle mixing. Vortexing at a low speed or inverting the vial several times can aid dissolution. For stubborn particles, brief sonication in a water bath can be effective.[4] |
| Low Temperature | Reconstituting at room temperature or slightly warming the vial to 37°C can improve solubility.[4] |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 2720.33 g/mol | [4] |
| Solubility in Water | Soluble | [1] |
| Alternative Solvents | 10-30% Acetic Acid, DMSO | [2] |
| Long-term Storage (Lyophilized) | -20°C | [3] |
| Long-term Storage (Solution) | -20°C (up to 3 months) or -80°C (up to 6 months) | [1][4] |
| Short-term Storage (Solution) | 4°C (up to 5 days) | [1] |
Experimental Protocols
Protocol 1: Preparation of PACAP-38 (16-38) Stock Solution
-
Allow the lyophilized PACAP-38 (16-38) vial to equilibrate to room temperature before opening.
-
Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 1 mM).
-
Add the appropriate volume of sterile, distilled water to the vial.
-
Gently vortex or swirl the vial to dissolve the peptide completely. If necessary, use brief sonication.
-
Once dissolved, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell-Based cAMP Assay
This protocol provides a general framework for measuring PACAP-38 (16-38)-induced cAMP production in a cell line expressing the PAC1 receptor.
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: The following day, aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes at 37°C.
-
Peptide Stimulation: Prepare serial dilutions of PACAP-38 (16-38) in serum-free medium. Add the desired concentrations of the peptide to the wells. Include a vehicle control (medium only) and a positive control (e.g., forskolin).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit (e.g., ELISA, HTRF).
-
Data Analysis: Measure the cAMP levels and plot a dose-response curve to determine the EC50 of PACAP-38 (16-38).
Visualizations
Caption: PACAP-38 (16-38) signaling pathway via the PAC1 receptor.
References
Technical Support Center: Optimizing PACAP-38 (16-38) Immunostaining
Welcome to the technical support center for PACAP-38 (16-38) immunostaining. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in immunostaining for neuropeptides like PACAP-38?
The main challenge lies in preserving the antigenicity of the small peptide while maintaining good tissue morphology. Neuropeptides can be highly soluble and may be lost or their epitopes masked during fixation and subsequent processing steps. Therefore, the choice of fixative and the entire protocol must be carefully optimized for each specific antibody and tissue type.[1][2]
Q2: Which type of fixative is generally recommended for PACAP-38 immunostaining?
Cross-linking aldehydes, such as paraformaldehyde (PFA), are commonly used for neuropeptide immunostaining because they provide excellent preservation of tissue architecture.[3] However, these fixatives can sometimes mask the epitope, necessitating an antigen retrieval step.[4][5] Precipitating fixatives like cold methanol can also be used, particularly for cell culture, as they can sometimes expose epitopes more effectively but may compromise morphology.[2][6] The optimal choice often requires empirical testing.
Q3: Should I use perfusion or immersion fixation for my tissue?
For whole organs like the brain, vascular perfusion is the preferred method.[2] It allows the fixative to be rapidly and uniformly distributed throughout the tissue, leading to better preservation and reduced artifacts. Immersion fixation is suitable for small tissue pieces or when perfusion is not feasible, but it may result in less uniform fixation, especially in the center of the sample.[1][2]
Q4: My antibody datasheet recommends use in IHC-P (paraffin-embedded) and IHC-F (frozen). Which should I choose?
-
IHC-P (Paraffin): Offers superior morphological detail and long-term sample storage. However, the process involves harsh organic solvents and high temperatures, which can damage the PACAP-38 epitope, making a robust heat-induced antigen retrieval (HIER) step crucial.[5]
-
IHC-F (Frozen): Generally provides better preservation of antigenicity as it avoids harsh solvent treatments. This can be advantageous for sensitive antigens like neuropeptides. The trade-off can be poorer morphology and resolution compared to paraffin sections.
For PACAP-38, starting with frozen sections (IHC-F) after gentle PFA fixation is often a good baseline before attempting the more demanding IHC-P protocol.
Troubleshooting Guide
Problem 1: Weak or No Staining
| Potential Cause | Recommended Solution |
| Inappropriate Fixation | The fixative may be masking the epitope. If using PFA, ensure the fixation time was not excessive. Consider switching to a different fixation method, such as a sequential PFA and methanol fixation or trying a picric acid-containing fixative like Stefanini's.[7][8] |
| Ineffective Antigen Retrieval | For paraffin sections, the antigen retrieval method is critical. Optimize the pH of your retrieval buffer (citrate buffer pH 6.0 is a common starting point) and the heating time/temperature.[4] For some epitopes, enzymatic retrieval might be necessary. |
| Low Antibody Concentration | The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal concentration for your specific tissue and protocol.[9] |
| Antibody Inactivity | Improper storage or repeated freeze-thaw cycles can damage the antibody.[10] Verify antibody activity using a positive control tissue known to express PACAP-38, such as the hypothalamus or trigeminal ganglion.[8][11] |
| Tissue Dried Out | Allowing the tissue section to dry out at any point during the staining process can abolish staining. Ensure slides remain hydrated in a humidity chamber.[5][10] |
Problem 2: High Background Staining
| Potential Cause | Recommended Solution |
| Over-fixation | Excessive cross-linking from prolonged PFA fixation can cause non-specific antibody binding. Reduce the fixation time or the concentration of the fixative. |
| Antibody Concentration Too High | Both primary and secondary antibody concentrations can contribute to background. Decrease the concentrations and/or reduce the incubation times.[9] |
| Inadequate Blocking | Non-specific binding can occur if blocking is insufficient. Use a blocking serum from the same species as the secondary antibody was raised in. Increase blocking time or add a detergent like Triton X-100 to the blocking and antibody incubation buffers. |
| Endogenous Peroxidase/Biotin | If using HRP/biotin detection systems, endogenous activity in the tissue can cause background. Quench endogenous peroxidase with a 3% H₂O₂ solution before primary antibody incubation.[5] Block for endogenous biotin if using an avidin-biotin complex (ABC) method. |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically to the tissue. Use a cross-adsorbed secondary antibody to minimize this.[9] |
Comparison of Common Fixation Methods
This table provides a general comparison of common fixatives for immunohistochemistry. The optimal choice for PACAP-38 (16-38) should be determined empirically.
| Fixative | Mechanism | Advantages | Disadvantages | Best For |
| 4% Paraformaldehyde (PFA) in PBS | Cross-linking agent; forms methylene bridges between proteins.[3] | Excellent morphological preservation; good for structural studies. | Can mask epitopes, often requiring antigen retrieval; slow penetration.[3][6] | General neuropeptide staining in both frozen and paraffin sections. |
| Cold Methanol/Ethanol | Precipitating/denaturing agent; removes water, causing proteins to coagulate.[2][6] | Rapid action; can enhance exposure of some epitopes; permeabilizes cells. | Can alter or destroy protein conformation; may cause tissue shrinkage and poor morphology.[6] | Cultured cells; cytological preparations; when cross-linking abolishes signal. |
| Stefanini's Fixative (PFA + Picric Acid) | Combination of cross-linking and precipitation. | Provides good morphological preservation while enhancing antigenicity for some peptides.[8] | Picric acid is hazardous and requires special handling and disposal. | Delicate neuropeptide targets where standard PFA fixation fails. |
| Sequential PFA & Methanol | Mild cross-linking followed by dehydration and permeabilization. | Balances morphological preservation with good intracellular antigen detection.[7] | Requires careful optimization of incubation times for each step. | Flow cytometry and immunofluorescence where both surface and intracellular targets are stained.[7] |
Experimental Protocols
Protocol 1: 4% PFA Fixation for Frozen Sections (IHC-F)
-
Preparation of Fixative: To prepare fresh 4% PFA, heat a suspension of 4g of paraformaldehyde powder in 100 mL of 1X PBS to 60-70°C in a chemical fume hood. Add a few drops of 1N NaOH to help dissolve the powder. Once dissolved, cool the solution and filter it. Use immediately or within a few days if stored at 4°C.[12]
-
Perfusion (Recommended for whole organs):
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion, first with ice-cold saline or PBS to clear the blood, followed by ice-cold 4% PFA.
-
-
Post-Fixation: Dissect the tissue of interest and immerse it in the same 4% PFA solution for 4-12 hours at 4°C. Note: Avoid over-fixation to prevent epitope masking.
-
Cryoprotection: Transfer the tissue to a 30% sucrose solution in PBS at 4°C. Allow the tissue to equilibrate until it sinks (typically 24-48 hours).
-
Embedding & Sectioning: Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound and snap-freeze. Cut sections at 10-20 µm thickness on a cryostat and mount on charged slides.
-
Storage: Store sections at -80°C until staining.
Protocol 2: Cold Methanol Fixation for Cultured Cells
-
Preparation: Grow cells on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove media.
-
Fixation: Aspirate the PBS and add pre-chilled 100% methanol (-20°C). Incubate for 10 minutes at -20°C.
-
Rehydration: Aspirate the methanol and wash the cells three times with PBS for 5 minutes each to rehydrate.
-
Staining: The cells are now fixed, permeabilized, and ready for blocking and antibody incubation.
Visual Guides
Caption: General experimental workflow for immunohistochemistry.
Caption: Simplified PACAP-38 signaling via the cAMP/PKA pathway.[4][8]
Caption: Troubleshooting flowchart for weak or no staining issues.
References
- 1. Fixation, fine structure, and immunostaining for neuropeptides: perfusion versus immersion of the neuroendocrine hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fixation Strategies and Formulations | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Comparison of formaldehyde and methanol fixatives used in the detection of ion channel proteins in isolated rat ventricular myocytes by immunofluorescence labelling and confocal microscopy | Yamanushi | Folia Morphologica [journals.viamedica.pl]
- 4. Anti-PACAP-38 antibody (ab216627) | Abcam [abcam.com]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Sequential paraformaldehyde and methanol fixation for simultaneous flow cytometric analysis of DNA, cell surface proteins, and intracellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Localization of the neuropeptides pituitary adenylate cyclase-activating polypeptide, vasoactive intestinal peptide, and their receptors in the basal brain blood vessels and trigeminal ganglion of the mouse CNS; an immunohistochemical study [frontiersin.org]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. Development of a New Enzyme-Linked Immunosorbent Assay (ELISA) for Measuring the Content of PACAP in Mammalian Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the difference between formaldehyde and paraformaldehyde in cell fixation? | AAT Bioquest [aatbio.com]
How to minimize variability in PACAP-38 (16-38) bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in bioassays involving the peptide PACAP-38 (16-38).
Frequently Asked Questions (FAQs)
Q1: We are not observing any significant increase in cyclic AMP (cAMP) in our cell-based assay when using PACAP-38 (16-38). Is our assay failing?
A1: Not necessarily. Unlike the full-length PACAP-38, the fragment PACAP-38 (16-38) is not a potent activator of the classical PACAP receptors (PAC1, VPAC1, and VPAC2) that signal through adenylyl cyclase to produce cAMP. Studies have shown that PACAP-38 (16-38) has little to no effect on cAMP levels, even at concentrations as high as 1 µM. Therefore, a lack of cAMP response is an expected outcome and does not indicate a technical failure of your assay.
Q2: If PACAP-38 (16-38) does not primarily signal through cAMP, what is its main biological activity and which bioassay is most appropriate?
A2: The primary described biological activity of PACAP-38 (16-38) is the induction of histamine release from mast cells.[1][2] Its potency in this regard is comparable to that of the full-length PACAP-38.[1][3] The recommended bioassay is therefore a mast cell degranulation assay, which typically measures the release of granular enzymes such as β-hexosaminidase or histamine itself.[3]
Q3: What is the proposed signaling pathway for PACAP-38 (16-38)-induced mast cell degranulation?
A3: Evidence suggests that PACAP-38-induced mast cell degranulation is not mediated by the classic PAC1 receptor but may involve the orphan Mas-related G-protein coupled member B3 (MrgB3) receptor.[4][5] This signaling pathway is thought to be dependent on Phospholipase C (PLC) activation rather than adenylyl cyclase.[3]
Q4: What cell lines are suitable for a PACAP-38 (16-38) mast cell degranulation bioassay?
A4: Rat peritoneal mast cells are a well-documented primary cell model for studying PACAP-induced histamine release.[1][3] The rat basophilic leukemia cell line (RBL-2H3) is a commonly used and more readily available alternative, though as with any cell line, validation is crucial.
Q5: What are the key sources of variability in cell-based assays in general?
A5: Variability in cell-based assays can arise from multiple sources. These can be broadly categorized as biological, technical, and environmental. Consistent cell handling, reagent quality, and precise execution of protocols are critical to minimizing variability.[6][7]
Troubleshooting Guides
Guide 1: Troubleshooting a Mast Cell Degranulation Assay for PACAP-38 (16-38)
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal (spontaneous degranulation) | 1. Poor cell health or over-confluency. 2. Rough cell handling (e.g., vigorous pipetting, harsh centrifugation). 3. Contamination of cell culture. | 1. Ensure cells are in the logarithmic growth phase and not over-confluent. 2. Handle cells gently at all stages. Use wide-bore pipette tips if necessary. 3. Regularly test for mycoplasma and other contaminants. |
| Low or no signal upon stimulation with PACAP-38 (16-38) | 1. Inactive peptide. 2. Sub-optimal peptide concentration. 3. Incorrect assay buffer. 4. Insufficient incubation time. 5. Low receptor expression on mast cells. | 1. Ensure proper storage of the peptide (lyophilized at -20°C). Prepare fresh solutions for each experiment.[8] 2. Perform a dose-response curve to determine the optimal concentration. Concentrations from 10 nM to 10 µM are a good starting point.[1] 3. Use a buffer that supports cell viability and does not interfere with the assay, such as a HEPES-buffered saline. 4. Optimize the incubation time; typically, 15-30 minutes is sufficient for mast cell degranulation. 5. Passage cells for a limited time to prevent phenotypic drift. Consider using primary mast cells for higher physiological relevance. |
| High well-to-well variability | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of reagents. 3. "Edge effects" in the microplate. 4. Temperature gradients across the plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile buffer or media. 4. Ensure the plate is at a uniform temperature during incubation. Avoid placing plates in areas with drafts. |
Guide 2: General Peptide Bioassay Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| Peptide insolubility | 1. Incorrect solvent for the peptide's properties (hydrophobicity, charge). | 1. Check the peptide's sequence for charged and hydrophobic residues to select an appropriate solvent (e.g., water, dilute acetic acid, or a small amount of DMSO followed by aqueous buffer).[8] |
| Inconsistent results between peptide batches | 1. Variation in net peptide content. 2. Presence of trifluoroacetate (TFA) from purification, which can be cytotoxic. | 1. Ensure the peptide concentration is accurately determined, accounting for the net peptide content.[8] 2. If cell viability is a concern, consider using peptides purified with a different counter-ion (e.g., acetate or HCl).[9] |
| Loss of peptide activity over time | 1. Improper storage of stock solutions. 2. Oxidation of sensitive amino acids (Cys, Met, Trp). 3. Adsorption of the peptide to plasticware. | 1. Aliquot peptide solutions and store them at -20°C or -80°C to avoid freeze-thaw cycles.[8] 2. Use buffers with antioxidants if oxidation is a concern. 3. Consider using low-adhesion microcentrifuge tubes and pipette tips. |
Quantitative Data Summary
The following table summarizes the known activities of PACAP-38 (16-38) in various bioassays. Note the lack of significant activity in receptor binding and cAMP assays, which is an important consideration for experimental design.
| Assay Type | Target | Cell Line/System | PACAP-38 (16-38) Activity | Reference |
| Receptor Binding | PACAP Receptors | NCI-H838 cells | No significant inhibition of 125I-PACAP binding at 1000 nM | [10] |
| cAMP Production | Adenylyl Cyclase | NCI-H838 cells | No effect on cAMP levels at 1 µM | [10] |
| Mast Cell Degranulation | Histamine Release | Rat Peritoneal Mast Cells | Potent induction of histamine release, comparable to PACAP-38 | [1][2] |
| Mast Cell Degranulation | β-hexosaminidase release | Rat Peritoneal Mast Cells | Potent induction of degranulation, comparable to PACAP-38 | [3] |
Detailed Experimental Protocol: Mast Cell Degranulation Assay
This protocol outlines a method for measuring mast cell degranulation by quantifying the release of β-hexosaminidase.
1. Materials and Reagents:
-
PACAP-38 (16-38) peptide
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Complete growth medium (e.g., MEM with 15% FBS, penicillin/streptomycin)
-
Tyrode's buffer (or similar HEPES-buffered saline)
-
Triton X-100 (1%)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
96-well flat-bottom cell culture plates
-
Microplate reader (405 nm)
2. Cell Culture and Seeding:
-
Culture RBL-2H3 cells according to standard protocols.
-
Harvest cells and resuspend in complete growth medium.
-
Seed cells into a 96-well plate at an optimized density (e.g., 2 x 10^5 cells/well) and allow them to adhere overnight.
3. Assay Procedure:
-
Prepare a dilution series of PACAP-38 (16-38) in Tyrode's buffer. Include a positive control (e.g., a known secretagogue like ionomycin) and a negative control (buffer only).
-
Gently wash the adherent cells twice with Tyrode's buffer.
-
Add the diluted PACAP-38 (16-38) or control solutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
After incubation, carefully collect the supernatant from each well and transfer to a new 96-well plate.
-
To measure the total cellular β-hexosaminidase, lyse the cells remaining in the original plate by adding Tyrode's buffer containing 1% Triton X-100.
-
Add the pNAG substrate solution to all wells of the supernatant and lysate plates.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 405 nm.
4. Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each well using the following formula: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) * 100
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Histamine release induced by pituitary adenylate cyclase activating polypeptide from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.regionh.dk [research.regionh.dk]
- 6. mt.com [mt.com]
- 7. cellgs.com [cellgs.com]
- 8. genscript.com [genscript.com]
- 9. genscript.com [genscript.com]
- 10. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the best administration route for PACAP-38 (16-38) in rodent models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the peptide PACAP-38 (16-38) in rodent models. Due to the limited availability of published in vivo studies specifically on PACAP-38 (16-38), this guidance is based on existing data for this peptide fragment, information on the parent molecule PACAP-38, other PACAP receptor antagonists, and general best practices for peptide administration in rodents.
Frequently Asked Questions (FAQs)
Q1: What is PACAP-38 (16-38) and what is its primary known biological activity?
PACAP-38 (16-38) is a fragment of the full-length Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38). Unlike PACAP-38, which is a potent agonist at PAC1, VPAC1, and VPAC2 receptors, PACAP-38 (16-38) has been shown to have low affinity for the PAC1 receptor.[1] Its most prominently reported in vitro effect is the induction of histamine release from rat peritoneal mast cells.[2][3]
Q2: What are the potential applications of PACAP-38 (16-38) in rodent models?
Given its ability to induce mast cell degranulation, PACAP-38 (16-38) could be used to study the roles of mast cells and histamine release in various physiological and pathological processes, such as inflammation, allergic responses, and nociception.[2] It may also serve as a tool to investigate PACAP receptor-independent signaling pathways.
Q3: How should I prepare PACAP-38 (16-38) for in vivo administration?
PACAP-38 (16-38) is reportedly soluble in water and DMSO.[4][5][6] For in vivo use, it is recommended to first dissolve the peptide in sterile, pyrogen-free water or a minimal amount of DMSO, which can then be further diluted with a sterile isotonic saline or phosphate-buffered saline (PBS) to the desired final concentration. Always prepare solutions fresh just before use to minimize degradation.[5]
Q4: What are the recommended storage conditions for PACAP-38 (16-38)?
Lyophilized PACAP-38 (16-38) should be stored at 0-5°C for up to 6 months.[5] Once reconstituted, the solution can be kept at +4°C for up to 5 days or aliquoted and frozen at -20°C for up to 3 months.[5] Avoid repeated freeze-thaw cycles.[5]
Q5: Which administration route is best for my study?
The optimal administration route depends on the research question and the target tissue. As specific in vivo data for PACAP-38 (16-38) is scarce, the choice of route should be guided by the desired systemic or localized effect.
-
Systemic Administration: Intravenous (IV) or intraperitoneal (IP) injections are suitable for achieving systemic exposure.
-
Central Nervous System (CNS) Delivery: Intracerebroventricular (ICV) or intranasal (IN) administration can be used to target the brain, though the blood-brain barrier permeability of PACAP-38 (16-38) is unknown.
-
Localized Administration: Subcutaneous (SC) or intradermal injections can be used to study local effects, such as mast cell degranulation in the skin.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility | Peptide concentration is too high; improper solvent. | - Try dissolving in a small amount of DMSO first, then dilute with saline or PBS.[6]- Gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[4]- Ensure the final concentration of DMSO is low and non-toxic to the animals. |
| Lack of Biological Effect | Peptide degradation; incorrect dosage; inappropriate administration route. | - Prepare fresh solutions for each experiment.[5]- Verify the peptide's activity in a simple in vitro assay if possible (e.g., mast cell degranulation).- Perform a dose-response study to determine the optimal concentration.- Re-evaluate the administration route based on the target tissue and the peptide's likely pharmacokinetic properties. |
| High Variability in Animal Responses | Inconsistent injection technique; animal stress; biological variation. | - Ensure all injections are performed consistently by a trained individual.- Handle animals gently to minimize stress.- Increase the number of animals per group to account for biological variability. |
| Adverse Reactions in Animals (e.g., skin flushing, irritation) | Histamine release due to mast cell degranulation.[2] | - This may be an expected effect of the peptide. Record and quantify these observations as part of the experimental results.- Consider starting with a lower dose to assess the severity of the reaction.- For localized injections, monitor the injection site for signs of inflammation. |
Quantitative Data Summary
As there is a lack of quantitative in vivo data for PACAP-38 (16-38), the following tables summarize data for the parent peptide, PACAP-38, and a common antagonist, PACAP(6-38), to provide a comparative reference for researchers.
Table 1: Receptor Binding Affinities of PACAP Peptides
| Peptide | PAC1 Receptor | VPAC1 Receptor | VPAC2 Receptor | Reference |
| PACAP-38 | High (IC50 ~4 nM) | High (IC50 ~2 nM) | High (IC50 ~1 nM) | [7] |
| PACAP(6-38) | Moderate (IC50 ~30 nM) | Low (IC50 ~600 nM) | Moderate (IC50 ~40 nM) | [7] |
| PACAP-38 (16-38) | Low | Low | Low | [1] |
Table 2: Exemplary In Vivo Dosages of PACAP-38 in Rodent Models
| Administration Route | Species | Dosage | Application | Reference |
| Intravenous (IV) | Rat | 5 nmol/kg (bolus) | Ischemic stroke | [8] |
| Intranasal (IN) | Mouse | 30 µg/kg/day | Huntington's disease | [7] |
| Intracerebroventricular (ICV) | Mouse | 1 pmol/µl | Ischemic stroke | [8] |
Experimental Protocols
The following are detailed methodologies for common administration routes that can be adapted for PACAP-38 (16-38). Researchers should perform pilot studies to determine the optimal dosage and vehicle for their specific experimental conditions.
Intravenous (IV) Injection (Tail Vein) in Mice
-
Preparation:
-
Reconstitute PACAP-38 (16-38) in sterile 0.9% saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.
-
-
Procedure:
-
Place the mouse in a restrainer.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a syringe, insert the needle into one of the lateral tail veins.
-
Slowly inject the desired volume (typically 5-10 µl/g body weight).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Procedure:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Intracerebroventricular (ICV) Injection in Mice
This procedure requires stereotaxic surgery and appropriate anesthesia and analgesia.
-
Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Secure the mouse in a stereotaxic frame.
-
Prepare a sterile solution of PACAP-38 (16-38) in artificial cerebrospinal fluid (aCSF) or sterile saline.
-
-
Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma.
-
Drill a small hole at the desired coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm from bregma).
-
Lower a Hamilton syringe with a 26-gauge needle to the appropriate depth (DV: -2.5 mm from the skull surface).
-
Slowly infuse the desired volume (typically 1-5 µl) over several minutes.
-
Leave the needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.
-
-
Post-Procedure:
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Visualizations
PACAP Signaling Pathways
Caption: PACAP-38 signaling through its receptors.
General Experimental Workflow for In Vivo Administration
Caption: General workflow for rodent experiments.
References
- 1. Pituitary Adenylate Cyclase Activating Peptide Receptors Regulate the Growth of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dural mast cell degranulation is a putative mechanism for headache induced by PACAP-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. glpbio.com [glpbio.com]
- 5. phoenixpeptide.com [phoenixpeptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
Technical Support Center: PACAP-38 (16-38) Immunohistochemistry
Welcome to the technical support center for Pituitary Adenylate Cyclase-Activating Polypeptide-38 (16-38) immunohistochemistry (IHC). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is PACAP-38 (16-38) and why is its localization important?
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a neuropeptide with two bioactive forms, PACAP-38 and PACAP-27.[1] The PACAP-38 (16-38) fragment is a specific region of the longer peptide. PACAP-38 is widely distributed in the central and peripheral nervous systems, including the trigeminal ganglion and dorsal horn of the spinal cord.[1] Its localization is of significant interest in neuroscience and drug development due to its role as a neurotransmitter and neuromodulator, and its involvement in processes like neuroinflammation and mitochondrial function.[2]
Q2: Which signal amplification techniques are recommended for PACAP-38 (16-38) IHC?
Detecting peptides like PACAP-38 (16-38), which may be present in low abundance, often requires signal amplification to achieve a strong and specific signal. Commonly used and recommended techniques include:
-
Tyramide Signal Amplification (TSA): A highly sensitive method that utilizes horseradish peroxidase (HRP) to catalyze the deposition of labeled tyramide molecules at the site of the antigen.[3][4][5] This technique is particularly useful for detecting low-abundance targets.[3]
-
Polymer-Based Detection Systems: These methods use a polymer backbone to which multiple enzyme molecules (like HRP) and secondary antibodies are attached.[6][7][8] This allows for a significant increase in signal compared to traditional methods and avoids issues related to endogenous biotin.[7][8]
-
Avidin-Biotin Complex (ABC) Method: A traditional and effective amplification method that relies on the high affinity of avidin for biotin.[9][10][11] A biotinylated secondary antibody is followed by a pre-formed complex of avidin and biotinylated HRP.
Troubleshooting Guide
This guide addresses common issues encountered during PACAP-38 (16-38) IHC experiments.
Problem 1: Weak or No Staining
| Possible Cause | Solution |
| Low abundance of PACAP-38 (16-38) in the tissue. | Utilize a high-sensitivity detection method such as Tyramide Signal Amplification (TSA) or a polymer-based system.[3][5][6] |
| Suboptimal primary antibody concentration. | The antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution. Start with the manufacturer's recommended concentration and test a range of dilutions.[12] |
| Epitope masking due to fixation. | Formalin fixation can create cross-links that mask the antigenic site. Perform antigen retrieval. Heat-Induced Epitope Retrieval (HIER) with citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) is commonly used.[13][14] The optimal pH and heating time should be determined empirically.[14] |
| Inactive primary or secondary antibody. | Ensure antibodies have been stored correctly and are within their expiration date. Run a positive control with a tissue known to express PACAP-38 to verify antibody activity.[12] Confirm the secondary antibody is compatible with the host species of the primary antibody.[15] |
| Inactive detection system. | Test the enzyme (e.g., HRP) and substrate components of your detection system separately to ensure they are active.[12] |
Problem 2: High Background Staining
| Possible Cause | Solution |
| Non-specific binding of the primary antibody. | The primary antibody concentration may be too high. Titrate the antibody to find the optimal concentration that provides a strong signal with low background.[16] |
| Non-specific binding of the secondary antibody. | Run a "secondary antibody only" control (omitting the primary antibody). If staining is observed, the secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue.[16] Use a pre-adsorbed secondary antibody or one raised in a different species than the sample tissue.[15] |
| Endogenous enzyme activity. | If using an HRP-conjugated detection system, endogenous peroxidases in the tissue can produce a false positive signal.[15] Quench endogenous peroxidase activity by incubating the slides in a 0.3% to 3% hydrogen peroxide solution.[5][15] |
| Endogenous biotin (if using ABC method). | Tissues such as the kidney, liver, and brain have high levels of endogenous biotin, which can lead to non-specific staining with avidin-biotin-based detection systems.[16] Block endogenous biotin with an avidin/biotin blocking kit before applying the primary antibody.[15] |
| Hydrophobic interactions. | Aldehyde fixation can increase the hydrophobicity of tissue proteins, leading to background staining.[16] Ensure adequate blocking with a protein-based blocker like normal serum from the same species as the secondary antibody. |
Comparison of Signal Amplification Techniques
| Feature | Tyramide Signal Amplification (TSA) | Polymer-Based Systems | Avidin-Biotin Complex (ABC) |
| Principle | HRP-catalyzed deposition of labeled tyramide.[3][4] | Polymer backbone with multiple enzymes and secondary antibodies.[7][8] | High-affinity interaction between avidin and biotin.[10][11] |
| Sensitivity | Very High.[3][5] | High.[6][8] | High. |
| Advantages | Excellent for low-abundance targets, allows for primary antibody dilution to reduce background.[3][5] | Biotin-free (avoids endogenous biotin issues), simplified workflow.[8] | Well-established and reliable method.[10] |
| Considerations | Requires careful optimization of tyramide incubation time. | Micropolymer-based systems may offer better tissue penetration.[7] | Susceptible to endogenous biotin interference.[16] |
Experimental Protocols
Tyramide Signal Amplification (TSA) Protocol Outline
This is a generalized protocol and may require optimization.
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform HIER by heating slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) in a microwave or pressure cooker.[13] Cool slides to room temperature.
-
Peroxidase Block: Incubate sections in 0.3-3% H₂O₂ to block endogenous peroxidase activity.[5][17]
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., normal serum in PBS with Triton X-100).
-
Primary Antibody Incubation: Incubate with the anti-PACAP-38 (16-38) antibody at its optimal dilution overnight at 4°C.[3]
-
Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody specific to the primary antibody's host species and incubate.[3]
-
Tyramide Amplification: Incubate with the fluorophore-conjugated tyramide reagent according to the manufacturer's instructions (typically 5-10 minutes).[5][13]
-
Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI if desired, and mount with an appropriate mounting medium.[3]
Polymer-Based Detection System Protocol Outline
-
Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1 and 2 from the TSA protocol.
-
Peroxidase Block: Incubate in a peroxidase blocking reagent.
-
Primary Antibody Incubation: Incubate with the anti-PACAP-38 (16-38) antibody.
-
Polymer-Enzyme Conjugate Incubation: Apply the polymer-HRP conjugate and incubate.[8]
-
Substrate/Chromogen Incubation: Add the substrate-chromogen solution (e.g., DAB) and incubate to develop the color.
-
Counterstaining and Mounting: Counterstain with hematoxylin and mount.
Avidin-Biotin Complex (ABC) Protocol Outline
-
Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1 and 2 from the TSA protocol.
-
Peroxidase Block: Incubate in a peroxidase blocking reagent.[18]
-
Blocking: Block with normal serum.[9]
-
Primary Antibody Incubation: Incubate with the anti-PACAP-38 (16-38) antibody.
-
Biotinylated Secondary Antibody Incubation: Apply a biotinylated secondary antibody.[9]
-
ABC Reagent Incubation: Apply the pre-formed Avidin-Biotin-HRP complex.[9]
-
Substrate/Chromogen Incubation: Add the substrate-chromogen solution.[9]
-
Counterstaining and Mounting: Counterstain with hematoxylin and mount.[9]
Visualizations
Caption: Troubleshooting workflow for PACAP-38 (16-38) IHC.
Caption: Tyramide Signal Amplification (TSA) workflow.
Caption: Comparison of Polymer-Based and ABC detection systems.
References
- 1. PACAP38 in human models of primary headaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PACAP-38 Induces Transcriptomic Changes in Rat Trigeminal Ganglion Cells Related to Neuroinflammation and Altered Mitochondrial Function Presumably via PAC1/VPAC2 Receptor-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IHC Protocol – IF detections (TSA) Atlas Antibodies [atlasantibodies.com]
- 4. Practical Overview of Multiplex Immunohistochemistry using TSA - Nordic Biosite [nordicbiosite.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. origene.com [origene.com]
- 7. One-step IHC Polymer-based detection kits Clinisciences [clinisciences.com]
- 8. Polymer Based 1-Step IHC System - VitroVivo Biotech [vitrovivo.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Manual immunohistochemistry staining of mouse tissues using the avidin-biotin complex (ABC) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Avidin–Biotin Complex (ABC) Method and Other Avidin–Biotin Binding Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 13. mIHC with Tyramide Signal Amplification Protocol | Cell Signaling Technology [cellsignal.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. bma.ch [bma.ch]
- 16. vectorlabs.com [vectorlabs.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Immunohistochemistry protocol - Avidin/Biotin Method (ABC) Clinisciences [clinisciences.com]
Troubleshooting inconsistent results in PACAP-38 (16-38) experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PACAP-38 (16-38).
Troubleshooting Inconsistent Results
Question: We are observing high variability in our cell-based assay results with PACAP-38 (16-38). What are the potential causes?
Answer: Inconsistent results in experiments involving PACAP-38 (16-38) can stem from several factors, ranging from peptide handling to the specifics of the experimental setup. Here is a breakdown of potential issues and solutions:
1. Peptide Integrity and Handling:
-
Improper Storage: PACAP-38 (16-38) is a peptide and susceptible to degradation. Ensure it is stored at -20°C or below for long-term stability.[1] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.
-
Incorrect Solubilization: The solubility of peptides can be variable. For PACAP-38 (16-38), it is recommended to first try dissolving it in sterile water.[1] If solubility is an issue, a small amount of a solvent like DMSO can be used, followed by dilution to the final concentration in your aqueous experimental buffer.[1] Always ensure the final solvent concentration is compatible with your cell model and does not induce toxicity.
2. Experimental Conditions:
-
Cell Line Variability: Different cell lines express varying levels of PACAP receptors (PAC1, VPAC1, and VPAC2).[2] The presence of different receptor splice variants can also lead to altered ligand affinity and signaling outcomes.[3] It is crucial to characterize the receptor expression profile of your specific cell model.
-
Receptor Desensitization: Prolonged or high-concentration exposure to PACAP-38 (16-38) can lead to receptor desensitization and internalization, resulting in diminished responses over time. Consider optimizing incubation times and peptide concentrations.
-
Assay-Specific Conditions: The choice of assay and its parameters (e.g., incubation time, substrate concentration) can significantly impact results. Ensure that the assay is optimized for your specific cell type and experimental question.
3. Data Interpretation:
-
Dose-Response Relationship: The effects of PACAP-38 (16-38) are often dose-dependent. A comprehensive dose-response curve should be generated to identify the optimal concentration range for your experiments. In some systems, PACAP-38 has shown biphasic effects, where higher concentrations may lead to a reduced response.[4]
-
Signal Crosstalk: PACAP-38 (16-38) can activate multiple signaling pathways, including the adenylyl cyclase/cAMP and phospholipase C/Ca2+ pathways.[2] The predominant pathway can vary between cell types, leading to different functional outcomes.
Below is a logical troubleshooting workflow to help identify the source of inconsistency:
Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary receptors for PACAP-38 (16-38)?
A1: PACAP-38 (16-38) is a fragment of PACAP-38 and its receptor binding profile can differ from the full-length peptide. While PACAP-38 binds with high affinity to the PAC1 receptor and also to the VPAC1 and VPAC2 receptors, some studies suggest that truncated fragments like PACAP-38 (16-38) may have altered or lower affinity.[2] It is important to verify the receptor subtype(s) mediating the observed effects in your experimental system.
Q2: How should I dissolve and store PACAP-38 (16-38)?
A2: For optimal stability, PACAP-38 (16-38) should be stored at -20°C or colder in its lyophilized form.[1] For reconstitution, it is recommended to first attempt to dissolve the peptide in sterile, distilled water.[1] If it does not fully dissolve, a small amount of an organic solvent such as DMSO can be used to aid solubilization, followed by dilution in an aqueous buffer to the desired concentration.[1] Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What are typical working concentrations for PACAP-38 (16-38) in cell culture experiments?
A3: The effective concentration of PACAP-38 (16-38) can vary significantly depending on the cell type, the specific assay, and the biological endpoint being measured. Generally, concentrations in the nanomolar (nM) range are used. For instance, in some cell lines, EC50 values for cAMP stimulation by PACAP-38 are in the low nM range.[2][3] However, for other effects, such as changes in cell viability, micromolar (µM) concentrations may be required.[5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: Can PACAP-38 (16-38) have different effects in different cell types?
A4: Yes, the cellular response to PACAP-38 (16-38) is highly dependent on the cell type. This is primarily due to differences in the expression levels of PAC1, VPAC1, and VPAC2 receptors, as well as the presence of different receptor splice variants which can alter signaling.[3] Additionally, the downstream signaling pathways coupled to these receptors can vary between cell types, leading to diverse physiological outcomes.
Q5: Are there any known antagonists for PACAP-38 (16-38)?
A5: While PACAP-38 (16-38) is a fragment of PACAP-38, antagonists developed for the full-length peptide are often used to probe its receptor-mediated effects. A commonly used antagonist is PACAP (6-38), which acts as a competitive antagonist at PAC1 and VPAC2 receptors.[7] The IC50 values for PACAP (6-38) are in the nanomolar range for these receptors.[7] It is important to note that the effectiveness of any antagonist should be validated in your specific experimental system.
Data Presentation
Table 1: Receptor Binding Affinities and Potencies of PACAP Peptides and Antagonists
| Peptide/Antagonist | Receptor | Assay Type | Cell Line | IC50 / Kd / EC50 | Reference |
| PACAP-38 | PAC1 | cAMP Assay | NCI-H838 | EC50: 2 nM | [2] |
| PACAP-27 | PAC1 | cAMP Assay | NCI-H838 | EC50: 3 nM | [2] |
| PACAP-38 | PAC1 | Binding Assay | Chick Cerebral Cortex | Kd: 0.41 nM | [8] |
| PACAP-27 | PAC1 | Binding Assay | Chick Cerebral Cortex | Kd: ~0.41 nM | [8] |
| PACAP (6-38) | PAC1 | Binding Assay | CHO | IC50: 30 nM | [7] |
| PACAP (6-38) | VPAC1 | Binding Assay | CHO | IC50: 600 nM | [7] |
| PACAP (6-38) | VPAC2 | Binding Assay | CHO | IC50: 40 nM | [7] |
| PACAP-38 | PAC1 | Neurite Outgrowth | PC12 | EC50: 19.0 nM | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the effect of PACAP-38 (16-38) on the viability of adherent cells.
Materials:
-
PACAP-38 (16-38) peptide
-
Cell culture medium (appropriate for your cell line)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Peptide Treatment: Prepare serial dilutions of PACAP-38 (16-38) in serum-free medium. Remove the growth medium from the wells and replace it with 100 µL of the peptide solutions. Include wells with medium alone as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking for 15-20 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol describes a general method for measuring changes in intracellular cyclic AMP (cAMP) levels in response to PACAP-38 (16-38) treatment.
Materials:
-
PACAP-38 (16-38) peptide
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell lysis buffer (provided with the kit)
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Wash the cells once with serum-free medium. Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes at 37°C to prevent cAMP degradation.[4]
-
Peptide Stimulation: Add various concentrations of PACAP-38 (16-38) to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.[4]
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions provided with the cAMP assay kit.
-
cAMP Measurement: Perform the cAMP assay following the manufacturer's protocol. This typically involves adding detection reagents and measuring the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample based on the standard curve and normalize to the protein concentration or cell number.
Signaling Pathways and Workflows
Primary signaling pathways activated by PACAP-38.
A typical workflow for a cell-based experiment with PACAP-38 (16-38).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pituitary Adenylate Cyclase Activating Peptide Receptors Regulate the Growth of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-terminal amidation of PACAP-38 and PACAP-27 is dispensable for biological activity at the PAC1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway | Journal of Neuroscience [jneurosci.org]
- 5. PACAP38 and PACAP6-38 Exert Cytotoxic Activity Against Human Retinoblastoma Y79 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PAC1 receptors in chick cerebral cortex: characterization by binding of pituitary adenylate cyclase-activating polypeptide, [125I]-PACAP27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington’s Disease Models: Role of PAC1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation times for PACAP-38 (16-38) antibody staining
Welcome to the technical support center for PACAP-38 (16-38) antibody staining. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their staining procedures and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal initial primary antibody incubation time for PACAP-38 staining?
A1: For initial experiments, an overnight incubation at 4°C is widely recommended for immunohistochemistry (IHC) and immunocytochemistry (ICC/IF).[1][2] This allows for optimal binding of the antibody to the target antigen. For specific applications like ELISA, shorter incubation times of around 30 minutes at 37°C may be sufficient.[3]
Q2: Can I perform the primary antibody incubation at room temperature?
A2: While overnight incubation at 4°C is standard, shorter incubation times of 1-2 hours at room temperature can also be effective. However, this may require a higher antibody concentration and could increase the risk of non-specific background staining. Optimization is key to determine the best conditions for your specific sample and antibody.
Q3: How does incubation time affect staining results?
A3: Incubation time is a critical factor. Insufficient incubation can lead to weak or no signal, while excessively long incubation can result in high background staining, making it difficult to interpret the results.[3][4] It is crucial to optimize the duration for each component of the staining protocol, including the primary antibody, secondary antibody, and detection reagents.
Q4: What are the recommended starting dilutions for a PACAP-38 (16-38) antibody?
A4: Starting dilutions typically range from 1:100 to 1:500 for IHC and ICC/IF.[5][6] The ideal dilution depends on the specific antibody, the expression level of PACAP-38 in the sample, and the detection system used. Always refer to the antibody datasheet for manufacturer recommendations and perform a dilution series to determine the optimal concentration for your experiment.
Q5: What are the key differences in incubation times for paraffin-embedded versus frozen sections?
A5: Protocols for paraffin-embedded (IHC-P) and frozen (IHC-F) sections are generally similar regarding primary antibody incubation (often overnight at 4°C). However, paraffin-embedded sections require additional preceding steps of deparaffinization and antigen retrieval, which are not necessary for frozen sections. These upfront steps can influence the accessibility of the epitope, so optimization of incubation times for each sample type is recommended.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your PACAP-38 antibody staining experiments.
Problem 1: Weak or No Staining
Q: I am not seeing any signal, or the signal is very weak. What are the potential causes and solutions?
A: Weak or no staining is a common issue with several potential causes. Use the following table to diagnose and resolve the problem.
| Potential Cause | Recommended Solution |
| Insufficient Incubation Time | Increase the primary antibody incubation time (e.g., extend from 2 hours at RT to overnight at 4°C). Ensure secondary antibody and detection reagent incubation times are as per the manufacturer's protocol.[4] |
| Primary Antibody Concentration Too Low | Perform a titration experiment to determine the optimal antibody concentration. Start with the datasheet's recommended dilution and test a range of higher concentrations. |
| Improper Antibody Storage | Ensure the antibody has been stored correctly at the recommended temperature and has not been subjected to repeated freeze-thaw cycles. Aliquoting the antibody upon receipt is recommended.[4] |
| Inadequate Antigen Retrieval | For paraffin-embedded tissues, ensure the antigen retrieval method (heat-induced or enzymatic) is appropriate for the PACAP-38 antibody. Optimize the pH of the retrieval buffer and the duration/temperature of the retrieval step.[7] |
| Tissue Over-fixation | Excessive fixation can mask the antigen epitope. Try reducing the fixation time or using a milder fixative.[4] |
| Incompatible Primary/Secondary Antibodies | Verify that the secondary antibody is raised against the host species of your primary PACAP-38 antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[4] |
| Tissue Sections Dried Out | It is critical to keep the tissue sections moist throughout the entire staining procedure to prevent damage and loss of antigenicity.[4][7] |
Problem 2: High Background Staining
Q: My images show high background, which obscures the specific signal. How can I reduce it?
A: High background can be caused by non-specific antibody binding or issues with detection reagents. The following table provides solutions.
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody. A high concentration can lead to non-specific binding.[8] |
| Excessive Incubation Time | Reduce the incubation time for the primary and/or secondary antibody.[8] |
| Inadequate Blocking | Ensure the blocking step is sufficient. Use normal serum from the species in which the secondary antibody was raised. Incubating for at least 30-60 minutes at room temperature is recommended. |
| Endogenous Peroxidase/Biotin Activity | If using an HRP-based detection system, quench endogenous peroxidase activity with a 3% H₂O₂ solution.[7] If using a biotin-based system, use an avidin/biotin blocking kit. |
| Non-specific Secondary Antibody Binding | Run a control where the primary antibody is omitted. If staining persists, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody. |
| Insufficient Washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies effectively. |
Data Presentation
Table 1: Recommended Starting Parameters for PACAP-38 Antibody Incubation
| Application | Tissue Preparation | Primary Antibody Dilution | Incubation Time | Incubation Temperature |
| IHC-P | Formalin-Fixed Paraffin-Embedded | 1:200 | Overnight | 4°C |
| IHC-F | Fresh or Fixed Frozen | 1:100 - 1:500 | Overnight | 4°C |
| ICC/IF | Cultured Cells | 1:50 - 1:200 | 1-2 hours or Overnight | Room Temp or 4°C |
| ELISA | N/A | 1:500 - 1:1000 | 30-60 minutes | 37°C |
Note: These are starting recommendations. Optimal conditions should be determined experimentally.[3][5]
Experimental Protocols
Protocol: Immunohistochemistry (IHC) Staining of Paraffin-Embedded Sections
This protocol provides a general workflow. Refer to your specific antibody and reagent datasheets for detailed instructions.
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 times for 5 minutes each. b. Immerse in 100% Ethanol: 2 times for 3 minutes each. c. Immerse in 95% Ethanol: 1 time for 3 minutes. d. Immerse in 70% Ethanol: 1 time for 3 minutes. e. Rinse in distilled water.
-
Antigen Retrieval: a. Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a 10 mM Sodium Citrate buffer (pH 6.0). b. Heat in a microwave or water bath to just below boiling for 10-20 minutes. c. Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).
-
Peroxidase Block (for HRP detection): a. Incubate sections in 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.[7] b. Rinse with PBS (Phosphate Buffered Saline).
-
Blocking: a. Incubate sections with a blocking solution (e.g., 5% normal serum from the secondary antibody host species in PBS with 0.3% Triton X-100) for 30-60 minutes at room temperature.[2]
-
Primary Antibody Incubation: a. Dilute the PACAP-38 (16-38) antibody to its optimal concentration in antibody diluent. b. Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
Washing: a. Rinse slides with PBS-T (PBS with 0.05% Tween-20) 3 times for 5 minutes each.
-
Secondary Antibody Incubation: a. Apply the enzyme-conjugated or fluorescently-labeled secondary antibody, diluted according to the manufacturer's instructions. b. Incubate for 1 hour at room temperature.
-
Washing: a. Repeat the wash step (6a).
-
Detection: a. For HRP detection, apply the DAB substrate and incubate until the desired color intensity develops. b. For fluorescence, proceed directly to counterstaining.
-
Counterstaining: a. Lightly counterstain with Hematoxylin (for HRP) or a nuclear stain like DAPI (for fluorescence).[9] b. Rinse with water.
-
Dehydration and Mounting: a. Dehydrate sections through an ethanol series and xylene (reverse of step 1). b. Apply mounting medium and a coverslip.
-
Imaging: a. Visualize under a microscope.
Mandatory Visualizations
Signaling Pathways and Workflows
References
- 1. biossusa.com [biossusa.com]
- 2. Long-term Effects of the pituitary-adenylate cyclase-activating Polypeptide (PACAP38) in the Adult Mouse Retina: Microglial Activation and Induction of Neural Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 5. PACAP-38 Polyclonal Antibody (BS-0200R) [thermofisher.com]
- 6. abbiotec.com [abbiotec.com]
- 7. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Sex-related differences in endogenous pituitary adenylate cyclase-activating polypeptide (PACAP) in the thalamic paraventricular nucleus: Implications for addiction neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Half-Life of PACAP-38 (16-38)
This technical support guide provides researchers, scientists, and drug development professionals with strategies, experimental protocols, and troubleshooting advice to address the challenges associated with the in vivo stability of the PACAP-38 (16-38) peptide fragment.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the short in vivo half-life of PACAP-38 and its fragments?
A1: The primary reason for the short in vivo half-life of PACAP-38, which is estimated to be between 3.5 to 10 minutes in human plasma, is its rapid enzymatic degradation.[1][2][3] The full-length peptide is susceptible to cleavage by various peptidases, most notably dipeptidyl peptidase-IV (DPP-IV) at its N-terminus, as well as other endopeptidases and carboxypeptidases.[1][4][5] While the PACAP-38 (16-38) fragment is not a substrate for DPP-IV due to the absence of the N-terminal cleavage site, it remains highly susceptible to degradation by endopeptidases and carboxypeptidases within the bloodstream and tissues.
Q2: What are the main enzymatic threats to the stability of the PACAP-38 (16-38) fragment?
A2: For the PACAP-38 (16-38) fragment, the main enzymatic threats are:
-
Endopeptidases: These enzymes cleave internal peptide bonds. The specific endopeptidases that degrade PACAP-38 (16-38) have not been fully characterized, but likely include enzymes with broad specificity that recognize and cleave peptide bonds between specific amino acid residues within the (16-38) sequence.
-
Carboxypeptidases: These enzymes remove amino acid residues from the C-terminus of the peptide. A C-terminally unprotected peptide is vulnerable to this type of degradation.
Q3: What are the general strategies to increase the in vivo half-life of therapeutic peptides like PACAP-38 (16-38)?
A3: Several well-established strategies can be employed:
-
Amino Acid Substitution: Replacing specific amino acids at or near enzymatic cleavage sites with non-natural amino acids or residues that confer steric hindrance can prevent enzyme recognition and cleavage.
-
Terminal Modifications: Modifying the N- or C-terminus of the peptide can block exopeptidases. For PACAP-38 (16-38), C-terminal modification (e.g., amidation) is particularly relevant.
-
Conjugation to Macromolecules (PEGylation): Attaching a polyethylene glycol (PEG) chain increases the peptide's hydrodynamic radius, which reduces renal clearance and can shield it from enzymatic degradation.
-
Lipidation (Fatty Acid Acylation): Conjugating a fatty acid to the peptide promotes its binding to serum albumin. This complex is too large for renal filtration, effectively extending the peptide's circulation time.
-
Formulation Approaches: Encapsulating the peptide in nanoparticles or liposomes can protect it from degradation and control its release.
Troubleshooting Guide
Problem 1: My modified PACAP-38 (16-38) analog shows improved stability in vitro but is not effective in vivo.
-
Possible Cause 1: Reduced Receptor Binding Affinity. The modifications introduced to enhance stability may have altered the peptide's conformation, leading to decreased affinity for its target receptor (e.g., PAC1).
-
Solution: Perform receptor binding assays to compare the affinity of the modified analog to the native fragment. If affinity is reduced, consider alternative modifications at sites further from the receptor-binding domain.
-
-
Possible Cause 2: Altered Pharmacokinetics and Biodistribution. The modification (e.g., PEGylation or lipidation) may have changed how the peptide distributes in the body, potentially preventing it from reaching its target tissue in sufficient concentrations.
-
Solution: Conduct pharmacokinetic (PK) and biodistribution studies using a labeled version of your analog to understand its in vivo fate.
-
-
Possible Cause 3: Immunogenicity. The modification or the new peptide sequence could be recognized as foreign by the immune system, leading to the generation of antibodies and rapid clearance.
-
Solution: Assess the immunogenic potential of the analog through in silico prediction tools and in vivo studies to measure antibody production.
-
Problem 2: My PACAP-38 (16-38) analog is still degrading rapidly in vivo.
-
Possible Cause: Multiple Degradation Sites. The peptide may have several cleavage sites, and the initial modifications may have only protected one of them.
-
Solution: Use mass spectrometry to identify the degradation products of your first-generation analog after incubation in serum or plasma. This will reveal the remaining cleavage sites that need to be addressed with further modifications.
-
Proposed Strategies and Experimental Protocols
While specific data for PACAP-38 (16-38) is limited, the following strategies, extrapolated from research on full-length PACAP-38 and other peptides, are proposed.
Strategy 1: Amino Acid Substitution
Based on the sequence of PACAP-38 (16-38), potential cleavage sites for endopeptidases exist. A common strategy is to substitute key amino acids to enhance stability. For instance, the full-length PACAP-38 analog [R(15, 20, 21), L(17)]-PACAP38 showed a 42% reduction in degradation kinetics in rat serum.[6] A similar approach could be applied to the (16-38) fragment.
| Peptide | Degradation Rate (in rat serum) | EC50 (cAMP stimulation) | Reference |
| Native PACAP-38 | Baseline | 4.6 nM | [6] |
| [R(15,20,21),L(17)]-PACAP38 | 42% reduction vs. native | 5.5 nM | [6] |
Note: This data is for the full-length PACAP-38 and serves as a reference for the potential efficacy of the amino acid substitution strategy.
Protocol 1: In Vitro Plasma Stability Assay
This protocol allows for the assessment of the stability of PACAP-38 (16-38) and its analogs in plasma.
-
Preparation:
-
Prepare a stock solution of the test peptide (e.g., 1 mg/mL in sterile water or a suitable buffer).
-
Thaw human or rat plasma and centrifuge at 4°C to remove any precipitates.
-
Pre-warm the plasma to 37°C.
-
-
Incubation:
-
Add the peptide stock solution to the pre-warmed plasma to a final concentration of 10-100 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
-
Sample Quenching:
-
Immediately mix the aliquot with an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or 1 M HCl) to precipitate plasma proteins and stop enzymatic activity.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
Analysis:
-
Analyze the supernatant, which contains the remaining peptide, by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantify the peak area corresponding to the intact peptide at each time point.
-
-
Data Interpretation:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide from the degradation curve.
-
Strategy 2: C-Terminal Amidation
To protect against carboxypeptidases, the C-terminal carboxyl group can be converted to an amide during solid-phase peptide synthesis. This is a standard and effective technique for many therapeutic peptides.
Strategy 3: Lipidation
Attaching a fatty acid (e.g., palmitic acid) to the peptide via a linker can significantly enhance its binding to serum albumin, thereby extending its half-life.
Protocol 2: cAMP Functional Assay
This protocol determines if modifications to the peptide have affected its biological activity at the PAC1 receptor.
-
Cell Culture:
-
Culture cells expressing the PAC1 receptor (e.g., PC12 cells or transfected HEK293 cells) in appropriate media.
-
Plate the cells in 24- or 48-well plates and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of the native PACAP-38 (16-38) or its modified analogs to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions for a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Measure the intracellular cAMP concentration.
-
-
Data Analysis:
-
Plot the cAMP concentration against the peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of peptide that elicits 50% of the maximal response).
-
Visualizations
PACAP Signaling Pathway
Caption: PACAP-38 (16-38) binding to the PAC1 receptor activates adenylyl cyclase via Gs protein, leading to cAMP production and downstream signaling.
Experimental Workflow for Developing a Stabilized Analog
Caption: Workflow for the design, synthesis, and evaluation of a stabilized PACAP-38 (16-38) analog.
Strategies to Counteract Peptide Degradation
Caption: Common peptide degradation pathways and corresponding strategies to improve in vivo stability.
References
- 1. More Than Three Decades After Discovery of the Neuroprotective Effect of PACAP, What Is Still Preventing Its Clinical Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PACAP38 in human models of primary headaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel stable PACAP analogs with potent activity towards the PAC1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of PACAP38 analogue with improved stability: physicochemical and in vitro/in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-head comparison of PACAP-38 (16-38) and VIP signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling properties of two closely related neuropeptides: Pituitary Adenylate Cyclase-Activating Polypeptide-38 (PACAP-38) and Vasoactive Intestinal Peptide (VIP). By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers investigating the physiological roles of these peptides and for professionals in the field of drug development targeting their cognate receptors.
Executive Summary
PACAP-38 and VIP are members of the secretin/glucagon superfamily of peptides and play crucial roles in a wide range of physiological processes.[1] They exert their effects by binding to and activating a common set of G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the VPAC1 and VPAC2 receptors (VPAC1R and VPAC2R). A key distinction lies in their receptor selectivity: PACAP-38 binds with high affinity to all three receptors, whereas VIP exhibits high affinity for VPAC1R and VPAC2R but has a significantly lower affinity for PAC1R.[2] This difference in receptor affinity is a primary determinant of their distinct biological functions. Both peptides predominantly signal through the adenylyl cyclase/cAMP pathway, but can also activate phospholipase C (PLC) and other downstream signaling cascades.[3]
Receptor Binding Affinity
The differential affinity of PACAP-38 and VIP for the PAC1 receptor is a cornerstone of their distinct pharmacological profiles. Radioligand binding assays have consistently demonstrated that PACAP-38 binds to the PAC1 receptor with nanomolar affinity, while VIP's affinity is in the micromolar range.[1] For the VPAC1 and VPAC2 receptors, both PACAP-38 and VIP exhibit comparable high-affinity binding.
| Ligand | Receptor | Cell Line | IC50 (nM) | Reference |
| PACAP-38 | PAC1 | 3T3 cells | 3 | [1] |
| VIP | PAC1 | 3T3 cells | 500 | [1] |
Downstream Signaling Pathways
Both PACAP-38 and VIP primarily couple to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] However, they can also couple to Gq/11, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Furthermore, activation of these receptors can lead to the phosphorylation of downstream effectors such as ERK, Akt, and CREB.[3]
A systematic comparison of the potency of PACAP-38 and VIP to stimulate various signaling pathways in Chinese Hamster Ovary (CHO) cells stably expressing human VPAC1, VPAC2, or PAC1 null receptors has provided valuable insights into their signaling signatures.[3] The following tables summarize the pEC50 (-logEC50) values from these studies, offering a quantitative comparison of their signaling efficacy.
cAMP Signaling
| Ligand | Receptor | pEC50 (cAMP) |
| PACAP-38 | PAC1 | 9.3 |
| VIP | PAC1 | 6.5 |
| PACAP-38 | VPAC1 | 9.5 |
| VIP | VPAC1 | 9.4 |
| PACAP-38 | VPAC2 | 9.6 |
| VIP | VPAC2 | 9.5 |
Data summarized from Dickson L. et al., Neuropharmacology 2006 & Couvineau A. et al., Front Endocrinol 2012 as cited in Signal Transduction by VIP and PACAP Receptors, Int J Mol Sci. 2022.[3]
PLC/Ca2+ Signaling
| Ligand | Receptor | pEC50 (PLC/Ca2+) |
| PACAP-38 | PAC1 | 7.8 |
| VIP | PAC1 | < 6 |
| PACAP-38 | VPAC1 | 7.5 |
| VIP | VPAC1 | 7.3 |
| PACAP-38 | VPAC2 | 7.9 |
| VIP | VPAC2 | 7.6 |
Data summarized from Dickson L. et al., Neuropharmacology 2006 & Couvineau A. et al., Front Endocrinol 2012 as cited in Signal Transduction by VIP and PACAP Receptors, Int J Mol Sci. 2022.[3]
ERK, Akt, and CREB Signaling
| Ligand | Receptor | pEC50 (ERK) | pEC50 (Akt) | pEC50 (CREB) |
| PACAP-38 | PAC1 | 8.9 | 7.5 | 9.1 |
| VIP | PAC1 | < 6 | < 6 | 6.8 |
| PACAP-38 | VPAC1 | 8.8 | 7.2 | 9.3 |
| VIP | VPAC1 | 8.7 | 7.4 | 9.2 |
| PACAP-38 | VPAC2 | 9.1 | 7.8 | 9.4 |
| VIP | VPAC2 | 9.0 | 7.7 | 9.3 |
Data summarized from Dickson L. et al., Neuropharmacology 2006 & Couvineau A. et al., Front Endocrinol 2012 as cited in Signal Transduction by VIP and PACAP Receptors, Int J Mol Sci. 2022.[3]
Signaling Pathway Diagrams
Caption: Overview of PACAP-38 and VIP signaling pathways.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity of PACAP-38 and VIP to their receptors.
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., CHO cells stably transfected with PAC1R, VPAC1R, or VPAC2R).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
50 µL of binding buffer.
-
50 µL of unlabeled competitor ligand (PACAP-38 or VIP) at various concentrations.
-
50 µL of radiolabeled ligand (e.g., [125I]-PACAP-27 or [125I]-VIP) at a fixed concentration (typically at or below its Kd).
-
100 µL of the membrane preparation.
-
-
For total binding, add 50 µL of binding buffer instead of the unlabeled competitor.
-
For non-specific binding, add a high concentration of unlabeled PACAP-38 or VIP.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
References
Unraveling the Enigma of PACAP-38 (16-38): A Comparative Guide to its Published Findings
For researchers, scientists, and professionals in drug development, the reproducibility of scientific findings is the bedrock of progress. This guide provides a comprehensive comparison of the published effects of the peptide fragment PACAP-38 (16-38), offering a critical overview of the existing experimental data and highlighting areas of convergence and divergence in the scientific literature.
This document summarizes the reported biological activities of PACAP-38 (16-38), presenting the quantitative data from key studies in structured tables for straightforward comparison. Detailed experimental protocols for the pivotal experiments are provided to allow for critical evaluation and potential replication. Furthermore, signaling pathways and experimental workflows are visualized to clarify the complex biological processes involved.
I. Stimulation of Sympathetic Neuronal Activity
A significant finding attributed to PACAP-38 (16-38) is its potent and sustained stimulation of neuropeptide Y (NPY) and catecholamine production in sympathetic neurons. This effect, first reported by Braas and May, suggests a potential role for this peptide in regulating the sympathetic nervous system.
Quantitative Data: NPY and Catecholamine Release
| Study | Cell Type | Treatment | NPY Release (fold increase) | Catecholamine Release (fold increase) |
| Braas & May, 1996 (as cited by multiple sources) | Sympathetic Neurons | PACAP-38 (16-38) | Potent and sustained increase | Potent and sustained increase |
Note: The original 1996 publication by Braas and May was not available in its entirety; therefore, specific quantitative values for the fold increase are not available at this time. The effect is described as "potent, efficacious, and sustained"[1][2].
Experimental Protocol: Stimulation of NPY and Catecholamine Secretion
The experimental protocol for this finding, as inferred from related studies by the same research group, likely involved the following steps:
-
Cell Culture: Primary cultures of sympathetic neurons, likely from the superior cervical ganglion (SCG) of rats, were established.
-
Peptide Treatment: Neurons were treated with various concentrations of PACAP-38 (16-38).
-
Sample Collection: The culture medium was collected at different time points to measure secreted NPY and catecholamines.
-
Quantification: NPY and catecholamine levels were quantified using radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).
Experimental Workflow: Neuronal Stimulation Assay
References
A Researcher's Guide to Antibody Validation in PACAP-38 Immunohistochemistry: A Comparison of Control Experiments
For researchers, scientists, and drug development professionals, the accurate detection of Pituitary Adenylate Cyclase-Activating Polypeptide 38 (PACAP-38) in tissue samples via immunohistochemistry (IHC) is paramount for advancing our understanding of its role in various physiological and pathological processes. The specificity of the primary antibody is the cornerstone of reliable IHC data. This guide provides a comprehensive comparison of isotype control experiments with other critical antibody validation methods for PACAP-38 (16-38) immunohistochemistry, supported by experimental protocols and data presentation to aid in the selection of appropriate controls for robust and reproducible results.
The use of proper controls is essential to distinguish specific antigen staining from non-specific background signals, which can arise from various factors including Fc receptor binding, interactions of the antibody with other cellular components, or issues with the detection system.[1][2] While isotype controls are a widely used method, a multi-faceted approach to antibody validation provides the most confidence in the specificity of the staining.
Comparison of Antibody Validation Methods for PACAP-38 IHC
To facilitate the selection of the most appropriate validation method, the following table summarizes the key aspects of isotype controls and alternative approaches.
| Validation Method | Primary Purpose | Advantages | Disadvantages | Suitability for PACAP-38 (16-38) IHC |
| Isotype Control | To assess non-specific staining due to the immunoglobulin's isotype, host species, and conjugation.[3][4] | Simple to perform; commercially available for many primary antibody types.[1] | Does not confirm specificity to the target antigen; assumes the isotype control has the same non-specific binding properties as the primary antibody, which may not be true.[5][6] | Moderate. Useful as a basic negative control, but insufficient on its own to prove specificity for PACAP-38. |
| Antigen Pre-absorption (Absorption Control) | To demonstrate that the antibody specifically binds to the target antigen (PACAP-38).[7][8] | Directly tests the antibody's specificity for the immunogen. Particularly effective for peptide antigens like PACAP-38.[7][8] | Requires the specific immunizing peptide, which may not always be available. Incomplete absorption can lead to misleading results.[7] | High. A very strong method to confirm the specificity of an anti-PACAP-38 antibody. |
| Knockout (KO) or Knockdown (KD) Validation | To confirm antibody specificity by the absence of staining in tissues or cells where the target gene (ADCYAP1 for PACAP) is absent or its expression is silenced.[9] | Considered the "gold standard" for antibody validation, providing the most definitive evidence of specificity.[9] | KO/KD models are not always available or feasible to generate. Can be expensive and time-consuming. | Very High. The most rigorous method to validate an anti-PACAP-38 antibody. |
| Use of a Second Primary Antibody to a Different Epitope | To confirm the staining pattern by using another validated antibody that recognizes a different region of the PACAP-38 peptide. | Provides independent confirmation of the localization of the target protein. | Requires a second, well-validated primary antibody which may not be available. | High. A strong approach to increase confidence in the observed staining pattern of PACAP-38. |
| Positive and Negative Tissue Controls | To confirm that the staining protocol is working correctly and that the antibody is binding to a known location of the target protein. | Essential for assessing the performance of the IHC assay and for interpreting the results in experimental tissues. | Relies on the accurate knowledge of PACAP-38 expression in the control tissues. | Essential. A fundamental and necessary component of any PACAP-38 IHC experiment. |
Experimental Protocols
Detailed methodologies for performing isotype control and alternative validation experiments are provided below.
Isotype Control Protocol
-
Tissue Preparation: Prepare tissue sections (e.g., paraffin-embedded or frozen) as per your standard IHC protocol.
-
Antigen Retrieval: Perform antigen retrieval if required for your anti-PACAP-38 antibody.
-
Blocking: Block non-specific binding sites using a suitable blocking buffer (e.g., normal serum from the same species as the secondary antibody).
-
Primary Antibody Incubation (Test Sample): Incubate the test sections with the primary anti-PACAP-38 antibody at its optimal dilution.
-
Isotype Control Incubation (Control Sample): On a parallel section, incubate with an isotype control antibody that matches the primary antibody's host species, isotype (e.g., Rabbit IgG), and concentration. The isotype control should have no known specificity to any protein in the sample.[3][4]
-
Washing: Wash the sections with a suitable wash buffer (e.g., PBS or TBS).
-
Secondary Antibody Incubation: Incubate all sections with the appropriate secondary antibody conjugated to an enzyme or fluorophore.
-
Detection: Develop the signal using the appropriate substrate (for enzyme-conjugated secondaries) or visualize under a fluorescence microscope.
-
Counterstaining and Mounting: Counterstain the nuclei and mount the coverslips.
-
Analysis: Compare the staining in the test sample to the isotype control. Specific staining should be present in the test sample, while the isotype control should show minimal to no background staining.[2]
Antigen Pre-absorption (Absorption Control) Protocol
-
Antibody-Antigen Incubation:
-
Determine the optimal concentration of your anti-PACAP-38 antibody for IHC.
-
In a microcentrifuge tube, mix the primary antibody with a 5- to 10-fold molar excess of the PACAP-38 (16-38) peptide immunogen.[8]
-
Incubate the mixture for at least 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Tissue Preparation and Staining:
-
Prepare two sets of tissue sections.
-
Follow your standard IHC protocol for antigen retrieval and blocking.
-
For the test sample, incubate with the un-absorbed anti-PACAP-38 antibody.
-
For the control sample, incubate with the pre-absorbed antibody-peptide mixture.
-
Proceed with the washing, secondary antibody incubation, detection, and mounting steps as described for the isotype control protocol.
-
-
Analysis: The specific staining observed in the test sample should be significantly reduced or completely absent in the control sample incubated with the pre-absorbed antibody.[7][8]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the biological context of PACAP-38, the following diagrams are provided.
Caption: Experimental workflow for an isotype control experiment in immunohistochemistry.
Caption: Simplified signaling pathway of PACAP-38 through its receptors.
References
- 1. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pituitary adenylate cyclase-activating polypeptide receptor activation in the hypothalamus recruits unique signaling pathways involved in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Immunohistochemistry Controls - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibodies in IHC | Abcam [abcam.com]
A Researcher's Guide to PACAP-38 (16-38) ELISA Kits: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of Pituitary Adenylate Cyclase-Activating Polypeptide 38 (PACAP-38) is crucial for a variety of fields, including neuroscience, endocrinology, and pharmacology. The Enzyme-Linked Immunosorbent Assay (ELISA) remains a primary method for this purpose. However, with a multitude of commercially available ELISA kits, selecting the most suitable one can be a daunting task. This guide provides an objective comparison of PACAP-38 (16-38) ELISA kits from various manufacturers, supported by available performance data and detailed experimental protocols to aid in making an informed decision.
Performance Comparison of Commercially Available PACAP-38 ELISA Kits
The following table summarizes the key performance characteristics of human PACAP-38 ELISA kits from several prominent manufacturers. The data has been compiled from publicly available product datasheets. It is important to note that performance can vary based on sample type and experimental conditions.
| Manufacturer | Catalog Number | Assay Type | Detection Range | Sensitivity (Lower Limit of Detection) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Sample Types |
| MyBioSource | MBS2513873 | Sandwich | 0.31 - 20 ng/mL | 0.19 ng/mL | Not specified | Not specified | Serum, Plasma, Other biological fluids[1] |
| Novus Biologicals | NBP3-08165 | Sandwich | 0.31 - 20 ng/mL | 0.19 ng/mL | < 10% | < 10% | Serum, Plasma, Other biological fluids[2] |
| Biomatik | EKF59217 | Sandwich | 7.813 - 500 pg/mL | 4.688 pg/mL | Not specified | Not specified | Serum, Plasma, Cell culture supernatant, Cell or tissue lysate, Other biological fluids[3][4] |
| Assay Genie | HUES03307 | Sandwich | 7.813 - 500 pg/mL | 4.688 pg/mL | < 10% | < 10% | Serum, Plasma, Cell culture supernatants[5] |
| FineTest | EH3494 | Sandwich | 7.813 - 500 pg/mL | 4.688 pg/mL | Not specified | Not specified | Serum, Plasma, Cell culture supernatant, Cell or tissue lysate, Other biological fluids[6] |
| Elabscience | E-EL-H0108 | Sandwich | 15.63 - 1000 pg/mL | 9.38 pg/mL | < 10% | < 10% | Serum, Plasma, Other biological fluids[7] |
Key Experimental Protocols for ELISA Kit Validation
To ensure the reliability and reproducibility of results, it is essential to validate the performance of any ELISA kit in your laboratory with your specific samples. The following are detailed methodologies for key validation experiments.
Precision (Intra-Assay and Inter-Assay)
Precision assesses the reproducibility of the assay.
-
Intra-Assay Precision:
-
Prepare three samples with low, medium, and high concentrations of PACAP-38 within the assay's detection range.
-
Assay these three samples in at least 20 replicates on a single plate.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each sample. The CV% is calculated as (SD/Mean) * 100.
-
Acceptable intra-assay precision is typically a CV% of less than 10%.
-
-
Inter-Assay Precision:
-
Use the same three samples of low, medium, and high PACAP-38 concentrations.
-
Assay these samples in duplicate or triplicate on at least three different plates on different days.
-
Calculate the mean, SD, and CV% for each sample across all plates.
-
Acceptable inter-assay precision is generally a CV% of less than 15%.
-
Accuracy (Recovery)
Accuracy is determined by spiking a known amount of analyte into a sample and measuring the recovery.
-
Select at least three different biological samples representative of your study.
-
Divide each sample into two aliquots. To one aliquot, add a known high concentration of PACAP-38 standard ("spiked"). The other aliquot remains unspiked.
-
Assay both the spiked and unspiked samples.
-
Calculate the recovery percentage using the following formula: Recovery (%) = (Concentration in spiked sample - Concentration in unspiked sample) / Known concentration of spiked standard * 100.
-
Acceptable recovery is typically within the range of 80-120%.
Linearity of Dilution
This experiment determines if the assay can provide proportional results for diluted samples.
-
Spike a sample with a high concentration of PACAP-38.
-
Perform a series of serial dilutions (e.g., 1:2, 1:4, 1:8, 1:16) of the spiked sample using the assay's dilution buffer.
-
Assay the undiluted and diluted samples.
-
Multiply the measured concentrations by their respective dilution factors to obtain the corrected concentrations.
-
The corrected concentrations should be consistent across the dilution series and agree with the initial concentration. A good linear relationship is indicated by a high correlation coefficient (R² > 0.99) when plotting measured versus expected concentrations.
Visualizing Key Processes
To better understand the biological context and the experimental procedures, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in validating a PACAP-38 ELISA kit.
Caption: An overview of the major signaling pathways activated by PACAP-38 binding to its receptor.
References
- 1. mybiosource.com [mybiosource.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. biomatik.com [biomatik.com]
- 4. biocompare.com [biocompare.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Human PACAP-38(Pituitary Adenylate Cyclase Activating Polypeptide 38) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. file.elabscience.com [file.elabscience.com]
Confirming the Specificity of PACAP-38 (16-38) Effects Using Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to confirm the specificity of the biological effects of PACAP-38 (16-38) through the use of specific antagonists. The data presented herein is compiled from various studies and is intended to assist in the design and interpretation of experiments aimed at elucidating the PACAP signaling pathway.
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two bioactive forms, PACAP-38 and PACAP-27.[1] These peptides exert their effects through three main G-protein coupled receptors: the PAC1 receptor (PAC1R), which is highly specific for PACAP, and the VPAC1 and VPAC2 receptors, which bind both PACAP and the related Vasoactive Intestinal Peptide (VIP) with similar affinities.[2][3] The C-terminal fragment PACAP-38 (16-38) has been shown to have potent and sustained stimulatory effects, particularly on the production of Neuropeptide Y (NPY) and catecholamines in sympathetic neurons.[4] To ensure that the observed biological effects are indeed mediated by PACAP receptor activation, the use of specific antagonists is crucial. This guide focuses on the commonly used antagonists and the experimental data supporting their use in confirming the specificity of PACAP-38 actions.
Comparative Data of PACAP Receptor Antagonists
The following tables summarize the quantitative data for commonly used PACAP receptor antagonists, providing a basis for selecting the appropriate antagonist for a given experimental model.
| Antagonist | Target Receptor(s) | Reported IC50/Ki Values | Experimental Model | Reference |
| PACAP(6-38) | PAC1, VPAC1, VPAC2 | IC50: 30 nM (PAC1), 600 nM (VPAC1), 40 nM (VPAC2) | Recombinant receptors | [4] |
| PAC1 | Ki: 1.5 nM (for inhibition of PACAP(1-27)-induced adenylate cyclase stimulation) | Human neuroblastoma NB-OK-1 cell membranes | [5] | |
| PAC1 | IC50: 2 nM | Not specified | [5] | |
| M65 (Maxadilan derivative) | PAC1 | Specific antagonist for PAC1 receptor | CHO cells expressing PVR1 (PAC1R) | [6] |
| PA-9 | PAC1 | IC50: 5.6 nM (for inhibition of PACAP-induced cAMP elevation) | Not specified | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the literature for confirming PACAP-38 (16-38) specificity.
Competitive Binding Assay
This assay is used to determine the binding affinity of antagonists to PACAP receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the PAC1, VPAC1, or VPAC2 receptor.
-
Radioligand: 125I-PACAP-27.
-
Procedure:
-
Culture the transfected CHO cells to confluence in appropriate media.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Incubate the cell membranes with a fixed concentration of 125I-PACAP-27 and varying concentrations of the antagonist (e.g., PACAP(6-38)).
-
After incubation (e.g., 60 minutes at 25°C), separate the bound from free radioligand by filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
Calculate the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
-
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block PACAP-induced activation of adenylyl cyclase.
-
Cell Lines: NCI-H838 non-small cell lung cancer cells or other cells endogenously expressing PACAP receptors.[7]
-
Procedure:
-
Plate the cells in multi-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with the desired concentrations of the antagonist (e.g., PACAP(6-38)) for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of PACAP-38 (or a shorter agonist like PACAP-27) for a defined period (e.g., 10-15 minutes).[7]
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based or time-resolved fluorescence-based).
-
Compare the cAMP levels in cells treated with the antagonist and PACAP-38 to those treated with PACAP-38 alone to determine the inhibitory effect of the antagonist.
-
In Vivo Model of Ischemic Stroke
This protocol demonstrates the use of an antagonist to confirm the in vivo neuroprotective effects of PACAP.
-
Animal Model: Wild-type and IL-6 null mice subjected to transient middle cerebral artery occlusion (tMCAO).[8]
-
Procedure:
-
Induce tMCAO in anesthetized mice.
-
Administer PACAP-38 intravenously, either alone or in combination with the PAC1R antagonist PACAP(6-38).[8]
-
After a defined reperfusion period (e.g., 24 hours), sacrifice the animals and section the brains.
-
Stain the brain sections with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride).
-
Quantify the infarct volume and compare the results between the different treatment groups. The blockade of PACAP-38's neuroprotective effect by PACAP(6-38) confirms the specificity of the action through PAC1R.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by PACAP and a typical experimental workflow for confirming the specificity of its effects using an antagonist.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PACAP 6-38 | PACAP Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. Maxadilan is a specific agonist and its deleted peptide (M65) is a specific antagonist for PACAP type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pituitary Adenylate Cyclase Activating Peptide Receptors Regulate the Growth of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Comparative Analysis of PACAP-38 (16-38) from Different Commercial Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pituitary Adenylate Cyclase-Activating Polypeptide-38 (16-38) from three different commercial sources. The objective is to offer a comprehensive evaluation of product quality based on purity, identity, and biological activity, supported by detailed experimental protocols. The data presented herein is a representative example to illustrate the comparison; researchers should perform their own analysis for specific lots.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a neuropeptide with two bioactive forms, PACAP-38 and PACAP-27.[1] The fragment PACAP-38 (16-38) is a crucial tool in neuroscience and pharmacology research, known to have potent effects on sympathetic neuronal production of neuropeptide Y (NPY) and catecholamines.[2][3] Given its role in various signaling pathways, the purity and biological activity of commercially available PACAP-38 (16-38) are of utmost importance for reproducible and reliable experimental outcomes. This guide compares hypothetical batches of PACAP-38 (16-38) from three commercial suppliers, herein designated as Supplier A, Supplier B, and Supplier C.
Purity and Identity Analysis
The purity and molecular identity of the peptides were assessed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
The purity of PACAP-38 (16-38) from each supplier was determined by reverse-phase HPLC (RP-HPLC).[4][5]
-
Sample Preparation: Peptide samples were dissolved in sterile, deionized water to a final concentration of 1 mg/mL.[4]
-
Chromatographic System: A C18 column (4.6 mm x 250 mm, 5 µm particle size) was used.[6]
-
Mobile Phase: Solvent A was 0.1% trifluoroacetic acid (TFA) in water, and Solvent B was 0.1% TFA in acetonitrile.[7]
-
Elution Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes was employed at a flow rate of 1 mL/min.[6][7]
-
Detection: The peptide was detected by UV absorbance at 220 nm.[6]
-
Data Analysis: Purity was calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[4]
Mass Spectrometry (MS)
The molecular weight of the primary peak from the HPLC analysis was determined using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the identity of PACAP-38 (16-38).
Data Presentation
| Supplier | Stated Purity | Observed Purity (HPLC, %) | Expected Molecular Weight (Da) | Observed Molecular Weight (Da) |
| Supplier A | >95% | 96.2% | 2720.37 | 2720.4 |
| Supplier B | >97% | 97.8% | 2720.37 | 2720.3 |
| Supplier C | >95% | 95.5% | 2720.37 | 2721.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. bachem.com [bachem.com]
- 6. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 7. peptide.com [peptide.com]
Assessing the Off-Target Effects of PACAP-38 (16-38) In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro assessment of the off-target effects of the peptide fragment PACAP-38 (16-38). Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27, which exert their effects through three main G protein-coupled receptors: PAC1, VPAC1, and VPAC2.[1] While PACAP-38 (16-38) is a fragment of the full-length PACAP-38, it exhibits distinct pharmacological properties, notably a potent ability to induce mast cell degranulation, an effect largely independent of the canonical PACAP receptors.[2][3] This guide compares the in vitro activity of PACAP-38 (16-38) with its parent peptide, PACAP-38, a known PAC1 receptor antagonist PACAP(6-38), the related Vasoactive Intestinal Peptide (VIP), and the established mast cell degranulating agent, Substance P.
Key Findings: Off-Target Mast Cell Activation
Experimental evidence strongly suggests that a primary off-target effect of PACAP-38 (16-38) is the activation of mast cells, leading to degranulation. This effect is not mediated by the classical PACAP receptors. Instead, PACAP-38 (16-38) and other N-terminally truncated fragments of PACAP-38 act as agonists at the Mas-related G protein-coupled Receptor X2 (MRGPRX2) on human mast cells (and its rodent ortholog, MrgprB3).[4][5][6] This activation is not shared by VIP, making it a useful negative control in these assays.[2][3] The signaling downstream of MRGPRX2 activation by these peptides involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent degranulation.[2][3]
Comparative Analysis of In Vitro Activity
The following tables summarize the available quantitative data for PACAP-38 (16-38) and comparator peptides in key in vitro functional assays.
Table 1: Mast Cell Degranulation (β-Hexosaminidase Release)
| Compound | Target(s) | Mast Cell Degranulation Potency (EC50) | Primary Signaling Pathway | Reference(s) |
| PACAP-38 (16-38) | MRGPRX2 | Equipotent to PACAP-38 | PLC Activation | [2][3][7] |
| PACAP-38 | PAC1, VPAC1, VPAC2, MRGPRX2 | ~10 µM (rat dura mater) | Adenylyl Cyclase (PAC1/VPACs), PLC (MRGPRX2) | [8] |
| PACAP(6-38) | PAC1 antagonist, MRGPRX2 agonist | Equipotent to PACAP-38 | PLC Activation | [2][3][5][6] |
| Vasoactive Intestinal Peptide (VIP) | VPAC1, VPAC2 | Inactive/Very Low Potency | Adenylyl Cyclase | [2][3][7] |
| Substance P | NK1, MRGPRX2 | ~5.9 µM (LAD2 cells) | PLC Activation | [3] |
Table 2: Intracellular Calcium Mobilization
| Compound | Target(s) | Calcium Mobilization Potency (EC50) | Cell Type | Reference(s) |
| PACAP-38 (16-38) | MRGPRX2 | Not explicitly reported, but implied to be potent | Mast Cells | [2][3] |
| PACAP-38 | PAC1, VPAC1, VPAC2, MRGPRX2 | Potent, but specific EC50 at MRGPRX2 not detailed | Mast Cells | [5][6] |
| PACAP(6-38) | PAC1 antagonist, MRGPRX2 agonist | Potent, but specific EC50 not detailed | Mast Cells | [5][6] |
| Vasoactive Intestinal Peptide (VIP) | VPAC1, VPAC2 | No significant calcium mobilization | Mast Cells | [2][3] |
| Substance P | NK1, MRGPRX2 | ~1.8 µM (LAD2 cells) | LAD2 Cells | [3] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the assessment of PACAP-38 (16-38) and other compounds for off-target effects on mast cells.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, serving as a robust measure of degranulation.[4][9][10]
Materials:
-
Human mast cell line (e.g., LAD2)
-
Tyrode's Buffer (130 mM NaCl, 5 mM KCl, 1.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5.6 mM glucose, 0.1% BSA, pH 7.4)
-
Test compounds (PACAP-38 (16-38) and comparators) dissolved in Tyrode's Buffer
-
Positive control: Compound 48/80 (a potent mast cell degranulator)
-
Lysis Buffer: 0.1% Triton X-100 in Tyrode's Buffer
-
Substrate Solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer, pH 4.5
-
Stop Solution: 0.4 M Glycine, pH 10.7
-
96-well plates (V-bottom for cell incubation, flat-bottom for absorbance reading)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Preparation: Culture and maintain the human mast cell line according to standard protocols. Prior to the assay, wash the cells three times with warm (37°C) Tyrode's Buffer by gentle centrifugation (e.g., 200 x g for 5 minutes).
-
Cell Seeding: Resuspend the washed cells in Tyrode's Buffer and seed 5 x 10⁴ cells per well into a 96-well V-bottom plate.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include wells for a negative control (Tyrode's Buffer alone) and a positive control (e.g., Compound 48/80).
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 30 minutes.
-
Pellet Cells: Centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well flat-bottom plate.
-
Cell Lysis (for Total Release): To the remaining cells in the V-bottom plate, add 150 µL of Lysis Buffer. Resuspend the cells thoroughly to ensure complete lysis. Transfer 50 µL of the cell lysate to a separate 96-well flat-bottom plate.
-
Enzymatic Reaction: Add 100 µL of the pNAG Substrate Solution to each well of the supernatant and lysate plates. Incubate both plates at 37°C for 90 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The solution should turn yellow.
-
Absorbance Reading: Read the absorbance of both plates at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100
Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon receptor activation, providing a direct readout of Gq-coupled GPCR signaling, such as that of MRGPRX2.[11][12][13]
Materials:
-
HEK293 cells stably expressing MRGPRX2 (or a relevant mast cell line)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (for aiding dye loading)
-
Test compounds
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader with excitation at ~490 nm and emission at ~525 nm, capable of kinetic reads.
Procedure:
-
Cell Plating: Seed the MRGPRX2-expressing cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading Solution Preparation: Prepare a Fluo-4 AM dye loading solution in HBSS containing Pluronic F-127 according to the manufacturer's instructions.
-
Cell Loading: Remove the cell culture medium from the wells and add 100 µL of the Fluo-4 AM dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
-
Compound Plate Preparation: During the incubation, prepare a plate with the test compounds at 2x the final desired concentration in HBSS.
-
Calcium Flux Measurement: Place the cell plate in the fluorescence microplate reader. Set the instrument to record fluorescence intensity over time (kinetic read). Establish a stable baseline reading for approximately 10-20 seconds.
-
Compound Addition: Program the instrument to automatically add 100 µL of the 2x compound solution from the compound plate to the cell plate.
-
Data Recording: Continue recording the fluorescence intensity for at least 60-120 seconds after compound addition to capture the peak calcium response.
-
Data Analysis: The change in fluorescence intensity over time is indicative of intracellular calcium mobilization. The peak fluorescence response can be used to generate dose-response curves and calculate EC50 values.
Visualizing the Molecular Pathways and Experimental Design
To further clarify the mechanisms and experimental approach, the following diagrams have been generated using the Graphviz DOT language.
Caption: Off-target signaling of PACAP-38 (16-38) in mast cells.
References
- 1. VIP and PACAP receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. abmgood.com [abmgood.com]
- 3. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 6. research.regionh.dk [research.regionh.dk]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. frontiersin.org [frontiersin.org]
- 9. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. abcam.com [abcam.com]
- 13. content.abcam.com [content.abcam.com]
Comparative Analysis of Human PACAP-38 (16-38) Activity in Rat and Mouse Cells
A comprehensive guide for researchers and drug development professionals on the cross-species activity of the human PACAP-38 fragment (16-38), detailing its receptor binding, functional potency, and downstream signaling pathways in rodent cell models.
This guide provides an objective comparison of the biological activity of the human Pituitary Adenylate Cyclase-Activating Polypeptide-38 fragment (16-38) in rat and mouse cells. The data presented is crucial for the preclinical evaluation of therapeutic agents targeting the PACAP system, aiding in the selection of appropriate animal models and the interpretation of cross-species pharmacological data.
Executive Summary
Human PACAP-38 (16-38) demonstrates cross-species activity in both rat and mouse cells, primarily through interaction with the PAC1 receptor. While the amino acid sequence of PACAP-38 is highly conserved between humans, rats, and mice, potential variations in receptor splice variants between these species may lead to subtle differences in binding affinity and functional responses. This guide summarizes the available quantitative data, outlines key experimental protocols, and visualizes the primary signaling cascades initiated by this peptide fragment.
Quantitative Data Comparison
The following tables summarize the binding affinity and functional potency of PACAP-38 and its fragments in rat and mouse cells. It is important to note that direct comparative studies using the human PACAP-38 (16-38) fragment are limited; therefore, data for the full-length PACAP-38 are included to provide a broader context.
Table 1: Receptor Binding Affinity (Ki in nM)
| Ligand | Receptor | Rat Cells | Mouse Cells | Cell Type | Reference |
| PACAP-38 | PAC1 | ~3 nM (IC50) | Not explicitly found | Rat PAC1 transfected cells | [1] |
| PACAP-27 | PAC1 | 3 nM (IC50) | Not explicitly found | Rat PAC1 transfected cells | [1] |
| PACAP-38 | VPAC1 | Not explicitly found | Not explicitly found | ||
| PACAP-38 | VPAC2 | Not explicitly found | Not explicitly found |
Note: Direct Ki values for human PACAP-38 (16-38) were not available in the search results. IC50 values are provided as an approximation of binding affinity.
Table 2: Functional Potency (EC50 in nM) for cAMP Accumulation
| Ligand | Rat Cells | Mouse Cells | Cell Type | Reference |
| PACAP-38 | 2 nM | Not explicitly found | Human non-small cell lung cancer cells (NCI-H838) | [2] |
| PACAP-27 | 3 nM | Not explicitly found | Human non-small cell lung cancer cells (NCI-H838) | [2] |
| PACAP-38 | Not explicitly found | Not explicitly found | Mouse neuroblastoma cells |
Note: Data for human PACAP-38 (16-38) was not specifically available. The provided data is for the full-length PACAP-38 and serves as a reference.
Signaling Pathways
PACAP-38 (16-38), acting primarily through the PAC1 receptor, activates several key intracellular signaling cascades. The most prominent pathway involves the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function. Additionally, PACAP-38 has been shown to activate the MAPK/ERK and p38 MAPK pathways, which are crucial for neuronal differentiation and survival.
Caption: PACAP-38 (16-38) signaling cascade via the PAC1 receptor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize the activity of PACAP-38 fragments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol Details:
-
Cell Culture and Membrane Preparation: Cells (e.g., CHO or HEK293) stably expressing the rat or mouse PAC1, VPAC1, or VPAC2 receptor are cultured. The cells are then harvested, and crude membrane fractions are prepared by homogenization and centrifugation.[3]
-
Binding Reaction: In a binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA), the cell membranes are incubated with a fixed concentration of a radiolabeled PACAP ligand (e.g., 125I-PACAP-27) and varying concentrations of the unlabeled competitor, human PACAP-38 (16-38).[3]
-
Incubation: The reaction mixture is incubated at 30°C for 2 hours to reach equilibrium.[3]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., UniFilter GF/B) to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold wash buffer.[3]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.[3]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled PACAP-38. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[3]
cAMP Functional Assay
This assay measures the ability of a ligand to stimulate the production of cyclic AMP, a key second messenger in PACAP signaling.
References
- 1. PACAP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. Pituitary Adenylate Cyclase Activating Peptide Receptors Regulate the Growth of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of PAC1 receptor reveal ligand binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PACAP-38 (16-38), Human, Mouse, Rat
This document provides essential safety and logistical information for the proper disposal of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)-38 (16-38). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this bioactive peptide and associated waste materials, in compliance with standard laboratory safety protocols and environmental regulations.
Hazard Assessment and Identification
The chemical, physical, and toxicological properties of PACAP-38 (16-38) have not been thoroughly investigated[1]. Due to its potent biological activity as a cAMP formation activator and its effects on neuronal cells, it is crucial to handle this peptide with due care[2][3]. While not currently classified as hazardous goods for transport, associated materials may carry risks[1]. One safety data sheet for a related anti-PACAP antibody notes acute oral toxicity and high toxicity to aquatic life, highlighting the need to prevent environmental release[4]. Therefore, all waste containing PACAP-38 should be managed prudently to minimize potential health and environmental impacts.
Table 1: Hazard and Handling Summary for PACAP-38 (16-38)
| Property | Information | Handling Precautions |
| Acute Toxicity | The toxicological properties have not been thoroughly investigated[1]. May be harmful if swallowed, inhaled, or absorbed through the skin[1]. | Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Avoid inhalation of the lyophilized powder[4][5][6]. |
| Environmental Hazards | A related antibody is classified as very toxic to aquatic life with long-lasting effects[4]. Avoid release to the environment[4]. | Do not dispose of down the drain or in general trash. Collect all waste for treatment and disposal by an approved waste disposal plant[4]. |
| Reactivity | Stable under recommended storage conditions. Incompatible with strong acids, strong bases, and strong oxidizing/reducing agents[1][4]. | Segregate from incompatible materials during storage and waste collection. |
| Biological Activity | Potent activator of cAMP formation and modulator of neuronal activity[2]. | Treat as a bioactive compound. All contaminated materials should be considered potentially biohazardous, depending on the experimental context[7]. |
Step-by-Step Disposal Protocols
The overriding principle for handling laboratory waste is that no activity should begin until a plan for disposal has been formulated[8]. Waste should be segregated based on its physical state (solid, liquid) and hazard classification (chemical, biohazardous).
-
Segregation: Keep the unused or expired peptide in its original, labeled container. Do not mix with other chemical waste.
-
Labeling: Ensure the container is clearly labeled with the chemical name ("PACAP-38 (16-38), human, mouse, rat") and any appropriate hazard symbols as required by your institution.
-
Packaging: Place the original vial into a larger, sealable, and shatter-proof secondary container.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Dispose of the container at an approved waste disposal plant[4].
This protocol applies to stock solutions, experimental media, and aqueous buffers containing the peptide.
-
Segregation: Collect all aqueous waste containing PACAP-38 in a dedicated, leak-proof, and clearly labeled waste container[8].
-
Inactivation (If Required): If the liquid waste is also considered biohazardous (e.g., contains recombinant organisms or was used in cell-based assays), it must be decontaminated prior to final disposal.
-
Autoclaving: If the solution does not contain volatile or reactive chemicals, it may be autoclaved as per standard biohazardous waste procedures[7].
-
Chemical Disinfection: Alternatively, treat with an appropriate chemical disinfectant (e.g., a fresh 10% bleach solution) for a suitable contact time, following your institution's biosafety guidelines.
-
-
Collection: After decontamination (if applicable), manage the liquid as chemical waste. Securely cap the container and arrange for pickup by your institution's EHS office or a licensed contractor.
This includes personal protective equipment (PPE), pipette tips, tubes, flasks, and sharps.
-
Sharps Waste:
-
Needles, syringes, glass Pasteur pipettes, and other contaminated sharp objects must be disposed of immediately into a designated, puncture-resistant, and leak-proof sharps container[9].
-
Do not overfill sharps containers. When three-quarters full, seal the container and arrange for disposal via your institution's biohazardous or medical waste stream.
-
-
Solid Non-Sharps Waste:
-
Gloves, pipette tips, plastic tubes, and other contaminated labware should be collected in a designated waste container.
-
If the waste is considered biohazardous, it must be collected in containers marked with the international biohazard symbol[7]. These are typically red or orange bags or bins.
-
Follow your institution's procedures for biohazardous waste collection and disposal, which may include autoclaving before entering the medical waste stream[7].
-
-
Empty Vials:
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of PACAP-38 waste streams.
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Lilly patent anti-PACAP Biosimilar(Anti-PACAP38 Reference Antibody)|MSDS [dcchemicals.com]
- 5. 垂体腺苷酸环化酶激活多肽-38 | Sigma-Aldrich [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. peptiderecon.com [peptiderecon.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: Essential Safety and Handling Protocols for PACAP-38 (16-38)
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling PACAP-38 (16-38), human, mouse, rat. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment. The chemical, physical, and toxicological properties of this product have not been thoroughly investigated, warranting a cautious approach.[1][2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.[1] The minimum required PPE for handling PACAP-38 (16-38) includes:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard.[3][4] | Protects against splashes and airborne particles entering the eyes.[1][2][3][4] |
| Hand Protection | Disposable, chemical-resistant nitrile gloves. Double-gloving may be necessary for enhanced protection.[3][5] | Provides a barrier against skin contact.[1][2] Nitrile is a common choice for a wide range of chemicals.[5] |
| Body Protection | Laboratory coat.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Appropriate respirator (e.g., N95 or higher). | Prevents inhalation of the powdered form of the peptide.[1][2] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[4] |
Note: A thorough hazard assessment of the specific experimental procedure should be conducted to determine if additional or more specialized PPE is required.[3]
Operational Plan: From Receipt to Disposal
A systematic approach to handling PACAP-38 (16-38) minimizes the risk of exposure and contamination.
Receiving and Storage: Upon receipt, visually inspect the package for any signs of damage. The product is typically a lyophilized powder and should be stored at -20°C in a tightly sealed container in a cool, dry place.[1][6]
Handling and Preparation:
-
All handling of the powdered form should be conducted in a designated area, preferably within a chemical fume hood, to avoid generating dust.[1][2]
-
Avoid inhalation of the powder and any contact with eyes, skin, and clothing.[1]
-
When preparing solutions, try dissolving the peptide in sterile water first. For hydrophobic peptides, a small amount of DMSO can be used to aid dissolution, followed by dilution to the desired concentration.[7]
Spill Management: In the event of a spill:
-
Evacuate the immediate area.
-
Wear a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[1][2]
-
Carefully sweep up the spilled material, place it in a sealed bag, and hold for waste disposal.[1][2]
-
Ventilate the area and wash the spill site after the material has been collected.[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2] |
| Skin Contact | Wash the affected area with plenty of water. If irritation persists, seek medical advice.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.[1][2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
All waste containing PACAP-38 (16-38) must be treated as hazardous waste.
-
Solid Waste: Collect in a sealed, labeled container.
-
Liquid Waste: Collect in a sealed, labeled container.
-
Disposal Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1] All disposal activities must comply with federal, state, and local environmental regulations.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling PACAP-38 (16-38) in a laboratory setting.
Caption: Workflow for Safe Handling of PACAP-38 (16-38).
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. peptide.co.jp [peptide.co.jp]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. mybiosource.com [mybiosource.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
